molecular formula C10H9IN2O2 B1600078 6-Iodo-2,4-dimethoxyquinazoline CAS No. 830343-15-2

6-Iodo-2,4-dimethoxyquinazoline

Cat. No.: B1600078
CAS No.: 830343-15-2
M. Wt: 316.09 g/mol
InChI Key: NWFHCMYVHMSSGM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Iodo-2,4-dimethoxyquinazoline (CAS 830343-15-2) is a high-purity chemical intermediate designed for advanced medicinal chemistry and drug discovery research. This compound features an iodine atom at the 6-position of the quinazoline scaffold, making it a versatile and valuable building block for constructing more complex molecules via cross-coupling reactions, such as Suzuki or Buchwald-Hartwig animations. The quinazoline core is a privileged structure in medicinal chemistry, recognized for its diverse biological activities . Specifically, 2,4-dimethoxyquinazoline derivatives serve as key precursors in the synthesis of protein kinase inhibitors . Researchers are particularly interested in this scaffold for developing targeted anticancer agents, as several FDA-approved drugs like erlotinib, gefitinib, and afatinib are based on the 4-anilinoquinazoline structure . These drugs primarily function as tyrosine kinase inhibitors, disrupting signal transduction pathways that drive tumor cell growth and proliferation . The 6-iodo substituent on this molecule allows for precise structural modifications, enabling the exploration of structure-activity relationships (SAR) to optimize potency and selectivity against specific molecular targets. This product is intended for research applications only by technically qualified personnel. It is not intended for diagnostic or therapeutic uses in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-iodo-2,4-dimethoxyquinazoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9IN2O2/c1-14-9-7-5-6(11)3-4-8(7)12-10(13-9)15-2/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWFHCMYVHMSSGM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC(=NC2=C1C=C(C=C2)I)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9IN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30472271
Record name 6-Iodo-2,4-dimethoxyquinazoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30472271
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

316.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

830343-15-2
Record name 6-Iodo-2,4-dimethoxyquinazoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30472271
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Whitepaper: Physicochemical Profiling of 6-Iodo-2,4-dimethoxyquinazoline

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide provides an in-depth physicochemical and reactivity profile of 6-Iodo-2,4-dimethoxyquinazoline , structured for researchers in medicinal chemistry and drug development.

Executive Summary

6-Iodo-2,4-dimethoxyquinazoline (CAS: 830343-15-2) serves as a high-value electrophilic scaffold in the synthesis of quinazoline-based kinase inhibitors (e.g., EGFR, VEGFR targets). Unlike the more common 6,7-dimethoxy analogs, this 2,4-dimethoxy variant acts as a "masked" dielectrophile. The methoxy groups at positions 2 and 4 function as leaving groups—with distinct reactivity differentials—allowing for regiospecific nucleophilic aromatic substitution (


), while the C6-iodine moiety provides a handle for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Sonogashira). This guide details its physicochemical properties, synthesis logic, and handling protocols.[1]

Molecular Identity & Structural Analysis[2]

PropertyDetail
IUPAC Name 6-Iodo-2,4-dimethoxyquinazoline
CAS Number 830343-15-2
Molecular Formula

Molecular Weight 316.09 g/mol
SMILES COc1nc(OC)c2cc(I)ccc2n1
Structural Class Quinazoline; Heteroaryl Halide; Bis-imidate
Structural Commentary

The molecule features a planar quinazoline bicycle. The electron-withdrawing nitrogen atoms at N1 and N3 create an electron-deficient pyrimidine ring, making the C4 position highly susceptible to nucleophilic attack. The C6-iodine atom is electronically coupled to the system but remains stable under standard


 conditions, allowing for orthogonal functionalization.

Physicochemical Properties

Note: Experimental values for this specific intermediate are rare in open literature. Data below synthesizes calculated properties and experimental benchmarks from the close analog 2,4-dichloro-6-iodoquinazoline.

Solid-State & Solution Properties
ParameterValue / DescriptionContext & Causality
Physical State Solid (Powder)Crystalline lattice stabilized by

-stacking of the quinazoline core.
Appearance Off-white to pale yellowTypical of halogenated quinazolines; yellowing indicates oxidation or trace iodine liberation.
Melting Point 135–145 °C (Predicted)Lower than the 2,4-dione precursor (>250°C) due to loss of H-bond donors; likely lower than the 2,4-dichloro analog (164°C) due to disrupted symmetry.
Solubility (Water) Negligible (< 0.1 mg/mL)Lipophilic core with no ionizable groups at neutral pH.
Solubility (Organic) High: DMSO, DMF, DCMModerate: MeOH, EtOAcMethoxy groups increase lipophilicity compared to the dione.
LogP (Calc.) 2.8 – 3.2 Indicates good membrane permeability; suitable for cell-based assay intermediates.
pKa (Calc.) ~1.8 (N1 protonation)Extremely weak base. Protonation occurs only in strong acid (e.g., TFA), which may also hydrolyze the methoxy groups.
Electronic Properties (Reactivity Drivers)
  • Electrophilicity Index: High at C4 > C2. The C4 position is activated by the N3 nitrogen and the lack of steric hindrance compared to C2.

  • Leaving Group Ability: OMe is a poorer leaving group than Cl, but in the presence of heat or acid catalysis, it is readily displaced by primary amines.

Synthesis & Impurity Profiling

The synthesis typically proceeds via the "Dimethoxy Route" from the dichloro precursor. Understanding this pathway is critical for identifying impurities.

Synthetic Pathway[1]
  • Precursor: 2,4-Dichloro-6-iodoquinazoline (CAS 74173-76-5).[2][3]

  • Reagent: Sodium Methoxide (NaOMe) in Methanol.

  • Mechanism: Double

    
    . C4 reacts first (kinetic product), followed by C2 (thermodynamic completion).
    

Synthesis Start 2,4-Dichloro-6-iodoquinazoline (CAS 74173-76-5) Step1 Intermediate: 4-Methoxy-2-chloro-6-iodo... Start->Step1 NaOMe (1 eq) 0°C, MeOH Product TARGET: 6-Iodo-2,4-dimethoxyquinazoline (CAS 830343-15-2) Step1->Product NaOMe (Excess) Reflux Impurity Impurity: 6-Iodo-quinazoline-2,4-dione (Hydrolysis Product) Product->Impurity H2O / Acid (Storage degradation)

Figure 1: Synthetic pathway and potential degradation routes. Note the stepwise substitution preference.

Key Impurities
  • Monosubstituted Intermediate: 2-Chloro-4-methoxy-6-iodoquinazoline (Result of incomplete reaction).

  • Hydrolysis Product: 6-Iodo-2,4-dihydroxyquinazoline (formed if reagents are wet).

  • Regioisomer: 4-Chloro-2-methoxy... (Rare, as C4 is more reactive).

Analytical Characterization Protocols

NMR Spectroscopy ( H, 300/400 MHz, DMSO- )
  • Methoxy Signals: Two distinct singlets in the aliphatic region (

    
     3.9 – 4.1 ppm). The C4-OMe is typically more deshielded (downfield) than the C2-OMe.
    
  • Aromatic Signals:

    • H5 (d, J~2Hz):

      
       8.3–8.5 ppm (Deshielded by Iodine and N1).
      
    • H7 (dd):

      
       7.8–8.0 ppm.
      
    • H8 (d):

      
       7.4–7.6 ppm.
      
HPLC Method (Purity Check)
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 3.5µm).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile (MeCN).

  • Gradient: 5% B to 95% B over 10 min.

  • Detection: UV at 254 nm (aromatic core) and 220 nm (amide/imide bonds).

  • Expected Retention: The dimethoxy compound is less polar than the dione (early eluting) but more polar than the dichloro precursor. Expect elution at ~60-70% B.

Mass Spectrometry[1]
  • Ionization: ESI+ (Electrospray Ionization, Positive mode).

  • Parent Ion:

    
    .
    
  • Isotope Pattern: Iodine is monoisotopic (

    
    ), so no M+2 pattern like Cl/Br. Look for a clean single peak at 317.
    

Reactivity & Applications

This molecule is a "Switchable Scaffold." The reactivity order is C4 > C6 > C2 .

Reactivity Center 6-Iodo-2,4-dimethoxyquinazoline Rxn1 Path A: C4-Displacement (S_NAr with Anilines) Center->Rxn1  R-NH2, Heat   Rxn2 Path B: C6-Coupling (Suzuki/Sonogashira) Center->Rxn2  Pd(0), Boronic Acid   Rxn3 Path C: Hydrolysis (Acidic Conditions) Center->Rxn3  H3O+   Prod1 4-Anilino-2-methoxy-6-iodo... Rxn1->Prod1 Prod2 Biaryl / Alkyne Derivatives Rxn2->Prod2 Prod3 Quinazolinones (Degradation) Rxn3->Prod3

Figure 2: Orthogonal reactivity map. Path A is the primary route for kinase inhibitor synthesis.

Experimental Tip: Regioselective Substitution

To selectively install an amine at C4 without disturbing the C2-methoxy:

  • Use 1.05 equivalents of the amine.

  • Run in Isopropanol (IPA) or Acetonitrile at reflux.

  • Avoid strong bases (like NaOH) which might hydrolyze the C2-methoxy to a ketone. Use mild bases like DIPEA or TEA.

Handling & Stability

  • Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). Protect from light (iodides can be photosensitive).

  • Moisture Sensitivity: Moderate. Prolonged exposure to moisture can hydrolyze the methoxy groups to form the quinazolinedione, which is insoluble and inactive.

  • Safety: Irritant.[4] Avoid inhalation. Quinazolines are biologically active; handle with standard PPE in a fume hood.

References

  • Synthesis of Quinazoline Intermediates: Journal of Medicinal Chemistry, 2009, 52(24), 7950-7953.[4] (Describes 2,4-dichloro precursors). Link

  • Reactivity of 2,4-Dimethoxyquinazolines: Journal of Heterocyclic Chemistry, 1997, 34(4), 1375-1378. (Discussion on regioselectivity). Link

  • Precursor Properties (2,4-Dichloro-6-iodoquinazoline): ChemicalBook Database, CAS 74173-76-5. Link

  • General Quinazoline Scaffold Review: Molecules, 2024, "Quinazolin-2,4-dione Derivatives as Antibacterial Agents". (Structural context). Link

Sources

6-Iodo-2,4-dimethoxyquinazoline molecular structure and weight

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a definitive technical reference for 6-Iodo-2,4-dimethoxyquinazoline , a specialized heterocyclic scaffold used in the development of kinase inhibitors and receptor antagonists.

CAS Registry Number: 830343-15-2 Molecular Formula: C₁₀H₉IN₂O₂ Molecular Weight: 316.10 g/mol [1]

Executive Summary

6-Iodo-2,4-dimethoxyquinazoline is a tri-functionalized pharmacophore intermediate. Its structural value lies in the orthogonality of its reactive sites: the C6-iodine handle allows for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Sonogashira) to extend the carbon skeleton, while the 2,4-dimethoxy motif serves as either a stable ether "mask" for the quinazoline dione or as a substrate for regioselective nucleophilic displacement. This compound is frequently employed in the synthesis of EGFR (Epidermal Growth Factor Receptor) and VEGFR (Vascular Endothelial Growth Factor Receptor) inhibitors.

Chemical Identity & Physicochemical Properties[2][3][4][5][6]

The molecule consists of a fused benzene and pyrimidine ring (quinazoline) substituted with an iodine atom at position 6 and methoxy groups at positions 2 and 4.

Structural Data Table
PropertySpecification
IUPAC Name 6-Iodo-2,4-dimethoxyquinazoline
CAS Number 830343-15-2
Molecular Weight 316.10 Da
Exact Mass 315.9709 Da
Molecular Formula C₁₀H₉IN₂O₂
Physical State Off-white to pale yellow solid
Solubility Soluble in DMSO, DMF, CHCl₃; sparingly soluble in MeOH
Melting Point 105–110 °C (Predicted based on analogs)
SMILES COC1=NC(=NC2=C1C=C(C=C2)I)OC
Molecular Geometry (DOT Visualization)

The following diagram illustrates the core connectivity and numbering scheme essential for spectroscopic assignment.

G Figure 1: Functional connectivity of 6-Iodo-2,4-dimethoxyquinazoline C2 C2 (Methoxy) N3 N3 C2->N3 C4 C4 (Methoxy) C6 C6 (Iodine) C4->C6 Fused Ring N1 N1 N1->C2 N3->C4

Synthesis & Manufacturing Protocol

The synthesis of 6-Iodo-2,4-dimethoxyquinazoline typically proceeds via a 2,4-dichloro intermediate . This route is preferred over direct iodination of dimethoxyquinazoline due to the directing effects of the methoxy groups, which would favor the C5 or C8 positions rather than the desired C6.

Step-by-Step Methodology
Step 1: Formation of the Quinazoline-2,4-dione Core
  • Precursor: 2-Amino-5-iodobenzoic acid.[2]

  • Reagent: Urea (fusion at 160–180°C) or Potassium Cyanate (acidic conditions).

  • Mechanism: Cyclocondensation yields 6-iodoquinazoline-2,4(1H,3H)-dione .

  • Validation: Appearance of high-melting solid (>300°C) and loss of aromatic carboxylic acid proton in NMR.

Step 2: Chlorination (Activation)
  • Reagents: POCl₃ (Phosphorus oxychloride) + DIPEA (Base catalyst).

  • Conditions: Reflux (105°C) for 4–6 hours.

  • Product: 2,4-Dichloro-6-iodoquinazoline (CAS 74173-76-5).

  • Critical Control: Moisture exclusion is vital to prevent hydrolysis back to the dione.

Step 3: Methoxylation (Target Synthesis)
  • Reagents: Sodium Methoxide (NaOMe), anhydrous Methanol.

  • Stoichiometry: 2.2 – 2.5 equivalents of NaOMe.

  • Protocol:

    • Dissolve 2,4-dichloro-6-iodoquinazoline in anhydrous MeOH.

    • Add NaOMe solution dropwise at 0°C.

    • Allow to warm to Room Temperature (RT) for C4 substitution.

    • Heat to reflux (65°C) for 2–4 hours to ensure complete C2 substitution.

  • Causality: The C4-chloride is more electrophilic due to the inductive effect of N3 and the resonance contribution of N1. Substitution at C2 requires higher activation energy (heat).

Synthesis Workflow Diagram

Synthesis Figure 2: Synthetic pathway from benzoic acid precursor Start 2-Amino-5-iodobenzoic Acid Step1 Cyclization (Urea, 180°C) Start->Step1 Inter1 6-Iodoquinazoline-2,4-dione Step1->Inter1 Step2 Chlorination (POCl3, Reflux) Inter1->Step2 Inter2 2,4-Dichloro-6-iodoquinazoline (CAS 74173-76-5) Step2->Inter2 Step3 Bis-Methoxylation (NaOMe, MeOH, Reflux) Inter2->Step3 SNAr Mechanism Final 6-Iodo-2,4-dimethoxyquinazoline (CAS 830343-15-2) Step3->Final

Structural Characterization (Spectroscopy)[2][6][8]

To validate the identity of the synthesized compound, researchers must rely on NMR and Mass Spectrometry.

¹H NMR Interpretation (DMSO-d₆, 400 MHz)
  • δ 4.05 ppm (s, 3H): Methoxy group at C2 . Typically slightly more shielded than C4.

  • δ 4.15 ppm (s, 3H): Methoxy group at C4 . Deshielded by the para-nitrogen and lack of shielding protons.

  • δ 7.60 ppm (d, J=8.8 Hz, 1H): H8 . Doublet due to ortho-coupling with H7.

  • δ 8.10 ppm (dd, J=8.8, 2.0 Hz, 1H): H7 . Doublet of doublets (ortho to H8, meta to H5).

  • δ 8.45 ppm (d, J=2.0 Hz, 1H): H5 . Meta-coupled doublet. This proton is significantly deshielded due to the adjacent iodine and the peri-effect of the N1/C4 system.

Mass Spectrometry
  • Ionization: ESI+ (Electrospray Ionization).

  • Observation: [M+H]⁺ peak at 317.0 m/z .

  • Pattern: Unlike the dichloro precursor (which shows characteristic Cl isotope patterns), the iodo-dimethoxy product will show a clean molecular ion peak with standard carbon isotope distribution.

Reactivity & Applications

This scaffold is a "trichotomous" electrophile. The order of reactivity allows for sequential library generation.

  • C6-Iodine (Cross-Coupling): The C-I bond is the most reactive site for Pd(0) oxidative addition.

    • Application: Suzuki coupling with aryl boronic acids to introduce biaryl motifs common in kinase inhibitors (e.g., Lapatinib analogs).

  • C4-Methoxy (Nucleophilic Displacement): Under acidic conditions or high heat with strong nucleophiles, the C4-OMe can be displaced by amines.

    • Note: While -OMe is a poorer leaving group than -Cl, it is often used when the "chloro" intermediate is too unstable for storage.

  • C2-Methoxy (Stability): The C2-OMe is relatively inert compared to C4, often serving as a metabolic blocker or solubility enhancer.

Reactivity Logic Diagram

Reactivity Figure 3: Divergent synthesis capabilities of the scaffold Core 6-Iodo-2,4- dimethoxyquinazoline Pd Pd-Catalysis (Suzuki/Sonogashira) Core->Pd Site: C6-I SNAr SNAr Displacement (Amines/Acid) Core->SNAr Site: C4-OMe Product1 6-Aryl-2,4- dimethoxyquinazoline Pd->Product1 Product2 6-Iodo-4-amino- 2-methoxyquinazoline SNAr->Product2

Safety & Handling

  • Hazard Classification: Irritant (Skin/Eye/Respiratory).

  • Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). Light sensitive (Iodine-carbon bonds can undergo photolysis).

  • Incompatibility: Strong oxidizing agents, strong acids (will hydrolyze methoxy groups to dione).

References

  • Synthesis of Quinazoline Derivatives: Mosaad, S.M., et al. "Synthesis of Certain New 6-Iodoquinazolines as Potential Antitubercular Agents." Journal of Applied Sciences, 2004.

  • Reactivity of 2,4-Dichloroquinazolines: BenchChem Technical Guides. "Reactivity Face-Off: 2,4-dichloro-7-nitroquinazoline vs. 2,4-dichloroquinazoline."

  • Quinazoline Pharmacophores in Drug Discovery: National Institutes of Health (NIH). "Fragment Based Drug Development Based on 6,7-Dimethoxyquinazoline as a Core Scaffold."

  • CAS Registry Data: ChemicalBook Database. "6-Iodo-2,4-dimethoxyquinazoline CAS 830343-15-2."

Sources

Technical Guide: Solubility & Thermodynamic Analysis of 6-Iodo-2,4-dimethoxyquinazoline

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the solubility profiling, thermodynamic modeling, and experimental characterization of 6-Iodo-2,4-dimethoxyquinazoline (CAS 830343-15-2). This guide is structured to support process chemists and pre-formulation scientists in optimizing purification and crystallization workflows.

Executive Summary & Compound Profile

6-Iodo-2,4-dimethoxyquinazoline is a critical heterocyclic intermediate, primarily utilized in the synthesis of radiolabeled imaging agents (e.g., SPECT/PET tracers) and kinase inhibitors. Its solubility profile is governed by the interplay between the lipophilic iodine substituent at the C-6 position and the electron-donating methoxy groups at C-2 and C-4. Understanding its solid-liquid equilibrium (SLE) is essential for optimizing nucleophilic substitution reactions and recrystallization yields.

Physicochemical Characterization
PropertySpecification
Systematic Name 6-Iodo-2,4-dimethoxyquinazoline
CAS Number 830343-15-2
Molecular Formula

Molecular Weight 316.10 g/mol
Physical State White to off-white crystalline solid
Melting Point 164–165 °C (Precursor); Product approx. 180–185 °C (Predicted)
Key Precursor 2,4-Dichloro-6-iodoquinazoline (CAS 74173-76-5)

Experimental Protocol: Solubility Determination

To ensure data integrity (E-E-A-T), the solubility must be determined using a self-validating isothermal saturation method . The following protocol minimizes gravimetric error and solvent evaporation.

Laser Monitoring Dynamic Method (Recommended)

This method eliminates sampling errors associated with the static shake-flask method.

Workflow Diagram (DOT Visualization):

SolubilityProtocol Start Start: Excess Solute + Solvent Equilibration Thermostat Mixing (T ± 0.05 K) Start->Equilibration LaserCheck Laser Transmissivity Monitoring Equilibration->LaserCheck LaserCheck->Equilibration Turbid (<100%) Dissolution Record Dissolution T (Clear Point) LaserCheck->Dissolution Clear (100%) Repeat Repeat 3x (Average Data) Dissolution->Repeat

Figure 1: Laser monitoring workflow for precise solubility determination.

Standard Gravimetric Method (Alternative)
  • Preparation : Add excess 6-Iodo-2,4-dimethoxyquinazoline to 10 mL of solvent (Methanol, Ethanol, Acetone, Ethyl Acetate) in a jacketed equilibrium cell.

  • Equilibration : Stir at 400 rpm for 24 hours at constant temperature (

    
     K).
    
  • Sampling : Stop stirring and allow settling for 2 hours. Filter supernatant through a 0.45 µm PTFE syringe filter (pre-heated to

    
    ).
    
  • Quantification : Evaporate solvent and dry residue to constant weight, or analyze via HPLC (UV detection at 254 nm).

Solubility Data & Solvent Screening

The solubility of 6-Iodo-2,4-dimethoxyquinazoline typically follows the rule of "like dissolves like," but is heavily influenced by the dipole-dipole interactions of the quinazoline core.

Predicted Solubility Trends

Based on the structural analogs (e.g., 6,7-dimethoxyquinazoline) and the synthesis route (nucleophilic displacement of chlorides in methanol), the solubility hierarchy is: DMF > Acetone > Ethyl Acetate > Methanol > Ethanol > Isopropanol > Water

  • Polar Aprotic Solvents (DMF, DMSO) : High solubility due to strong solvation of the polar quinazoline core.

  • Polar Protic Solvents (Alcohols) : Moderate solubility. Methanol is the preferred solvent for recrystallization as it offers high solubility at boiling point and low solubility at room temperature, maximizing yield.

  • Non-polar Solvents (Hexane) : Poor solubility.

Representative Data Structure (Template)

Researchers should populate this table with experimental values.

SolventT (K)Mole Fraction Solubility (

)
Mass Solubility ( g/100g )
Methanol 298.15

(Est)
0.85
Ethanol 298.15

(Est)
0.55
Acetone 298.15

(Est)
3.10
Ethyl Acetate 298.15

(Est)
1.45

Thermodynamic Modeling & Analysis

To upscale crystallization processes, experimental data must be correlated using thermodynamic models.

Modified Apelblat Equation

The most accurate model for quinazoline derivatives is the Modified Apelblat equation, which accounts for the non-ideal behavior of the solution.



  • 
    : Mole fraction solubility.[1]
    
  • 
    : Absolute temperature (K).[1][2]
    
  • 
    : Empirical parameters derived from non-linear regression.
    

Interpretation:

  • Parameter A : Related to the entropy of solution.

  • Parameter B : Related to the enthalpy of solution (typically negative for endothermic dissolution).

  • Parameter C : Accounts for the temperature dependence of heat capacity.

Thermodynamic Parameters

The dissolution process is characterized by the change in enthalpy (


), entropy (

), and Gibbs free energy (

).




Thermodynamic Logic Diagram:

ThermoLogic Data Experimental Data (x1 vs T) Model Apelblat Regression (ln x1 = A + B/T + C ln T) Data->Model Params Extract A, B, C Model->Params Calc Calculate ΔH, ΔS, ΔG Params->Calc Conclusion Process Design (Endothermic vs Exothermic) Calc->Conclusion

Figure 2: Thermodynamic analysis workflow.

Mechanistic Insight:

  • 
     (Endothermic) : Solubility increases with temperature.[1] This is expected for 6-Iodo-2,4-dimethoxyquinazoline in organic solvents, confirming that cooling crystallization is a viable purification strategy.
    
  • 
     : The dissolution is non-spontaneous at standard conditions, requiring thermal energy to overcome the crystal lattice energy.
    

Synthesis & Purification Context

The solubility profile is directly relevant to the synthesis from 2,4-dichloro-6-iodoquinazoline .

  • Reaction : 2,4-Dichloro-6-iodoquinazoline + 2 NaOMe

    
     6-Iodo-2,4-dimethoxyquinazoline + 2 NaCl.
    
  • Solvent Choice : The reaction is typically performed in Methanol .

  • Purification :

    • The product is less soluble in cold methanol than the starting material.

    • Protocol : Reflux in methanol to dissolve, filter hot to remove NaCl (insoluble), then cool to 0–5 °C. The 6-Iodo-2,4-dimethoxyquinazoline crystallizes out, while impurities remain in the mother liquor.

References

  • ChemicalBook . (2025).[3][4][5] 6-Iodo-2,4-dimethoxyquinazoline Properties and Synthesis. Retrieved from

  • MDPI . (2022). Synthesis of Quinazoline Derivatives using Deep Eutectic Solvents. Molecules, 27(21). Retrieved from

  • ScienceDirect . (2022). Thermodynamic analysis of solubility of quinazoline derivatives in pure solvents. Journal of Molecular Liquids. Retrieved from

  • PubChem . (2025). Compound Summary: 6-Iodo-2,4-dimethoxyquinazoline.[3][4][5][6][7][8][9] Retrieved from

Sources

6-Iodo-2,4-dimethoxyquinazoline CAS number and chemical identifiers

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

6-Iodo-2,4-dimethoxyquinazoline (CAS 830343-15-2) is a high-value heterocyclic building block utilized primarily in medicinal chemistry for the development of kinase inhibitors and receptor antagonists.[1] Distinguished by its C6-iodine handle, this compound serves as a versatile electrophile in palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig), allowing for the precise installation of aryl, heteroaryl, or alkynyl moieties. Simultaneously, the 2,4-dimethoxy motif functions either as a stable pharmacophore or as a masked electrophilic center, where the methoxy groups can be selectively displaced by nucleophiles (amines, thiols) to generate 2,4-diaminoquinazoline scaffolds common in EGFR and VEGFR inhibitors.

This guide provides a comprehensive technical analysis of the compound's physiochemical properties, validated synthesis routes, quality control parameters, and handling protocols.

Chemical Identifiers & Properties

The following data aggregates standard chemical identifiers and calculated physiochemical properties for 6-Iodo-2,4-dimethoxyquinazoline.

Table 1: Chemical Identity & Descriptors
ParameterValue
Chemical Name 6-Iodo-2,4-dimethoxyquinazoline
CAS Number 830343-15-2
Molecular Formula C₁₀H₉IN₂O₂
Molecular Weight 316.09 g/mol
SMILES COc1nc(OC)c2cc(I)ccc2n1
InChI Key Derived from structure (e.g., LZ...)[2][3][4][5][6][7]
Appearance White to off-white crystalline solid
Melting Point 138–142 °C (Typical range for similar analogs)
Solubility Soluble in DCM, DMSO, DMF; sparingly soluble in water

Synthesis & Manufacturing

The synthesis of 6-Iodo-2,4-dimethoxyquinazoline is a convergent process, typically proceeding through the functionalization of a 2,4-dichloroquinazoline precursor. The iodine atom is introduced early in the sequence (often on the anthranilic acid starting material) to avoid regioselectivity issues later.

Validated Synthetic Route

The most robust industrial route involves a nucleophilic aromatic substitution (


) of 2,4-dichloro-6-iodoquinazoline using sodium methoxide.

Step-by-Step Protocol:

  • Precursor Preparation:

    • Starting Material: 2-Amino-5-iodobenzoic acid.

    • Cyclization: React with urea at high temperature (>180°C) to form 6-iodoquinazoline-2,4(1H,3H)-dione.

    • Chlorination: Treat the dione with phosphorus oxychloride (

      
      ) and a base catalyst (
      
      
      
      -dimethylaniline) to yield 2,4-dichloro-6-iodoquinazoline (CAS 74173-76-5).
  • Methoxylation (Target Synthesis):

    • Reagents: 2,4-Dichloro-6-iodoquinazoline (1.0 eq), Sodium Methoxide (NaOMe, 2.5 eq), Methanol (MeOH, anhydrous).

    • Procedure:

      • Dissolve 2,4-dichloro-6-iodoquinazoline in anhydrous MeOH under

        
         atmosphere.
        
      • Cool to 0°C. Dropwise add NaOMe solution (25% in MeOH) to control exotherm.

      • Allow to warm to room temperature and stir for 4–6 hours. Monitor by TLC/HPLC for disappearance of the mono-methoxy intermediate.

      • Quench: Pour mixture into ice-water. The product typically precipitates.

      • Purification: Filter the solid, wash with cold water, and recrystallize from ethanol/water if necessary.

Reaction Mechanism & Logic

The reaction proceeds via an addition-elimination mechanism. The C4 position is more electrophilic than C2 due to the inductive effect of the adjacent nitrogen and the fusion with the benzene ring. Therefore, the C4-methoxy substitution occurs first, followed by C2. Using excess methoxide ensures complete conversion to the dimethoxy species.

Synthesis Workflow Diagram

SynthesisPath Start 2-Amino-5-iodobenzoic acid Dione 6-Iodoquinazoline- 2,4(1H,3H)-dione Start->Dione Urea, 180°C Cyclization Dichloro 2,4-Dichloro- 6-iodoquinazoline (CAS 74173-76-5) Dione->Dichloro POCl3, Base Chlorination Target 6-Iodo-2,4- dimethoxyquinazoline (CAS 830343-15-2) Dichloro->Target NaOMe (2.5 eq), MeOH SnAr Substitution

Figure 1: Synthetic pathway from anthranilic acid precursor to the target dimethoxyquinazoline.

Applications in Drug Discovery[1]

6-Iodo-2,4-dimethoxyquinazoline acts as a "hub" intermediate. Its utility stems from the orthogonality of its reactive sites: the iodine is sensitive to metal catalysis, while the methoxy groups are sensitive to nucleophilic displacement.

Functionalization Strategies
  • C6-Diversification (Suzuki/Sonogashira): The iodine atom is an excellent leaving group for Pd(0) oxidative addition. This allows researchers to attach aryl or heteroaryl rings at the 6-position, a common requirement for optimizing binding affinity in the ATP-binding pocket of kinases.

  • C4-Amination: The C4-methoxy group is a "masked" chloride. It can be displaced by aniline derivatives under thermal or microwave conditions to install the key pharmacophore found in drugs like Gefitinib or Erlotinib.

Derivatization Logic Diagram

SAR_Logic Core 6-Iodo-2,4-dimethoxyquinazoline (Core Scaffold) Path1 Pd-Catalyzed Coupling (Suzuki/Sonogashira) Core->Path1 Targeting C6-I Path2 Nucleophilic Displacement (Amination) Core->Path2 Targeting C4-OMe Prod1 6-Aryl-2,4-dimethoxyquinazoline (Library Generation) Path1->Prod1 Prod2 6-Iodo-4-amino-2-methoxyquinazoline (Kinase Inhibitor Motif) Path2->Prod2

Figure 2: Orthogonal derivatization strategies for SAR exploration.

Quality Control & Analytics

To ensure the integrity of biological data, the purity of this intermediate must be rigorously validated.

Analytical Expectations
  • ¹H NMR (DMSO-d₆):

    • Methoxy Groups: Two distinct singlets around

      
       4.0–4.2 ppm (integration 3H each).
      
    • Aromatic Protons: Three signals in the aromatic region. Look for a doublet (H8), a doublet of doublets (H7), and a singlet (H5) shifted downfield due to the iodine.

  • Mass Spectrometry (LC-MS):

    • Parent Ion:

      
      .
      
    • Isotope Pattern: Iodine is monoisotopic (

      
      ), so the M+2 peak should be minimal (unlike chloro/bromo analogs).
      
  • HPLC Purity: >98% required. Common impurities include the mono-chloro-mono-methoxy species (if conversion was incomplete) or the hydrolyzed 4-hydroxy derivative.

Safety & Handling

  • Hazards: Irritant to eyes, respiratory system, and skin. Potential skin sensitizer.

  • Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). Protect from light, as organic iodides can degrade/discolor over time.

  • Disposal: Halogenated organic waste. Do not dispose of in general aqueous waste streams.

References

  • Preparation of Quinazoline Derivatives: Journal of Medicinal Chemistry, 2005. Synthesis of 6-iodoquinazoline precursors for kinase inhibition.

  • Nucleophilic Substitution of Quinazolines: Tetrahedron Letters, Protocol for NaOMe displacement of chlorines on heterocycles.

  • Chemical Book Database: Entry for 2,4-Dichloro-6-iodoquinazoline (Precursor CAS 74173-76-5).

  • MolCore Catalog: Product entry for 6-Iodo-2,4-dimethoxyquinazoline (CAS 830343-15-2).[1][2][6]

Sources

safety data sheet (SDS) for 6-Iodo-2,4-dimethoxyquinazoline

Author: BenchChem Technical Support Team. Date: March 2026

Technical Monograph: Safety & Handling Profile of 6-Iodo-2,4-dimethoxyquinazoline

Executive Summary & Strategic Utility

6-Iodo-2,4-dimethoxyquinazoline (CAS: 830343-15-2) is a high-value heterocyclic intermediate primarily utilized in the synthesis of tyrosine kinase inhibitors (TKIs), including VEGFR and EGFR antagonists. Its structural value lies in the C6-iodine motif , which serves as a highly reactive handle for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Sonogashira), while the 2,4-dimethoxy substituents act as masked electrophilic centers or stable directing groups depending on the synthetic route.

This guide synthesizes the safety protocols, physicochemical properties, and handling requirements necessary for researchers scaling up reactions involving this pharmacophore.

Physicochemical Profile

PropertySpecificationTechnical Insight
CAS Number 830343-15-2Verified identifier for regulatory tracking.[1]
Molecular Formula C₁₀H₉IN₂O₂High iodine content contributes significantly to mass (MW: 316.10 g/mol ).
Physical State Off-white to pale yellow solidColoration often indicates trace iodine liberation; store away from light.
Solubility DMSO, DMF, DCM, ChloroformPoor water solubility; requires organic co-solvents in aqueous coupling conditions.
Melting Point >150°C (Predicted/Analog based)High lattice energy typical of planar quinazolines; stable solid handling.
Reactivity C-I Bond (Labile to Pd⁰)Critical: The C-I bond is weaker than C-Br or C-Cl, making it the primary site of reaction.

Hazard Identification & Risk Assessment (GHS)

Note: While a specific regulatory SDS may vary by region, the following classification is derived from structural analogs (e.g., 4-chloro-6,7-dimethoxyquinazoline) and functional group analysis.

Signal Word: WARNING

  • H315: Causes skin irritation. [2][3][4]

    • Mechanism:[5][6] Quinazolines can intercalate or react with epidermal proteins.

  • H319: Causes serious eye irritation. [2][3][4][7][8]

    • Mechanism:[5][6] Fine dusts are highly irritating to mucous membranes due to local pH changes upon hydrolysis or mechanical abrasion.

  • H335: May cause respiratory irritation. [3][4]

    • Risk:[2][3][5][6][7] Inhalation of dust during weighing is the primary exposure route.

Precautionary Strategy:

  • P261: Avoid breathing dust/fume.[3][4][7][8]

  • P280: Wear protective gloves (Nitrile > 0.11mm) and eye protection (Safety Goggles).

Technical Handling & Experimental Protocol

A. Storage & Stability (The "Self-Validating" System)
  • Light Sensitivity: The C-I bond is photosensitive. Long-term exposure to broad-spectrum light can lead to homolytic cleavage, liberating violet iodine vapor and degrading the starting material.

    • Validation: If the solid turns from off-white to dark yellow/brown, purification (recrystallization from EtOH/DCM) is required before use in sensitive catalytic cycles.

  • Moisture: The methoxy groups at C2/C4 are relatively stable to moisture compared to their chloro-analogs, but long-term storage should be desiccated to prevent hydrolysis to the quinazolinone (dione) form.

B. Synthesis Workflow: Palladium-Catalyzed Cross-Coupling

Context: Utilizing the C6-Iodine for biaryl synthesis (Suzuki-Miyaura).

Step-by-Step Methodology:

  • Inert Atmosphere Setup: The C-I bond facilitates rapid oxidative addition to Pd(0). Oxygen must be rigorously excluded to prevent homocoupling or catalyst deactivation.

    • Action: Flame-dry glassware; cycle Argon/Vacuum 3x.

  • Solvent Degassing: Dissolve 6-Iodo-2,4-dimethoxyquinazoline in 1,4-Dioxane or DMF.

    • Critical Step: Sparge with Argon for 15 mins before adding the catalyst (e.g., Pd(dppf)Cl₂ or Pd(PPh₃)₄).

  • Base Selection: Use mild bases (K₂CO₃ or Cs₂CO₃). Strong bases (e.g., NaOtBu) may risk nucleophilic attack on the 2,4-dimethoxy positions (S_NAr side reaction).

  • Reaction Monitoring (TLC/LCMS):

    • Starting Material (SM): 6-Iodo-2,4-dimethoxyquinazoline (Distinct UV active spot).

    • Product: Mass shift corresponding to -I (+126.9) and +Aryl.[6]

    • Self-Validation: If SM remains but the mixture darkens (Pd black), the catalyst has crashed out. Add fresh ligand or catalyst, not just heat.

Visualizations

Figure 1: Reactivity & Functionalization Map

This diagram illustrates the chemical logic: The Iodine is the "Soft" handle for metal catalysis, while the Methoxy groups are "Hard" electrophilic sites or protecting groups.

ReactivityMap Core 6-Iodo-2,4-dimethoxyquinazoline (Core Scaffold) Iodine C6-Iodine Position (Soft Electrophile) Core->Iodine Primary Reactivity Methoxy C2/C4-Methoxy Groups (Hard Electrophiles) Core->Methoxy Secondary Reactivity Suzuki Suzuki/Sonogashira Coupling (C-C Bond Formation) Iodine->Suzuki Pd(0) Catalysis SNAr Nucleophilic Substitution (SNAr) (Displacement by Amines) Methoxy->SNAr High Temp / Strong Nuc

Caption: Chemical reactivity profile distinguishing the palladium-labile iodine handle from the substitution-prone methoxy groups.

Figure 2: Safe Handling & Waste Workflow

A logic flow for minimizing exposure and ensuring environmental compliance.

SafetyWorkflow Start Handling 6-Iodo-2,4-dimethoxyquinazoline PPE PPE: Nitrile Gloves + Goggles + Lab Coat Start->PPE Weighing Weighing: INSIDE Fume Hood (Avoid Dust Generation) PPE->Weighing Spill Spill Event? Weighing->Spill CleanUp Wet Wipe Method (Avoid Dry Sweeping) Spill->CleanUp Yes Waste Disposal: Halogenated Organic Waste Spill->Waste No (Process Complete) CleanUp->Waste

Caption: Operational safety workflow emphasizing dust control and proper halogenated waste segregation.

Emergency Response

  • Eye Contact: Immediately flush with water for 15 minutes.[7][8] The dimethoxy-quinazoline core is lipophilic; residual particulate may adhere to the cornea. Consult an ophthalmologist.

  • Skin Contact: Wash with soap and water.[3][7][8] Do not use ethanol or DMSO to wash skin, as these solvents will dissolve the compound and increase transdermal absorption.

  • Spill Cleanup: Do not dry sweep. Dampen the powder with a wet paper towel (water/surfactant) to prevent aerosolization, then place in a sealed bag for "Halogenated Waste" disposal.

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 11466036 (Quinazoline derivatives). Retrieved from [Link]

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews. Retrieved from [Link]

Sources

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Analysis of 6-Iodo-2,4-dimethoxyquinazoline

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a detailed analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 6-iodo-2,4-dimethoxyquinazoline, a compound of interest in medicinal chemistry and drug development. Quinazoline derivatives are known for a wide range of biological activities, including anticancer and antihypertensive properties.[1][2] The precise characterization of their molecular structure is paramount for understanding structure-activity relationships and for quality control in synthetic processes. NMR spectroscopy is an indispensable tool for this purpose, offering unambiguous structural elucidation.

This document will delve into the theoretical and practical aspects of the NMR spectral data, providing predicted chemical shifts, discussing the influence of substituents on the quinazoline core, and outlining a comprehensive experimental protocol for data acquisition.

Molecular Structure and Predicted NMR Spectra

The structure of 6-iodo-2,4-dimethoxyquinazoline features a bicyclic aromatic system with three key substituents: an iodine atom at the 6-position and two methoxy groups at the 2- and 4-positions. These substituents exert distinct electronic effects that significantly influence the chemical shifts of the protons and carbons in the molecule.

Predicted ¹H NMR Spectral Data

The predicted ¹H NMR chemical shifts for 6-iodo-2,4-dimethoxyquinazoline are presented in Table 1. These predictions are based on established principles of NMR spectroscopy, including the analysis of substituent effects on aromatic systems and comparison with structurally related compounds.[3][4][5]

Table 1: Predicted ¹H NMR Data for 6-Iodo-2,4-dimethoxyquinazoline (in DMSO-d₆)

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Rationale for Prediction
H-5~ 8.0 - 8.2d~ 2.0The deshielding effect of the adjacent iodine and the quinazoline nitrogen atoms, coupled with ortho-coupling to H-7.
H-7~ 7.8 - 8.0ddJ(H7-H8) ~ 9.0, J(H7-H5) ~ 2.0Influenced by the ortho-coupling to H-8 and meta-coupling to H-5. The electron-donating effect of the methoxy groups slightly shields this proton.
H-8~ 7.5 - 7.7d~ 9.0Primarily influenced by ortho-coupling to H-7.
OCH₃ (at C-2)~ 4.0 - 4.2s-Typical chemical shift for a methoxy group attached to an electron-deficient aromatic ring.
OCH₃ (at C-4)~ 3.9 - 4.1s-Similar to the C-2 methoxy group, but potentially at a slightly different shift due to the different electronic environment.

Note: These are predicted values and may vary slightly in an experimental setting.

Predicted ¹³C NMR Spectral Data

The predicted ¹³C NMR chemical shifts are summarized in Table 2. The predictions consider the electronegativity of the substituents and their resonance effects on the quinazoline ring system.

Table 2: Predicted ¹³C NMR Data for 6-Iodo-2,4-dimethoxyquinazoline (in DMSO-d₆)

CarbonPredicted Chemical Shift (δ, ppm)Rationale for Prediction
C-2~ 162 - 164Attached to two nitrogen atoms and an oxygen atom, leading to a significant downfield shift.
C-4~ 168 - 170Similar to C-2, being part of the pyrimidine ring and bonded to nitrogen and oxygen.
C-4a~ 110 - 112Shielded by the electron-donating methoxy groups.
C-5~ 128 - 130Deshielded by the adjacent iodine atom.
C-6~ 90 - 95Directly bonded to the highly electronegative iodine, causing a significant upfield shift (heavy atom effect).
C-7~ 135 - 137Deshielded due to its position in the aromatic ring and proximity to the iodine.
C-8~ 120 - 122Typical chemical shift for a carbon in a benzene ring of this type.
C-8a~ 150 - 152Deshielded due to its position at the ring junction and proximity to a nitrogen atom.
OCH₃ (at C-2)~ 55 - 57Typical chemical shift for a methoxy carbon.
OCH₃ (at C-4)~ 54 - 56Similar to the C-2 methoxy carbon.

Note: These are predicted values and may vary slightly in an experimental setting.

Structural Elucidation and Key NMR Correlations

The following diagram illustrates the molecular structure of 6-iodo-2,4-dimethoxyquinazoline with atom numbering for clear spectral assignment.

Caption: Molecular structure of 6-iodo-2,4-dimethoxyquinazoline with atom numbering.

Experimental Protocol for NMR Data Acquisition

This section provides a detailed methodology for acquiring high-quality ¹H and ¹³C NMR spectra of 6-iodo-2,4-dimethoxyquinazoline.

Sample Preparation
  • Solvent Selection: Deuterated dimethyl sulfoxide (DMSO-d₆) is a suitable solvent due to its excellent dissolving power for a wide range of organic compounds and its high boiling point, which minimizes evaporation.

  • Concentration: Prepare a solution by dissolving approximately 5-10 mg of the compound in 0.6 mL of DMSO-d₆. This concentration is optimal for obtaining good signal-to-noise in a reasonable time for both ¹H and ¹³C NMR.

  • Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (δ = 0.00 ppm).[6]

  • Sample Filtration: If any solid particles are present, filter the solution through a small plug of glass wool into a clean, dry 5 mm NMR tube to prevent magnetic field distortions.

NMR Instrument Parameters

The following parameters are recommended for a 400 MHz NMR spectrometer.

¹H NMR Spectroscopy:

  • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

  • Acquisition Time: 2-4 seconds.

  • Relaxation Delay: 1-2 seconds.

  • Number of Scans: 16-64, depending on the sample concentration.

  • Spectral Width: 0-12 ppm.

¹³C NMR Spectroscopy:

  • Pulse Program: A proton-decoupled pulse sequence (e.g., 'zgpg30' on Bruker instruments) to simplify the spectrum and improve sensitivity.

  • Acquisition Time: 1-2 seconds.

  • Relaxation Delay: 2-5 seconds.

  • Number of Scans: 1024-4096, as ¹³C has a low natural abundance.

  • Spectral Width: 0-200 ppm.

Rationale Behind Experimental Choices

The choice of a 400 MHz (or higher) spectrometer is crucial for resolving the fine splitting patterns in the aromatic region of the ¹H NMR spectrum. The use of DMSO-d₆ as a solvent is not only for solubility but also to avoid potential proton exchange with labile protons if any were present. The parameters for data acquisition are chosen to ensure full relaxation of the nuclei between pulses, leading to accurate integration and quantification. For the ¹³C NMR, a longer relaxation delay is often necessary for quaternary carbons.

Data Processing and Interpretation

  • Fourier Transformation: The raw data (Free Induction Decay, FID) is converted into a frequency-domain spectrum through Fourier transformation.

  • Phasing and Baseline Correction: The spectrum is manually or automatically phased to ensure all peaks are in the absorptive mode. The baseline is corrected to be flat.

  • Chemical Shift Referencing: The spectrum is referenced to the TMS signal at 0.00 ppm.

  • Peak Picking and Integration: The chemical shifts of all peaks are determined. For the ¹H NMR, the integrals of the peaks are calculated to determine the relative number of protons.

  • Assignment: The peaks are assigned to the corresponding protons and carbons in the molecule based on their chemical shifts, multiplicities, and coupling constants, as well as by comparison with the predicted data and spectra of related compounds.

Conclusion

This technical guide provides a comprehensive overview of the ¹H and ¹³C NMR spectral data for 6-iodo-2,4-dimethoxyquinazoline. By understanding the predicted spectral features and following the detailed experimental protocol, researchers and drug development professionals can confidently characterize this important quinazoline derivative. The provided rationale for experimental choices and data interpretation serves as a valuable resource for obtaining high-quality, reliable NMR data for this and other related heterocyclic compounds.

References

  • Al-Suwaidan, I. A., et al. (2018). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. Trade Science Inc.
  • Kuran, B., et al. (2015). Synthesis and Biological Activity of a Novel Series of 6,7-Dimethoxyquinazoline-2,4(1H,3H)-dione Derivatives. Acta Poloniae Pharmaceutica, 72(1), 145-152.
  • Molecules. (2022). N2,N6-Bis(6-iodo-2-methyl-4-oxoquinazolin-3(4H)-yl)pyridine-2,6-dicarboxamide. MDPI.
  • Sigma-Aldrich. (2026). 2,4-Dichloro-6,7-dimethoxyquinazoline. MilliporeSigma.
  • Molecules. (2023). Evaluation of Quinazolin-2,4-Dione Derivatives as Promising Antibacterial Agents: Synthesis, In Vitro, In Silico ADMET and Molecular Docking Approaches. MDPI.
  • ResearchGate. (n.d.). 1H-NMR spectra for synthesized quinazoline semicarbazone derivatives.
  • ACG Publications. (2023). An efficient zinc acetate dihydrate-catalyzed green protocol for the synthesis of 2,3-dihydroquinazolin-4(1H)-ones.
  • PubMed. (2018). Synthesis, Characterization of 4-Anilino-6,7-Dimethoxy Quinazoline Derivatives as Potential Anti-Angiogenic Agents.
  • Molecules. (2023). Synthesis and Biological Evaluation of 2-Substituted Quinazolin-4(3H)
  • Royal Society of Chemistry. (n.d.). Synthesis of Quinazolines from 2-aminobenzylamines with Benzylamines and N-substituted Benzylamines under Transition Metal-Free Conditions. Royal Society of Chemistry.
  • PubMed. (1987). 2,4-Diamino-6,7-dimethoxyquinazolines. 4. 2-[4-(substituted oxyethoxy) piperidino] derivatives as alpha 1-adrenoceptor antagonists and antihypertensive agents.
  • Supporting Information. (n.d.). Oxidant- and Metal-Free Synthesis of 4(3H)-Quinazolinones from 2-Amino-N-methoxybenzamides. Organic Letters.
  • Journal of Chemical and Pharmaceutical Research. (2013).
  • ChemicalBook. (2025). 2,4-DICHLORO-6-IODOQUINAZOLINE. ChemicalBook.
  • Royal Society of Chemistry. (n.d.). 1H NMR and 13C NMR spectra of the catalytic synthesized compounds. Royal Society of Chemistry.
  • PMC. (2007). Synthesis, NMR and Crystallographic Studies of 2-Substituted Dihydroquinazolinones Derived from (S)-Phenylethylamine.
  • MilliporeSigma. (2026). 2,4-Dichloro-6-iodoquinazoline. MilliporeSigma.
  • MDPI. (2025). Spectroscopic Characterization Using 1H and 13C Nuclear Magnetic Resonance and Computational Analysis of the Complex of Donepezil with 2,6-Methyl-β-Cyclodextrin and Hydroxy Propyl Methyl Cellulose. MDPI.
  • Frontiers in Chemistry. (2022).
  • Repository. (n.d.).
  • Chem-Impex. (n.d.). 6-Iodo-4-hydroxyquinazoline. Chem-Impex.
  • Beilstein Journals. (n.d.). Supporting Information for Synthesis of dihydroquinazolines from 2-aminobenzylamine: N-aryl derivatives with electron. Beilstein Journals.
  • PMC. (2020). Application of 1H and 13C NMR Fingerprinting as a Tool for the Authentication of Maltese Extra Virgin Olive Oil.
  • BLD Pharm. (n.d.). 2,4-Dichloro-6,7-dimethoxyquinazoline. BLD Pharm.

Sources

literature review of 6-iodoquinazoline derivatives in medicinal chemistry

Author: BenchChem Technical Support Team. Date: March 2026

A Technical Guide for Medicinal Chemists

Executive Summary: The "Linchpin" Strategy

In the landscape of kinase inhibitor design, the quinazoline pharmacophore is ubiquitous, anchoring FDA-approved drugs like Gefitinib, Erlotinib, and Lapatinib. While the 4-anilino position dictates primary ATP-binding affinity (hinge region interaction), the 6-position is the critical vector for pharmacokinetic (PK) optimization and potency tuning.

The 6-iodoquinazoline derivative serves as the premier "linchpin" scaffold. Its utility stems from the unique electronic orthogonality between the C4 and C6 positions. The C4 position is highly electrophilic (susceptible to SNAr), while the C6-iodine bond is chemically inert to nucleophiles but highly reactive toward transition-metal-catalyzed cross-couplings. This guide details the technical exploitation of this scaffold to generate diverse libraries with high atom economy.

Synthetic Architecture: Constructing the Core

The integrity of any medicinal chemistry campaign relies on a scalable, high-purity supply of the core scaffold. The synthesis of 4-chloro-6-iodoquinazoline is the industry standard entry point.

The Niementowski Cyclization Route

Direct iodination of quinazoline is non-regioselective. The superior approach builds the ring around the iodine atom, ensuring 100% regiocontrol.

Step 1: Cyclization Starting material: 2-amino-5-iodobenzoic acid (5-iodoanthranilic acid). Reagent: Formamide or Formamidine Acetate. Mechanism: Thermal condensation forms the pyrimidine ring. The iodine at C5 of the benzene ring translates to the C6 position of the quinazoline.

Step 2: Aromatization/Activation Intermediate: 6-iodoquinazolin-4(3H)-one. Reagent: Phosphorus Oxychloride (POCl3). Mechanism: Tautomerization of the amide allows formation of the imidoyl chloride. The resulting 4-chloro species is the key electrophile for the next stage.

Orthogonal Reactivity: The C4 vs. C6 Pivot

Success with this scaffold depends on sequencing reactions based on bond dissociation energies and mechanistic distinctness.

Reactivity Hierarchy
  • C4-Cl (High Reactivity): The pyrimidine ring nitrogen atoms withdraw electron density, making C4 highly electron-deficient. It undergoes Nucleophilic Aromatic Substitution (SNAr) with amines under mild conditions.

  • C6-I (Latent Reactivity): The C-I bond (approx. 57 kcal/mol) is weaker than C-Br or C-Cl, making it the preferred site for oxidative addition by Pd(0) species. However, it is stable to the SNAr conditions used for C4.

The Golden Rule of Sequencing:

Perform SNAr at C4 before Pd-coupling at C6.

Attempting Pd-coupling first on the 4-chloro-6-iodo substrate risks competitive oxidative addition at the C4-Cl bond (especially with electron-rich ligands like phosphines), leading to polymerization or bis-coupling.

Visualization of Reaction Logic

The following diagram illustrates the divergent synthetic pathways available from the core scaffold.

G cluster_reactivity Reactivity Zones Anthranilic 2-Amino-5-iodobenzoic Acid Quinazolinone 6-Iodoquinazolin-4(3H)-one Anthranilic->Quinazolinone Formamide, Reflux (Cyclization) Core 4-Chloro-6-iodoquinazoline (THE SCAFFOLD) Quinazolinone->Core POCl3, Base (Chlorination) ProductA 4-Anilino-6-iodoquinazoline (Kinase Hinge Binder) Core->ProductA Ar-NH2, iPrOH (SNAr @ C4) FinalDrug 6-Functionalized Drug (Solubilized/Covalent) ProductA->FinalDrug Boronic Acid/Alkyne, Pd(0) (Suzuki/Sonogashira @ C6) Radiotracer [124I]-PET Tracer (Direct Labeling) ProductA->Radiotracer Isotope Exchange (Radiochemistry)

Figure 1: Synthetic workflow demonstrating the conversion of raw materials into functionalized drug candidates, highlighting the pivotal role of the 4-chloro-6-iodo intermediate.

Medicinal Chemistry Applications (SAR)[2]

Kinase Inhibition (EGFR/VEGFR)

In Epidermal Growth Factor Receptor (EGFR) inhibitors, the 6-position points toward the solvent-exposed region or the ribose-binding pocket, depending on the exact binding mode.

  • Solubility: The iodine handle allows late-stage introduction of morpholine or piperazine moieties via Suzuki or Buchwald-Hartwig couplings to improve oral bioavailability (e.g., Gefitinib analogs).

  • Covalent Inhibition: For T790M mutants, the 6-iodo group can be converted to a 6-amino group, then acrylated to form a Michael acceptor that covalently binds to Cys797.

Radiopharmaceuticals (Theranostics)

The 6-iodoquinazoline scaffold is unique because the iodine need not always be removed.

  • Imaging: Replacing stable 127I with 123I (SPECT) or 124I (PET) creates molecular probes that map EGFR expression density in tumors in vivo.

  • Protocol: This is typically achieved via halogen exchange (radio-iododestannylation) on a 6-stannyl precursor, or direct isotope exchange on the 6-iodo precursor.

Experimental Protocols

Note: These protocols are generalized from established medicinal chemistry literature. Standard safety precautions for handling POCl3 and palladium catalysts must be observed.

Protocol A: Synthesis of 6-Iodoquinazolin-4(3H)-one
  • Reagents: 2-amino-5-iodobenzoic acid (10.0 g, 38 mmol), Formamide (30 mL).

  • Procedure:

    • Charge a round-bottom flask with the acid and formamide.

    • Heat the mixture to 180–190 °C for 4–6 hours. (High temp is required for condensation).

    • Monitor by TLC (mobile phase 5% MeOH in DCM).

    • Cool to room temperature.[1] The product will precipitate.

    • Pour into ice-water (100 mL) to complete precipitation.

    • Filter, wash with water and cold ethanol.

    • Yield Expectation: 80–90% (Off-white solid).

Protocol B: Chlorination to 4-Chloro-6-iodoquinazoline
  • Reagents: 6-iodoquinazolin-4(3H)-one (5.0 g), POCl3 (25 mL), N,N-Diisopropylethylamine (DIEA, 1.0 eq - optional but accelerates reaction).

  • Procedure:

    • Suspend the quinazolinone in POCl3 under inert atmosphere (Ar/N2).

    • Add DIEA dropwise (exothermic).

    • Reflux at 105 °C for 2–4 hours until the solution turns clear/yellow.

    • Critical Workup: Remove excess POCl3 via rotary evaporation in vacuo. Pour the residue slowly onto crushed ice/NaHCO3 mixture. (Violent hydrolysis occurs).

    • Extract with Ethyl Acetate (3x). Dry over MgSO4.

    • Yield Expectation: 75–85% (Yellow solid). Store in freezer; hydrolytically unstable.

Protocol C: General SNAr (C4 Functionalization)
  • Reagents: 4-Chloro-6-iodoquinazoline (1.0 eq), Aniline derivative (e.g., 3-chloro-4-fluoroaniline) (1.1 eq), Isopropanol (iPrOH).

  • Procedure:

    • Dissolve reactants in iPrOH (approx. 0.2 M concentration).

    • Reflux at 80 °C for 2–3 hours.

    • The product usually precipitates as the hydrochloride salt.

    • Filter and wash with cold iPrOH/Ether.

    • Validation: 1H NMR will show the loss of the C4-Cl signal and appearance of aniline protons.

Protocol D: Suzuki-Miyaura Coupling (C6 Functionalization)
  • Reagents: 4-Anilino-6-iodoquinazoline (1.0 eq), Aryl Boronic Acid (1.5 eq), Pd(PPh3)4 (5 mol%), Na2CO3 (2M aq. solution), Dioxane.

  • Procedure:

    • Degas solvents thoroughly (sparge with Argon).

    • Combine reagents in a sealed tube.

    • Heat to 90–100 °C for 12 hours.

    • Workup: Filter through Celite, extract with EtOAc. Purification via column chromatography is usually required to remove Pd residues.

Data Summary: Reactivity & Conditions

Reaction TypeTarget PositionLeaving GroupCatalyst/ReagentTypical TempCritical Constraint
Cyclization Core Formation-OH / -NH2Formamide190 °CRequires high heat
Chlorination C4 Activation-OH (tautomer)POCl3105 °CAnhydrous conditions
SNAr C4 Substitution-ClIsopropanol (Solvent)80 °CDo this BEFORE C6
Suzuki C6 Coupling-IPd(PPh3)490 °CO2 free environment
Sonogashira C6 Coupling-IPd/CuI60 °CBase required (TEA)

References

  • Synthesis of Quinazolinones: Alafeefy, A. M. (2011).[2][3] "Some new quinazolin-4(3H)-one derivatives, synthesis and antitumor activity." Journal of Saudi Chemical Society. [Link]

  • Palladium Coupling Strategies: Lherbet, C., et al. (2009). "Palladium-catalyzed cross-coupling reactions of halogenated quinazolinones." Tetrahedron. [Link]

  • EGFR Inhibitor Design & SAR: Bridges, A. J., et al. (1996). "Tyrosine Kinase Inhibitors.[4] 8. An Unusually Steep Structure-Activity Relationship for Analogues of 4-(3-Bromoanilino)-6,7-dimethoxyquinazoline (PD 153035)." Journal of Medicinal Chemistry. [Link]

  • Radiolabeling Protocols: Pal, A., et al. (2011). "Radiosynthesis and Initial In Vitro Evaluation of [18F]F-PEG6-IPQA—A Novel PET Radiotracer for Imaging EGFR Expression-Activity in Lung Carcinomas." Molecular Imaging and Biology. [Link]

  • SNAr vs Pd-Coupling Selectivity: Ripin, D. H., et al. (2003). "Development of a Scaleable Route to a VEGF-R Inhibitor." Organic Process Research & Development. [Link]

Sources

Technical Guide: Thermal Stability & Physicochemical Characterization of 6-Iodo-2,4-dimethoxyquinazoline

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the physicochemical characterization and thermal stability profile of 6-Iodo-2,4-dimethoxyquinazoline , a critical intermediate in the synthesis of quinazoline-based kinase inhibitors (e.g., EGFR and VEGFR antagonists).

Executive Summary

6-Iodo-2,4-dimethoxyquinazoline (CAS: Not widely listed; Analogous to 2,4-dichloro-6-iodoquinazoline [74173-76-5]) serves as a high-value scaffold for the development of targeted therapeutics. Its structural integrity relies on the stability of the aryl iodide moiety (essential for subsequent palladium-catalyzed cross-coupling) and the 2,4-dimethoxy substitution pattern (which acts as a masked dione or a direct pharmacophore).

This guide provides a rigorous analysis of its thermal behavior, defining the operational windows for synthesis, storage, and handling. It addresses the lack of widespread public data by anchoring properties to validated precursors and establishing a self-validating characterization protocol.

Physicochemical Profile & Melting Point Analysis

Comparative Structural Data

The thermal properties of 6-Iodo-2,4-dimethoxyquinazoline are best understood in relation to its immediate synthetic precursor, 2,4-Dichloro-6-iodoquinazoline . The transformation from a dichloro- to a dimethoxy-substituted system introduces rotational freedom (methoxy groups) while removing the heavy, polarizable chlorine atoms, typically altering the crystal lattice energy.

PropertyPrecursor: 2,4-Dichloro-6-iodoquinazolineTarget: 6-Iodo-2,4-dimethoxyquinazolineAnalog: 2,4-Dichloro-6,7-dimethoxyquinazoline
Molecular Formula C₈H₃Cl₂IN₂C₁₀H₉IN₂O₂C₁₀H₈Cl₂N₂O₂
Molecular Weight 324.93 g/mol 316.09 g/mol 259.09 g/mol
Melting Point (

)
164–165 °C [1]Expected: 130–155 °C *175–178 °C [2]
Appearance Yellow crystalline solidWhite to off-white solidWhite crystalline powder
Solubility Low (Hexane), High (DCM)Moderate (MeOH), High (DMSO)Low (Water), High (DMSO)

*Note: The exact melting point is synthesis-dependent. The introduction of methoxy groups often lowers the


 relative to the rigid dichloro-analog due to disrupted packing, though the heavy iodine atom maintains significant lattice energy.
Theoretical Thermal Behavior

The melting transition of 6-Iodo-2,4-dimethoxyquinazoline is governed by two competing forces:

  • Lattice Stabilization (Iodine): The large iodine atom at the C6 position increases London dispersion forces, tending to raise

    
    .
    
  • Lattice Disruption (Methoxy): The C2 and C4 methoxy groups add conformational flexibility, which typically lowers

    
     compared to the planar, rigid "dione" or "dichloro" forms.
    

Critical Insight: A sharp melting point in the 130–155 °C range indicates high purity. A broad range (>2 °C) or a shift towards >200 °C suggests hydrolysis to 6-Iodo-2,4-quinazolinedione (the thermodynamic sink).

Thermal Stability & Degradation Pathways[2]

Understanding the thermal ceiling is vital for reaction planning (e.g., Suzuki couplings at 100°C+).

Degradation Mechanisms

The compound exhibits two primary thermal degradation vectors:

  • O-Demethylation / Hydrolysis (Moisture-Induced):

    • Trigger: Presence of trace water/acid at elevated temperatures (>60 °C).

    • Mechanism:[1][2] Nucleophilic attack of water at C2/C4, displacing methanol.

    • Product: 6-Iodo-2,4-quinazolinedione (

      
       °C), which precipitates as an insoluble solid.
      
  • Deiodination (Thermal/Catalytic):

    • Trigger: Extreme heat (>200 °C) or presence of Pd/Cu catalysts.

    • Mechanism:[1][2] Homolytic cleavage of the C-I bond.

    • Result: Radical formation and polymerization/taring.

Stability Visualization (DOT Diagram)

G Precursor 2,4-Dichloro-6-iodoquinazoline (Tm: 164-165°C) Target 6-Iodo-2,4-dimethoxyquinazoline (Target Scaffold) Precursor->Target NaOMe / MeOH Reflux (65°C) Hydrolysis 6-Iodo-2,4-quinazolinedione (Thermodynamic Sink, Tm >300°C) Target->Hydrolysis H2O / H+ (>60°C) Radical De-iodinated Byproducts (Tars/Polymers) Target->Radical Pyrolysis (>200°C)

Figure 1: Synthesis and thermal degradation pathways.[2][3][4] The target compound is kinetically stable but thermodynamically susceptible to hydrolysis.

Experimental Protocols (Self-Validating)

As a researcher, you must validate the material yourself. Do not rely on certificate of analysis (CoA) values alone for sensitive intermediates.

Protocol A: Melting Point Determination (Capillary Method)

Objective: Determine purity via melting range sharpness.

  • Preparation: Dry the sample in a vacuum desiccator over

    
     for 4 hours to remove surface moisture (critical to prevent hydrolysis during heating).
    
  • Loading: Pack 2-3 mm of sample into a glass capillary.

  • Ramp 1 (Fast): Heat at 10 °C/min to 120 °C to estimate the onset.

  • Ramp 2 (Precise): Cool to 100 °C, then heat at 1.0 °C/min .

  • Observation:

    • Onset: First visible liquid droplet.

    • Clear Point: Complete liquefaction.

    • Validation: A range

      
       °C confirms >98% purity. A range 
      
      
      
      °C or discoloration implies hydrolysis or residual solvent.
Protocol B: Thermal Gravimetric Analysis (TGA)

Objective: Define the "Safe Processing Window" (SPW).

  • Instrument: TGA (e.g., TA Instruments Q500).

  • Atmosphere: Nitrogen (

    
    ) purge at 50 mL/min.
    
  • Pan: Platinum or Alumina (avoid Aluminum if

    
     °C is expected).
    
  • Method:

    • Equilibrate at 30 °C.

    • Ramp 10 °C/min to 350 °C.

  • Interpretation:

    • < 100 °C Weight Loss: Solvent entrapment (MeOH/Toluene).

    • 100–200 °C Stability: Flat baseline expected.

    • Onset of Decomposition (

      
      ):  The temperature at 1% weight loss (excluding solvent).
      
    • Action: Ensure all reaction temperatures are kept at least 50 °C below

      
      .
      

Handling & Storage Recommendations

Based on the thermal stability profile, the following storage protocols are mandatory to maintain the integrity of the iodine-carbon bond and the methoxy-imidate system.

ParameterRecommendationRationale
Temperature 2–8 °C (Refrigerated)Slows spontaneous hydrolysis and de-iodination.
Atmosphere Argon or NitrogenPrevents oxidation of the aryl iodide.
Container Amber GlassProtects photosensitive C-I bond from UV cleavage.
Desiccant Required (Silica/Drierite)Prevents moisture-induced reversion to the dione.

References

  • ChemicalBook. (2025). 2,4-Dichloro-6-iodoquinazoline Properties and Melting Point Data.

  • Sigma-Aldrich. (2025).[5] 2,4-Dichloro-6,7-dimethoxyquinazoline Product Sheet.

  • Dokumen. (2024).[6] Exercise book on Aromatic Nitrogen Heterocycles Chemistry: Synthesis of 2,4-dimethoxy-6-iodoquinazoline.

  • BenchChem. (2025).[1] Technical Guide: 4-Anilino-6,7-dimethoxyquinazoline Derivatives.

Sources

Methodological & Application

Application Note: High-Purity Synthesis of 6-Iodo-2,4-dimethoxyquinazoline

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note provides a rigorous, validated protocol for the synthesis of 6-Iodo-2,4-dimethoxyquinazoline starting from 5-iodoanthranilic acid . This scaffold is a critical intermediate in the development of EGFR, VEGFR, and other tyrosine kinase inhibitors.

Executive Summary

The 2,4-dimethoxyquinazoline core serves as a versatile electrophilic scaffold in medicinal chemistry, particularly for designing ATP-competitive kinase inhibitors. While 6,7-dimethoxy variants are common (e.g., Gefitinib precursors), the 6-iodo substitution provides a unique handle for further functionalization via palladium-catalyzed cross-coupling (Suzuki, Sonogashira) at a late stage.

This protocol details a three-step synthetic pathway designed for scalability and purity.[1] Unlike direct alkylation of quinazolinediones, which favors N-alkylation, this route utilizes a chlorination-substitution sequence to exclusively generate the O-alkylated (dimethoxy) product.

Retrosynthetic Analysis & Mechanistic Logic

The synthesis is designed to overcome the thermodynamic preference for the quinazoline-2,4-dione tautomer. To lock the molecule in the "dimethoxy" (aromatic) state, we must activate the dione via chlorination, converting the carbonyl oxygens into leaving groups.

Pathway Visualization

ReactionScheme SM 5-Iodoanthranilic Acid (Starting Material) Int1 6-Iodoquinazoline- 2,4(1H,3H)-dione (Stable Intermediate) SM->Int1 Urea, Fusion 160°C, 4h (Cyclocondensation) Int2 2,4-Dichloro- 6-iodoquinazoline (Activated Electrophile) Int1->Int2 POCl3, PhNMe2 Reflux, 6h (Aromatization/Chlorination) Product 6-Iodo-2,4- dimethoxyquinazoline (Target) Int2->Product NaOMe (XS), MeOH Reflux, 4h (SNAr Bis-Alkylation)

Figure 1: Synthetic route emphasizing the transition from the stable dione to the activated dichloro species, enabling nucleophilic aromatic substitution (SNAr).

Detailed Experimental Protocols

Stage 1: Cyclocondensation to Quinazoline-2,4-dione

Objective: Construct the heterocyclic core via double condensation. Mechanism: Nucleophilic attack of the aniline nitrogen on urea, followed by intramolecular cyclization.

  • Reagents:

    • 5-Iodoanthranilic acid (1.0 eq)

    • Urea (5.0 eq)

  • Equipment: Round-bottom flask, heating mantle, mortar/pestle.

Protocol:

  • Mixing: Intimately mix 5-iodoanthranilic acid (e.g., 10.0 g) and urea (11.4 g) in a mortar until a homogeneous powder is obtained.

  • Fusion: Transfer the mixture to a round-bottom flask. Heat the flask to 160–170°C . The mixture will melt and evolve ammonia gas (ensure proper ventilation).

  • Solidification: Continue heating for 2–4 hours. The melt will eventually re-solidify as the urea is consumed and the higher-melting quinazoline product forms.

  • Work-up: Cool the flask to room temperature. Add water (100 mL) and break up the solid mass.

  • Purification: Filter the suspension. Wash the filter cake copiously with water to remove excess urea. Wash with cold ethanol (20 mL) to remove unreacted organics.

  • Drying: Dry in a vacuum oven at 60°C.

    • Expected Yield: >85%[1]

    • Appearance: Off-white to grey solid.

Stage 2: Activation via Deoxychlorination

Objective: Convert the unreactive dione into the highly electrophilic 2,4-dichloro derivative. Critical Safety Note: POCl


 is highly corrosive and reacts violently with water. All glassware must be oven-dried.
  • Reagents:

    • 6-Iodoquinazoline-2,4-dione (from Stage 1)[2][3]

    • Phosphorus Oxychloride (POCl

      
      ) (10.0 eq - acts as solvent)
      
    • N,N-Dimethylaniline (1.5 eq - catalyst/base)

Protocol:

  • Setup: Place the dione (5.0 g) in a dry RB flask. Add POCl

    
     (25 mL) and N,N-dimethylaniline (3.3 mL).
    
  • Reaction: Reflux the mixture (

    
    C) for 4–6 hours. The suspension should clear to a dark solution, indicating conversion.
    
  • Monitoring: Monitor by TLC (Hexane/EtOAc 4:1). The polar dione (baseline) should disappear, replaced by a high-Rf spot (dichloro product).

  • Quenching (CRITICAL):

    • Remove excess POCl

      
       via rotary evaporation under reduced pressure (use a caustic trap).
      
    • Pour the thick residue slowly onto crushed ice (200 g) with vigorous stirring. Maintain temperature <10°C to prevent hydrolysis of the product back to the dione.

  • Extraction: Extract the aqueous slurry with Dichloromethane (DCM) (

    
     mL).
    
  • Purification: Wash combined organics with saturated NaHCO

    
     (cold) and brine. Dry over anhydrous Na
    
    
    
    SO
    
    
    . Evaporate solvent.[4]
    • Note: The product may be purified via flash chromatography (Silica, 5-10% EtOAc in Hexanes) if necessary, but the crude is often sufficiently pure for the next step.

Stage 3: Bis-O-Alkylation (Methoxylation)

Objective: Displace both chlorine atoms with methoxide. Regioselectivity: The C4-chlorine is more reactive and is displaced first.[5] The C2-chlorine requires reflux conditions for complete substitution.

  • Reagents:

    • 2,4-Dichloro-6-iodoquinazoline (1.0 eq)

    • Sodium Methoxide (NaOMe) (3.0 eq) (Use 25% w/w solution in MeOH or freshly prepared).

    • Methanol (Anhydrous)

Protocol:

  • Dissolution: Dissolve 2,4-dichloro-6-iodoquinazoline (2.0 g) in anhydrous MeOH (20 mL).

  • Addition: Add NaOMe solution (3.0 eq) dropwise at room temperature. An exotherm may be observed.

  • Reflux: Heat the mixture to reflux (65°C) for 3–5 hours.

    • Checkpoint: If reaction stops at the mono-methoxy stage (4-methoxy-2-chloro), add more NaOMe and extend reflux time.

  • Work-up: Cool to room temperature. Concentrate the solvent to ~20% volume.

  • Precipitation: Pour the residue into ice-cold water (50 mL). The target compound, being lipophilic, will precipitate.

  • Isolation: Filter the solid. Wash with water.[6][7] Recrystallize from Ethanol or MeOH/Water mixture.

Quantitative Data Summary

ParameterStage 1 (Cyclization)Stage 2 (Chlorination)Stage 3 (Methoxylation)
Limiting Reagent 5-Iodoanthranilic acidDione IntermediateDichloro Intermediate
Reagent Stoichiometry Urea (5.0 eq)POCl

(10 eq), PhNMe

(1.5 eq)
NaOMe (3.0 eq)
Temperature 160–170°C (Melt)105°C (Reflux)65°C (Reflux)
Time 4 hours6 hours4 hours
Typical Yield 85–90%70–80%80–85%
Key Impurity Unreacted UreaHydrolyzed DioneMono-substituted (2-Cl)

Troubleshooting & Critical Process Parameters (CPPs)

Decision Tree for Stage 3 (Methoxylation)

Troubleshooting Check Check TLC/LCMS after 3 hours Result1 Single Spot (Product) Check->Result1 Result2 Two Spots (Product + Mono-Cl) Check->Result2 Action1 Proceed to Work-up Result1->Action1 Action2 Add 1.0 eq NaOMe Continue Reflux 2h Result2->Action2 Action2->Check Re-check

Figure 2: Logic flow for ensuring complete conversion during the bis-alkylation step.

  • Moisture Control: In Stage 2, moisture leads to the formation of HCl and reversion to the dione. Use a drying tube (CaCl

    
    ).
    
  • Regioselectivity: In Stage 3, the C4 position reacts at 0°C. The C2 position requires heat. If the 2-chloro-4-methoxy intermediate persists, ensure the reaction is refluxing vigorously and the NaOMe is not consumed by moisture.

References

  • Connolly, D. J., et al. (2005). "Synthesis of quinazolin-4(3H)-ones and quinazoline-2,4(1H,3H)-diones." Tetrahedron, 61(43), 10153-10202.

  • Wallingford, V. H., & Krueger, P. A. (1943). "5-Iodoanthranilic Acid."[2][3][6] Organic Syntheses, Coll.[6] Vol. 2, p.353.[6]

  • Bridges, A. J., et al. (1996). "Tyrosine Kinase Inhibitors. 8. An Unusually Steep Structure-Activity Relationship for Analogues of 4-(3-Bromoanilino)-6,7-dimethoxyquinazoline (PD 153035), a Potent Inhibitor of the Epidermal Growth Factor Receptor." Journal of Medicinal Chemistry, 39(1), 267–276.

  • Al-Karmalawy, A. A., et al. (2021). "Design and discovery of new 1,2,4-triazolo[4,3-c]quinazolines as potential DNA intercalators and topoisomerase II inhibitors."[5] Archiv der Pharmazie, 354(3).[5]

  • Sigma-Aldrich. "2,4-Dichloro-6-iodoquinazoline Product Information."

(Note: While specific "6-iodo-2,4-dimethoxy" papers are rare compared to 6,7-dimethoxy, the chemistry is homologous to the references cited above for general quinazoline functionalization.)

Sources

Suzuki-Miyaura coupling reaction conditions for 6-Iodo-2,4-dimethoxyquinazoline

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to Suzuki-Miyaura Coupling Reactions for 6-Iodo-2,4-dimethoxyquinazoline

Introduction

The quinazoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents, including anticancer and antihypertensive drugs. The targeted functionalization of this heterocyclic system is paramount for the development of novel molecular entities with enhanced potency and selectivity. The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and versatile methods for forging carbon-carbon bonds, prized for its mild reaction conditions, broad functional group tolerance, and the commercial availability of a vast array of organoboron reagents.[1][2]

This application note provides a comprehensive technical guide for researchers, chemists, and drug development professionals on the effective use of 6-iodo-2,4-dimethoxyquinazoline as a key building block in Suzuki-Miyaura coupling reactions. We will delve into the mechanistic underpinnings of the reaction, explore the critical roles of each reaction component, provide detailed experimental protocols, and offer a systematic troubleshooting guide to empower the successful synthesis of diverse 6-substituted-2,4-dimethoxyquinazoline derivatives.

Reaction Principle and The Catalytic Cycle

The Suzuki-Miyaura reaction facilitates the cross-coupling of an organohalide with an organoboron compound, typically a boronic acid or boronate ester, using a palladium catalyst and a base.[1] The C-I bond in 6-iodo-2,4-dimethoxyquinazoline is particularly well-suited for this transformation due to its high reactivity towards palladium catalysts. The reaction proceeds through a well-established catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.[3][4]

  • Oxidative Addition : The cycle begins with the insertion of a coordinatively unsaturated Palladium(0) complex into the carbon-iodine bond of the quinazoline substrate. This step forms a new, square planar Palladium(II) intermediate.[3][5]

  • Transmetalation : The organic moiety from the organoboron reagent is transferred to the Palladium(II) complex. This crucial step requires activation of the organoboron species by a base. The base reacts with the boronic acid to form a more nucleophilic boronate species, which then facilitates the ligand exchange on the palladium center, displacing the halide.[1][6][7]

  • Reductive Elimination : In the final step, the two organic groups on the palladium center (the quinazoline and the group from the boronic acid) couple and are expelled from the coordination sphere, forming the desired C-C bond. This process regenerates the catalytically active Pd(0) species, which can then re-enter the catalytic cycle.[4][5]

Suzuki_Miyaura_Catalytic_Cycle cluster_cycle Catalytic Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd Ar-I PdII_Aryl Ar-Pd(II)L₂-I OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal R-B(OH)₂ Base PdII_Diaryl Ar-Pd(II)L₂-R Transmetal->PdII_Diaryl RedElim Reductive Elimination PdII_Diaryl->RedElim RedElim->Pd0 Ar-R (Product) caption Suzuki-Miyaura Catalytic Cycle

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

Core Components and Parameter Optimization

The success of the coupling reaction hinges on the judicious selection of the catalyst system, base, and solvent.

Palladium Catalyst System

The choice of palladium source and accompanying ligand is critical for achieving high catalytic activity and stability.

  • Palladium Precatalysts : These are stable Pd(II) or Pd(0) complexes that generate the active Pd(0) species in situ. For substrates like 6-iodo-2,4-dimethoxyquinazoline, several options are effective.

  • Ligands : Ligands stabilize the palladium center, prevent catalyst decomposition (e.g., formation of palladium black), and modulate its reactivity. Electron-rich and bulky phosphine ligands or N-heterocyclic carbenes (NHCs) are often required, especially for less reactive coupling partners.[2][3][4]

Catalyst/Precatalyst Common Ligands Typical Loading (mol%) Key Characteristics & Applications
Pd(PPh₃)₄None (already coordinated)1 - 5A reliable Pd(0) source. Effective for reactive iodides but can be sensitive to air.
Pd(OAc)₂ / PdCl₂PPh₃, SPhos, XPhos, RuPhos1 - 5Common Pd(II) sources that require in situ reduction. Paired with advanced ligands for challenging couplings.
PdCl₂(dppf)None (already coordinated)1 - 5A robust and versatile Pd(II) precatalyst, effective for a wide range of aryl halides and boronic acids.
PEPPSI™-IPrNone (already coordinated)1 - 3A highly active Pd(II)-NHC precatalyst, excellent for sterically hindered substrates and less reactive halides.[5]
The Base

The base plays a multifaceted role, primarily by activating the boronic acid to form a more nucleophilic boronate anion, which is essential for the transmetalation step.[6][7][8] The choice of base can significantly influence reaction rate and yield.

Base Strength Solubility Typical Applications
Na₂CO₃ / K₂CO₃ModerateAqueousStandard, cost-effective choice for many couplings, typically used in aqueous solvent mixtures.[9]
K₃PO₄StrongAqueousOften more effective than carbonates for less reactive or sterically hindered substrates.
Cs₂CO₃StrongOrganic/AqueousHighly effective base, often used in more challenging transformations where other bases fail.
KFMildAqueousUseful for substrates containing base-sensitive functional groups.
The Solvent System

The solvent must be capable of dissolving the organic substrates while also being compatible with the inorganic base. Biphasic solvent systems are very common.

  • Ethers : 1,4-Dioxane or 1,2-dimethoxyethane (DME) are frequently used, often mixed with water to dissolve the base.[9][10]

  • Aromatics : Toluene is another common choice, particularly for reactions run at higher temperatures.

  • Amides : N,N-Dimethylformamide (DMF) can be effective but may lead to side reactions at high temperatures.[11]

Detailed Experimental Protocols

The following protocols provide a starting point for the Suzuki-Miyaura coupling of 6-iodo-2,4-dimethoxyquinazoline. All reactions should be performed under an inert atmosphere (e.g., Nitrogen or Argon) to prevent oxidation of the catalyst and ligands.[12]

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction Setup cluster_workup Work-up & Purification Reagents 1. Weigh Reagents (Iodoquinazoline, Boronic Acid, Base) Flask 2. Add to Dry Flask Reagents->Flask Catalyst 3. Add Catalyst/Ligand Flask->Catalyst Inert 4. Evacuate & Backfill with Inert Gas (3x) Catalyst->Inert Solvent 5. Add Degassed Solvents Inert->Solvent Heat 6. Heat to Desired Temp with Vigorous Stirring Solvent->Heat Monitor 7. Monitor by TLC/LC-MS Heat->Monitor Cool 8. Cool to Room Temp Monitor->Cool Filter 9. Dilute & Filter (optional) Cool->Filter Extract 10. Liquid-Liquid Extraction Filter->Extract Dry 11. Dry Organic Layer & Concentrate Extract->Dry Purify 12. Purify by Chromatography Dry->Purify caption General Experimental Workflow

Caption: A typical workflow for Suzuki-Miyaura coupling reactions.

Protocol A: General Screening Conditions

This protocol is a robust starting point for coupling with standard aryl- or heteroarylboronic acids.

Reagents:

  • 6-Iodo-2,4-dimethoxyquinazoline (1.0 eq)

  • Arylboronic Acid (1.2 - 1.5 eq)

  • PdCl₂(dppf) (3 mol%)

  • Potassium Carbonate (K₂CO₃) (2.0 - 3.0 eq)

  • 1,4-Dioxane and Water (4:1 v/v)

Procedure:

  • To a dry Schlenk flask, add 6-iodo-2,4-dimethoxyquinazoline, the arylboronic acid, and potassium carbonate.

  • Add the PdCl₂(dppf) catalyst.

  • Evacuate the flask and backfill with nitrogen or argon. Repeat this cycle three times.[10]

  • Add the degassed 1,4-dioxane/water solvent mixture via syringe.

  • Place the flask in a preheated oil bath at 80-100 °C and stir vigorously.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and water.

  • Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol B: Conditions for Challenging or Sterically Hindered Substrates

This protocol employs a more active catalyst system and a stronger base, suitable for less reactive boronic acids or sterically demanding couplings.

Reagents:

  • 6-Iodo-2,4-dimethoxyquinazoline (1.0 eq)

  • Arylboronic Acid (1.5 eq)

  • Palladium(II) Acetate (Pd(OAc)₂) (2 mol%)

  • SPhos (4 mol%)

  • Potassium Phosphate (K₃PO₄) (3.0 eq)

  • Toluene and Water (10:1 v/v)

Procedure:

  • Follow steps 1-3 from Protocol A, using Pd(OAc)₂, SPhos, and K₃PO₄.

  • Add the degassed toluene/water solvent mixture.

  • Heat the reaction to 100-110 °C with vigorous stirring.

  • Monitor the reaction (Step 6 from Protocol A).

  • Follow the work-up and purification procedure outlined in steps 7-11 of Protocol A.

Troubleshooting Guide

Even with robust protocols, challenges can arise. The following table outlines common issues and potential solutions.

Problem Potential Cause(s) Recommended Solution(s)
No or Low Conversion 1. Inactive catalyst (degraded/oxidized).2. Insufficient temperature.3. Ineffective base or ligand.1. Use fresh catalyst/ligands; ensure rigorous degassing.[12]2. Increase temperature in 10 °C increments.[12]3. Screen alternative bases (e.g., K₃PO₄, Cs₂CO₃) and ligands (e.g., XPhos, RuPhos).
Homocoupling of Boronic Acid Presence of oxygen, which facilitates oxidative coupling.[5]Improve the degassing procedure (sparge solvent with argon or use freeze-pump-thaw cycles).[12]
Protodeborylation of Boronic Acid Boronic acid is unstable under the reaction conditions (hydrolyzes back to the arene).Use a boronate ester (e.g., pinacol ester) instead of the boronic acid. Use milder bases like KF.
Dehalogenation of Starting Material Presence of hydride sources (e.g., certain solvents or bases) that reduce the C-I bond.Switch to an aprotic solvent and use carbonate or phosphate bases instead of amine bases.[12]
Formation of Palladium Black Catalyst decomposition due to insufficient ligand, high temperature, or oxygen.Increase ligand-to-palladium ratio (e.g., from 2:1 to 4:1). Ensure proper degassing. Avoid excessive temperatures.

Conclusion

The Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the derivatization of the 6-iodo-2,4-dimethoxyquinazoline core. By understanding the mechanism and the function of each component, researchers can rationally design and optimize reaction conditions. The protocols and troubleshooting guide provided herein serve as a robust framework for the efficient synthesis of novel quinazoline-based molecules, accelerating progress in drug discovery and materials science.

References

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling.
  • Wikipedia. (n.d.). Suzuki reaction.
  • Felpin, F.-X. (2005). Practical and Efficient Suzuki-Miyaura Cross-Coupling of 2-Iodocycloenones with Arylboronic Acids Catalyzed by Recyclable Pd(0)/C. Organic Chemistry Portal.
  • PMC. (2025, July 3). Sonication-Enhanced Suzuki–Miyaura Cross-Coupling for Efficient Diflunisal Production: A Combined Experimental and Theoretical Investigation.
  • PMC. (n.d.). Advances in Metal-Catalyzed Cross-Coupling Reactions of Halogenated Quinazolinones and Their Quinazoline Derivatives.
  • (n.d.). Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances.
  • Google Patents. (n.d.). Preparation method of 6,7-dimethoxy-2,4-(1H,3H)-quinazoline diketon.
  • Journal of the American Chemical Society. (2005, June 4). Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction.
  • Benchchem. (n.d.). Troubleshooting guide for sluggish or incomplete Suzuki coupling reactions.
  • Reddit. (2021, July 9). Diagnosing issues with a failed Suzuki coupling?.
  • (n.d.). Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling.
  • (n.d.). Palladium catalysts for the Suzuki cross-coupling reaction: An overview of recent advances.
  • (n.d.). SYNTHESIS AND BIOLOGICAL ACTIVITY OF A NOVEL SERIES OF 6,7-DIMETHOXYQUINAZOLINE-2,4(1H,3H)
  • Benchchem. (n.d.). Application Notes and Protocols: Suzuki-Miyaura Coupling Reactions Using 4-Bromo-2,6-diiodoaniline.
  • MDPI. (2017, May 9). Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow.
  • PMC. (n.d.). Improved Synthesis of Substituted 6,7-Dihydroxy-4-quinazolineamines: Tandutinib, Erlotinib and Gefitinib.
  • ACS Publications. (2017, May 24). Mechanism of the Suzuki–Miyaura Cross-Coupling Reaction Mediated by [Pd(NHC)(allyl)Cl] Precatalysts.
  • MDPI. (2022, November 21). N 2 ,N 6 -Bis(6-iodo-2-methyl-4-oxoquinazolin-3(4H)-yl)pyridine-2,6-dicarboxamide.
  • Benchchem. (n.d.). Application Notes and Protocols for 4-Iodopyrazole in Suzuki Coupling Reactions.
  • White Rose eTheses Online. (n.d.).
  • PMC. (n.d.). New Tricyclic Aryl Quinazoline Derivatives by Suzuki‐Miyaura Cross‐Coupling.
  • (2021, August 9). Mechanistic Aspects of the Palladium‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reaction.
  • Google Patents. (n.d.). CN101353328B - Preparation of 2-chlorin-4-amido-6,7-dimethoxy quinazoline.

Sources

Sonogashira coupling using 6-Iodo-2,4-dimethoxyquinazoline as electrophile

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for researchers utilizing 6-Iodo-2,4-dimethoxyquinazoline as a core scaffold in the synthesis of kinase inhibitors (e.g., EGFR, VEGFR targets) or functionalized heterocycles.

Executive Summary & Strategic Analysis

The Sonogashira cross-coupling of 6-Iodo-2,4-dimethoxyquinazoline is a pivotal transformation in medicinal chemistry, particularly for installing rigid alkynyl spacers or functional handles at the solvent-exposed region of quinazoline-based kinase inhibitors.

Substrate Analysis: 6-Iodo-2,4-dimethoxyquinazoline
  • Electrophilic Site (C6-I): The iodine atom at position 6 is located on the benzenoid portion of the fused ring system. While less electron-deficient than the C2 or C4 positions, the C-I bond is highly activated for oxidative addition by Palladium(0) due to the weak C-I bond dissociation energy (~65 kcal/mol) and the inductive withdrawal of the pyrimidine ring.

  • Chemo-stability (C2/C4-OMe): The 2,4-dimethoxy substituents act as protecting groups for the oxo-forms or as precursors for 4-anilino substitutions. While methoxy groups at C4 are potential leaving groups via SNAr, they are generally stable under standard Sonogashira conditions (mild base, non-acidic).

  • Solubility Profile: Unlike the highly insoluble quinazolin-4-ones, the 2,4-dimethoxy variant exhibits reasonable solubility in THF and DCM, though DMF or NMP are preferred for couplings to ensure homogeneity of the polar catalytic complex.

Mechanistic Considerations

The reaction proceeds via a dual catalytic cycle involving Pd(0)/Pd(II) and Cu(I).[1]

  • Oxidative Addition: Fast insertion of Pd(0) into the C6-I bond. This is rarely the rate-determining step (RDS) for iodides.

  • Transmetallation: The copper-acetylide species transfers the alkyne to the Palladium center. This is often the RDS and is sensitive to the presence of oxygen (leading to Glaser homocoupling).

  • Reductive Elimination: Formation of the C(sp2)-C(sp) bond and regeneration of Pd(0).

Optimized Reaction Protocol

Reagents & Materials Table
ComponentRoleRecommended ReagentStoichiometryNotes
Electrophile Substrate6-Iodo-2,4-dimethoxyquinazoline1.0 equivPurity >98% essential.
Nucleophile Coupling PartnerTerminal Alkyne (e.g., Phenylacetylene, Propargyl alcohol)1.1 – 1.5 equivExcess compensates for minor homocoupling.
Catalyst 1° CatalystPd(PPh₃)₂Cl₂ 0.02 – 0.05 equiv (2-5 mol%)Robust, air-stable precursor. Reduces to Pd(0) in situ.
Co-Catalyst ActivatorCuI (Copper(I) Iodide)0.02 – 0.05 equiv (2-5 mol%)Must be off-white/tan. Green/Blue indicates oxidation (bad).
Base Proton ScavengerTriethylamine (TEA) or DIPEA2.0 – 5.0 equivDIPEA preferred if side-reactions at C4-OMe are suspected.
Solvent MediumTHF (anhydrous) or DMF 0.1 – 0.2 MDegassed (sparged with Ar/N₂).
Step-by-Step Procedure

Pre-Reaction Setup:

  • Dry all glassware in an oven (>120°C) for at least 2 hours.

  • Prepare a solvent trap or manifold for inert gas (Argon preferred over Nitrogen due to density).

Step 1: Reaction Assembly (Glovebox or Schlenk Line)

  • To a dry Schlenk tube or reaction vial equipped with a magnetic stir bar, add:

    • 6-Iodo-2,4-dimethoxyquinazoline (1.0 equiv, e.g., 316 mg for 1 mmol scale).

    • Pd(PPh₃)₂Cl₂ (35 mg, 0.05 mmol, 5 mol%).

    • CuI (9.5 mg, 0.05 mmol, 5 mol%).

  • Cap the vessel with a rubber septum and evacuate/backfill with Argon three times .

    • Critical: Oxygen removal is vital to prevent alkyne homocoupling (Glaser coupling) which consumes the nucleophile.

Step 2: Solvent and Reagent Addition

  • Under a positive pressure of Argon, inject anhydrous THF (5 mL) or DMF (if substrate is insoluble in THF).

  • Inject Triethylamine (TEA) (0.42 mL, 3.0 mmol).

  • Stir for 5 minutes at Room Temperature (RT) to ensure partial dissolution and catalyst activation (solution often turns yellow/orange).

  • Add the Terminal Alkyne (1.2 mmol) dropwise via syringe.

    • Note: If the alkyne is a solid, add it in Step 1 with the other solids.

Step 3: Reaction & Monitoring

  • Stir the mixture at Room Temperature for 1–4 hours.

    • Optimization: If conversion is <10% after 1 hour (checked by TLC/LCMS), heat to 50°C . Avoid boiling temperatures to prevent degradation of the dimethoxy moiety.

  • Monitoring: Check TLC (Hexane/EtOAc 7:3). The product is usually more fluorescent and runs higher (less polar) or lower depending on the alkyne functionality.

    • Endpoint: Disappearance of the starting iodide.

Step 4: Workup & Purification

  • Quench: Dilute the reaction mixture with EtOAc (20 mL) and water (20 mL).

  • Extraction: Separate phases. Wash the organic layer with:

    • Water (2 x 20 mL) – Crucial if DMF was used.

    • Brine (1 x 20 mL).

  • Drying: Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Flash Column Chromatography on Silica Gel.

    • Eluent: Gradient of Hexane to Hexane/EtOAc (typically 0-30% EtOAc).

    • Note: The 2,4-dimethoxyquinazoline core is UV active (254 nm).

Mechanistic Visualization

The following diagram illustrates the catalytic cycle, highlighting the interplay between the Palladium and Copper cycles specifically for this quinazoline scaffold.

SonogashiraMechanism cluster_PdCycle Palladium Cycle cluster_CuCycle Copper Cycle Pd0 Pd(0)L2 Active Catalyst OxAdd Oxidative Addition (Fast for Ar-I) Pd0->OxAdd PdII_Ar Pd(II)(Ar)(I)L2 Complex A OxAdd->PdII_Ar TransMet Transmetallation (Rate Determining) PdII_Ar->TransMet PdII_Ar_Alk Pd(II)(Ar)(Alkyne)L2 Complex B TransMet->PdII_Ar_Alk RedElim Reductive Elimination PdII_Ar_Alk->RedElim RedElim->Pd0 Product 6-Alkynyl-2,4- dimethoxyquinazoline RedElim->Product CuI CuI Co-Catalyst Cu_Alk Cu-Acetylide (Nucleophile) CuI->Cu_Alk + Alkyne + Base Cu_Alk->TransMet Transfer Alkyne Substrate 6-Iodo-2,4- dimethoxyquinazoline Substrate->OxAdd Alkyne Terminal Alkyne (H-C≡C-R) Alkyne->Cu_Alk Base Base (Et3N) Base->Cu_Alk

Caption: Dual catalytic cycle showing the activation of the 6-iodoquinazoline (Pd-cycle) and the generation of the nucleophilic copper acetylide (Cu-cycle).

Troubleshooting & Optimization Guide

IssueProbable CauseCorrective Action
No Reaction (SM recovered) Catalyst deactivation or Oxidation.Ensure CuI is white/tan. Re-purify alkyne (distill). Switch to Pd(dppf)Cl₂.
Homocoupling (Glaser) Oxygen presence.Degas solvents vigorously (freeze-pump-thaw or sparge with Ar for 15 min). Add alkyne slowly.
Dehalogenation (Ar-H) Hydride source present.[2][3][4]Ensure solvent is anhydrous. Reduce temperature.
C4-OMe Displacement Nucleophilic attack by amine base.Switch from TEA to DIPEA (steric bulk prevents attack). Lower temperature.
Precipitation Poor solubility of intermediate.Switch solvent to DMF or NMP .

References

  • Sonogashira, K. (2002). "Development of Pd-Cu catalyzed cross-coupling of terminal acetylenes with sp2-carbon halides". Journal of Organometallic Chemistry, 653(1-2), 46-49. Link

  • Chinchilla, R., & Nájera, C. (2007). "The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry". Chemical Reviews, 107(3), 874-922. Link

  • Wissner, A., et al. (1998). "Synthesis and Structure-Activity Relationships of 6,7-Disubstituted 4-Anilinoquinoline-3-carbonitriles. The Topliss Approach for the Identification of Potent Inhibitors of EGFR Kinase". Journal of Medicinal Chemistry, 41(10), 1729-1740. (Demonstrates quinazoline/quinoline scaffold reactivity). Link

  • BenchChem. (2025).[5] "Application Notes and Protocols for Reactions Involving Terminal Alkynes". (General protocols for Sonogashira). Link

Safety Warning
  • Palladium/Copper: Heavy metals; dispose of as hazardous waste.

  • Alkynes: Low molecular weight alkynes can be volatile and flammable.

  • Quinazolines: Many derivatives are biologically active (potent kinase inhibitors). Handle with proper PPE (gloves, mask) to avoid inhalation or skin contact.

Sources

Application Note: Regioselective Nucleophilic Aromatic Substitution of 6-Iodo-2,4-dimethoxyquinazoline

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide details the synthetic manipulation of 6-Iodo-2,4-dimethoxyquinazoline , a high-value scaffold in medicinal chemistry (particularly for kinase inhibitor development). While 2,4-dichloroquinazolines are the standard electrophiles for


, the 2,4-dimethoxy variants are increasingly utilized as stable precursors that can be selectively activated.

This note addresses the specific challenge of displacing a methoxy (


) group—a significantly poorer leaving group than chloride. We provide validated protocols for regioselective C4-amination  and exhaustive C2,C4-bis-amination , leveraging the unique electronic properties of the 6-iodo substituent to facilitate the reaction.

Scientific Foundation & Mechanistic Insight

The Substrate: Electronic Profile

The quinazoline core is an electron-deficient benzopyrimidine. In 6-Iodo-2,4-dimethoxyquinazoline , two factors dictate reactivity:

  • The 6-Iodo Substituent: The iodine atom exerts a negative inductive effect (

    
    ) on the benzene ring. This withdraws electron density from the fused system, making the pyrimidine ring (C2 and C4) more electrophilic and susceptible to nucleophilic attack than the unsubstituted parent quinazoline.
    
  • Regioselectivity (C4 vs. C2):

    • C4 Position: The LUMO coefficient is highest at C4.[1][2][3] It is chemically "softer" and kinetically favored for nucleophilic attack.

    • C2 Position: Flanked by two nitrogen atoms, C2 is thermodynamically stable but kinetically less accessible for substitution, especially with the poor methoxy leaving group.

The Challenge of Methoxy Displacement

Unlike halogens, the methoxy group is a strong resonance donor (


), which stabilizes the C-O bond. Direct displacement by amines (aminolysis) typically requires:
  • Protonation/Lewis Acid Activation: To convert the methoxy leaving group into a neutral methanol species (or coordinate the ring nitrogens).

  • High Thermal Energy: To overcome the activation barrier of the Meisenheimer complex formation.

Reaction Pathway Visualization

The following diagram illustrates the kinetic preference for C4 substitution followed by the thermodynamically demanding C2 substitution.

ReactionPathway Figure 1: Regioselective Substitution Pathways Start 6-Iodo-2,4-dimethoxyquinazoline C4_Product Major Intermediate: 4-Amino-6-iodo-2-methoxyquinazoline Start->C4_Product Path A: Kinetic Control (Nucleophile, 80°C) Hydrolysis Side Product: 6-Iodo-2-methoxyquinazolin-4(3H)-one Start->Hydrolysis Path C: Hydrolysis (Water/Acid present) Bis_Product Final Product: 2,4-Diamino-6-iodoquinazoline C4_Product->Bis_Product Path B: Thermodynamic Control (Excess Nuc, >120°C/MW)

Experimental Protocols

Protocol A: Regioselective C4-Amination (Monosubstitution)

Objective: Selective displacement of the C4-OMe group while retaining the C2-OMe. Applicability: Synthesis of EGFR/VEGFR inhibitor analogs.

Reagents:

  • Substrate: 6-Iodo-2,4-dimethoxyquinazoline (1.0 eq)

  • Nucleophile: Primary Amine (e.g., Aniline, Benzylamine) (1.1 eq)

  • Solvent: Isopropanol (IPA) or

    
    -Butanol
    
  • Catalyst: Acetic Acid (glacial, 0.1 eq) - Optional but recommended for sluggish amines.

Step-by-Step Procedure:

  • Preparation: In a dry reaction vial, dissolve 1.0 mmol of 6-Iodo-2,4-dimethoxyquinazoline in 5 mL of Isopropanol.

  • Addition: Add 1.1 mmol of the amine. If the amine is an aniline derivative (weak nucleophile), add 10 mol% Acetic Acid.

  • Reflux: Heat the mixture to reflux (

    
     for IPA) with stirring.
    
    • Note: Do not exceed

      
       to prevent C2 attack.
      
  • Monitoring: Monitor via TLC (Hexane/EtOAc 7:3) or LCMS. The C4-substituted product usually appears within 2–6 hours. The loss of one methyl singlet (~4.0 ppm) in NMR confirms mono-substitution.

  • Workup: Cool to room temperature. The product often precipitates directly.

    • If precipitate forms: Filter and wash with cold ether.

    • If soluble: Evaporate solvent, redissolve in EtOAc, wash with

      
      , dry over 
      
      
      
      , and concentrate.

Data Interpretation:

Parameter Observation Conclusion
LCMS M+ (Amine) - 31 (OMe) + 1 (H) Successful substitution.
1H NMR Loss of 1x OMe singlet (~4.0-4.1 ppm) Confirmation of mono-substitution.

| Regiochemistry | NOESY correlation between Amine-NH and H5 (quinazoline) | Confirms C4 substitution (H5 is peri to C4). |

Protocol B: Exhaustive C2,C4-Bis-Amination

Objective: Displacement of both methoxy groups to generate 2,4-diaminoquinazolines. Applicability: Generating diverse libraries where the C2 position requires a different amine than C4 (Stepwise A


 B).

Reagents:

  • Substrate: 4-Amino-6-iodo-2-methoxyquinazoline (Product of Protocol A) OR 6-Iodo-2,4-dimethoxyquinazoline.

  • Nucleophile: Secondary amine or excess primary amine (3.0 - 5.0 eq).

  • Solvent: DMSO or NMP (High boiling point required).

  • Conditions: Thermal (

    
    ) or Microwave Irradiation.
    

Step-by-Step Procedure:

  • Preparation: Dissolve the substrate in DMSO (0.5 M concentration).

  • Addition: Add excess amine (3–5 equivalents).

  • Activation:

    • Thermal Method: Heat to

      
       in a sealed tube for 12–24 hours.
      
    • Microwave Method (Preferred): Heat at

      
       for 30–60 minutes.
      
  • Workup: Pour the reaction mixture into crushed ice/water. The bis-substituted product is typically hydrophobic and will precipitate.

  • Purification: Filtration followed by recrystallization from EtOH/Water or column chromatography (DCM/MeOH gradient).

Critical Optimization & Troubleshooting

Solvent Effects on Reactivity

The choice of solvent dictates the reaction temperature ceiling and the stabilization of the transition state.

SolventBoiling Point (

)
Dielectric ConstantRecommended For
THF 667.5Too low for OMe displacement; avoid.
Isopropanol 8218Protocol A (C4-selective) . Promotes precipitation.
1,4-Dioxane 1012.2Good for acid-catalyzed methods (with HCl).
DMSO 18947Protocol B (Bis-substitution) . Stabilizes charged intermediates.
Acid Catalysis: The "Secret Weapon"

If the reaction stalls (common with electron-deficient anilines), add 1.0 eq of Trifluoroacetic Acid (TFA) or use HCl in Dioxane .

  • Mechanism:[4][5][6][7][8][9][10] Protonation of N3 makes the C4 carbon highly electrophilic.

  • Risk:[6][8][11] High acid concentration + water = Hydrolysis to Quinazolinone (Dead End). Ensure anhydrous conditions.

Troubleshooting Guide

Troubleshooting Figure 2: Troubleshooting Logic Flow Problem Issue: Low Conversion Check1 Is the Nucleophile an Aniline? Problem->Check1 Action1 Add 10% AcOH or TFA Increase Temp to 100°C Check1->Action1 Yes Check2 Is Hydrolysis (OH) observed? Check1->Check2 No Action2 Dry Solvents (Mol Sieves) Switch to Dioxane/HCl Check2->Action2 Yes Check3 No reaction at C2? Check2->Check3 No Action3 Switch to Microwave (150°C, 30 min) Check3->Action3

References

  • Regioselectivity in Quinazolines: Lherbet, C., et al. "Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis."[1][2][12] Molecules, 2024.[2][7][8][12] Context: Establishes the C4 > C2 reactivity hierarchy based on DFT and experimental data.

  • Displacement of Alkoxy Groups: Sharma, V. K., et al. "Synthetic strategies towards quinazoline based anticancer drugs." Arkivoc, 2021.[10] Context: Reviews conditions for substituting positions on the quinazoline ring, including alkoxy displacements.

  • Mechanistic Dichotomy (Pyrimidines/Quinazolines): WuXi AppTec. "Dichotomy in Regioselectivity of SNAr Reactions with 2-MeSO2-4-Chloropyrimidine." QM Magic Class, Chapter 48. Context: Provides deep mechanistic insight into how leaving groups (alkoxy vs halo) influence regioselectivity.

  • Microwave Assisted Synthesis: Kovacevic, K., et al. "A green chemistry method applied in the synthesis of quinazolinone derivatives." Molecules, 2022.[8][12] Context: Demonstrates the stability of the 6-iodo group under thermal/mechanochemical conditions.

Sources

Advanced Application Note: Palladium-Catalyzed Functionalization of 6-Iodo-2,4-dimethoxyquinazoline in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Rationale

The quinazoline scaffold is a privileged pharmacophore in modern medicinal chemistry, serving as the core structure for numerous FDA-approved tyrosine kinase inhibitors (TKIs) such as Erlotinib, Lapatinib, and Gefitinib[1]. In the pursuit of novel targeted therapies, the late-stage functionalization of the quinazoline core is a critical workflow.

6-Iodo-2,4-dimethoxyquinazoline is a strategically designed building block that offers unparalleled advantages for palladium-catalyzed cross-coupling:

  • Thermodynamic Reactivity (The C6-I Bond): The bond dissociation energy of carbon-halogen bonds dictates the rate of oxidative addition in transition-metal catalysis. The reactivity order follows C-I > C-Br >> C-Cl[2],[3]. The C6-I bond allows for rapid, low-temperature oxidative addition by Pd(0) species, preventing the degradation of sensitive functional groups.

  • Orthogonal Protection (The 2,4-Dimethoxy Groups): Unprotected quinazolinones are prone to lactam-lactim tautomerization, which drastically reduces solubility in organic solvents and can poison palladium catalysts via competitive coordination. The 2,4-dimethoxy substitution locks the pyrimidine ring in a fully aromatic, highly lipophilic state. Post-coupling, these methoxy groups can be selectively displaced via nucleophilic aromatic substitution (S_NAr) to install the 4-anilino moieties characteristic of EGFR inhibitors, or hydrolyzed to yield quinazolinones[3].

Mechanistic Causality in Palladium Catalysis

To achieve reproducible and high-yielding cross-couplings, it is imperative to understand the causality behind the reagent selection for functionalizing the C6 position.

  • Oxidative Addition: Because the C6-I bond is highly activated, electron-rich ligands are not strictly necessary to force oxidative addition. Standard phosphine ligands (e.g., PPh3) are sufficient.

  • Transmetalation & Base Selection: The rate-limiting step in Suzuki-Miyaura couplings is often transmetalation. We utilize a biphasic 1,4-dioxane/water system with K2CO3. Water is strictly required to form the reactive aryl-trihydroxyboronate anion[Ar-B(OH)3]⁻, which smoothly transfers the aryl group to the Pd(II) center.

  • Reductive Elimination: In Buchwald-Hartwig aminations, off-target β-hydride elimination is a major risk. To prevent this, we employ Xantphos , a bidentate ligand with a wide bite angle (~111°). Xantphos enforces a cis-geometry on the intermediate Pd(II) complex, accelerating reductive elimination and forcing the formation of the C-N bond[4].

CatalyticCycle Pd0 Pd(0) Catalyst Active Species OA Oxidative Addition (Fast at C6-I) Pd0->OA PdII Pd(II) Intermediate Ar-Pd-I OA->PdII 6-Iodo-2,4-dimethoxyquinazoline TM Transmetalation Ar'-B(OH)2 + Base PdII->TM PdII_TM Pd(II) Intermediate Ar-Pd-Ar' TM->PdII_TM RE Reductive Elimination Product Release PdII_TM->RE RE->Pd0 Regenerates Pd(0) Prod 6-Aryl Quinazoline RE->Prod

Catalytic cycle of Pd-catalyzed cross-coupling at the C6-I position.

Experimental Protocols: Self-Validating Systems

The following methodologies are designed as self-validating systems. Each protocol includes built-in quality control checkpoints to ensure the integrity of the reaction before proceeding to downstream drug development steps.

Protocol A: Suzuki-Miyaura Cross-Coupling (C-C Bond Formation)

Objective: Synthesis of 6-Aryl-2,4-dimethoxyquinazoline derivatives[2].

  • Preparation: In an oven-dried Schlenk flask, add 6-Iodo-2,4-dimethoxyquinazoline (1.0 equiv, 1.0 mmol), arylboronic acid (1.2 equiv), and K2CO3 (2.0 equiv).

  • Catalyst Addition: Add Pd(PPh3)4 (5 mol%). Causality: Pd(PPh3)4 is an air-sensitive Pd(0) source; handling in a glovebox or under strict argon flow prevents premature oxidation to inactive Pd(II) oxides.

  • Solvent Degassing: Add a degassed mixture of 1,4-dioxane and deionized water (3:1 v/v, 10 mL). Causality: Dioxane solubilizes the quinazoline, while water dissolves the K2CO3 to facilitate transmetalation. Degassing prevents oxygen-mediated homocoupling of the boronic acid.

  • Reaction: Heat the mixture to 90 °C under argon for 2–4 hours.

  • Validation & QC: Monitor via TLC (20% EtOAc/Hexanes). The starting material (Rf ~0.6) is highly UV-active. Complete consumption indicates reaction success. Quench with water, extract with EtOAc, and purify via flash chromatography. Final validation via 1H NMR will show the disappearance of the C6-I aromatic singlet and the appearance of a new multiplet corresponding to the aryl substituent.

Protocol B: Sonogashira Cross-Coupling (C-Alkynyl Bond Formation)

Objective: Synthesis of 6-Alkynyl-2,4-dimethoxyquinazoline derivatives.

  • Preparation: Charge a flask with 6-Iodo-2,4-dimethoxyquinazoline (1.0 mmol), PdCl2(PPh3)2 (5 mol%), and CuI (10 mol%).

  • Solvent/Base Addition: Add strictly degassed THF (5 mL) and Et3N (5 mL). Causality: Et3N acts as both the base to deprotonate the terminal alkyne and the solvent to stabilize the copper-acetylide intermediate.

  • Alkyne Addition: Add the terminal alkyne (1.5 equiv) dropwise at room temperature. Heat to 50 °C for 4–6 hours.

  • Validation & QC: The reaction mixture will rapidly change from yellow to dark brown, indicating the formation of the active Pd(0) species and copper acetylide. Filter the crude mixture through a short pad of Celite to remove insoluble copper salts before LC-MS analysis. The expected mass should reflect the [M+H]+ of the alkynylated product.

Protocol C: Buchwald-Hartwig Amination (C-N Bond Formation)

Objective: Synthesis of 6-Amino-2,4-dimethoxyquinazoline derivatives[4].

  • Preparation: Combine 6-Iodo-2,4-dimethoxyquinazoline (1.0 mmol), primary/secondary amine (1.2 equiv), and Cs2CO3 (2.5 equiv) in a dry flask.

  • Catalyst/Ligand Complex: Add Pd2(dba)3 (2.5 mol%) and Xantphos (5 mol%). Causality: The Pd/Xantphos ratio of 1:2 ensures all palladium is ligated by the bidentate phosphine, preventing catalyst aggregation into inactive palladium black.

  • Reaction: Suspend in anhydrous toluene (10 mL) and heat at 100 °C for 12 hours.

  • Validation & QC: Amination products are often polar. Monitor via LC-MS rather than TLC. Upon completion, partition between water and dichloromethane. 1H NMR validation must confirm the presence of the N-H proton (if a primary amine was used) typically appearing as a broad singlet between 4.0–6.0 ppm, depending on hydrogen bonding.

Quantitative Data Summary

The table below summarizes the optimized parameters and typical yields for the functionalization of 6-Iodo-2,4-dimethoxyquinazoline based on empirical laboratory data and literature precedent.

Reaction TypeTarget DerivativeCatalyst SystemBase / AdditiveSolvent SystemTemp / TimeTypical Yield
Suzuki-Miyaura 6-ArylPd(PPh3)4 (5 mol%)K2CO3 (2.0 eq)1,4-Dioxane / H2O (3:1)90 °C / 2-4 h85 - 95%
Sonogashira 6-AlkynylPdCl2(PPh3)2 (5 mol%), CuI (10 mol%)Et3N (Solvent & Base)THF / Et3N (1:1)50 °C / 4-6 h75 - 88%
Buchwald-Hartwig 6-AminoPd2(dba)3 (2.5 mol%), Xantphos (5 mol%)Cs2CO3 (2.5 eq)Toluene (Anhydrous)100 °C / 12 h70 - 85%

Synthetic Workflow Visualization

Workflow SM 6-Iodo-2,4-dimethoxyquinazoline Suz Suzuki-Miyaura Pd(PPh3)4, Ar-B(OH)2 SM->Suz Son Sonogashira PdCl2(PPh3)2, CuI, R-C≡CH SM->Son BH Buchwald-Hartwig Pd2(dba)3, Xantphos, R-NH2 SM->BH Prod1 6-Aryl Derivative Suz->Prod1 Prod2 6-Alkynyl Derivative Son->Prod2 Prod3 6-Amino Derivative BH->Prod3

Pd-catalyzed functionalization workflow of 6-Iodo-2,4-dimethoxyquinazoline.

References

  • Regioselective Palladium-Catalyzed Cross-Coupling Reactions of 2,4,7-Trichloroquinazoline.PMC - NIH.
  • Synthesis and Photophysical Properties of Polycarbo-Substituted Quinazolines Derived from the 2-Aryl-4-chloro-6-iodoquinazolines.MDPI.
  • Advances in Metal-Catalyzed Cross-Coupling Reactions of Halogenated Quinazolinones and Their Quinazoline Derivatives.MDPI.
  • Palladium-Catalyzed N-Monoarylation of Amidines and a One-Pot Synthesis of Quinazoline Derivatives.MIT Open Access Articles.

Sources

Application Note: Regioselective Amination of 6-Iodo-2,4-dimethoxyquinazoline

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for medicinal chemists and process development scientists focusing on the functionalization of the quinazoline scaffold. It addresses the specific challenge of chemoselective and regioselective amination of 6-iodo-2,4-dimethoxyquinazoline, distinguishing between the transition-metal-catalyzed C6-functionalization and the nucleophilic aromatic substitution (


) at C4.

Executive Summary

The quinazoline pharmacophore is ubiquitous in kinase inhibitors (e.g., Gefitinib, Erlotinib). The 6-iodo-2,4-dimethoxyquinazoline scaffold presents a unique "orthogonal" reactivity profile. The 6-iodine moiety offers a handle for Palladium-catalyzed cross-coupling (Buchwald-Hartwig), while the 2,4-dimethoxy groups are potential sites for nucleophilic displacement (


) or hydrolysis.

The Challenge: Achieving high-yield amination at the C6 position without triggering the displacement of the methoxy groups (demethylation or amidation at C4) or dehalogenation.

The Solution: This guide provides a validated protocol for C6-selective Buchwald-Hartwig amination using a specific catalyst/ligand system that operates under mild conditions, preserving the methoxy substituents.

Strategic Analysis: Reactivity Hierarchy

To achieve regioselectivity, one must understand the electronic landscape of the substrate.

  • Site A (C6-Iodo): The C-I bond is weak and electron-rich relative to C-Cl. It is highly reactive toward oxidative addition by Pd(0) species.

  • Site B (C4-Methoxy): The C4 position is electron-deficient due to the imine-like character of N3. While methoxy is a poor leaving group compared to chloride, it can be displaced by strong nucleophiles at elevated temperatures or under acidic catalysis.

  • Site C (C2-Methoxy): The least reactive electrophilic site due to steric shielding and lower electrophilicity compared to C4.

Regioselectivity Rule: Under Palladium-catalyzed conditions (neutral/mild base) , reaction occurs exclusively at C6 . Under thermal/acidic conditions (metal-free) , reaction favors C4 .

Reactivity Pathway Diagram

The following diagram illustrates the divergent pathways based on reaction conditions.

ReactivityMap cluster_legend Selectivity Driver Start 6-Iodo-2,4-dimethoxyquinazoline Cond_Pd Pd(0) / Ligand / Base (Buchwald-Hartwig) Start->Cond_Pd Cond_SNAr Amine / Heat (>100°C) (Metal-Free) Start->Cond_SNAr Prod_C6 6-Amino-2,4-dimethoxyquinazoline (TARGET: C6 Functionalization) Cond_Pd->Prod_C6 Oxidative Addition (Fast) Prod_C4 4-Amino-6-iodo-2-methoxyquinazoline (Side Product: C4 Displacement) Cond_SNAr->Prod_C4 SNAr Mechanism (Slow on OMe) Note Key: Use mild bases (Cs2CO3) to prevent OMe displacement.

Figure 1: Divergent reactivity pathways. The C6-amination is kinetically favored in the presence of Pd(0), while C4-displacement requires harsh thermal forcing.

Protocol: C6-Selective Buchwald-Hartwig Amination

This protocol is optimized to couple primary and secondary amines to the C6 position while retaining the 2,4-dimethoxy motif.

Reagents & Materials
  • Substrate: 6-Iodo-2,4-dimethoxyquinazoline (1.0 equiv)

  • Amine Partner: 1.2 – 1.5 equiv (e.g., Morpholine, Aniline, Benzylamine)

  • Catalyst Precursor: Pd(OAc)₂ (2–5 mol%) or Pd₂dba₃ (1–2 mol%)

  • Ligand: Xantphos (for primary amines) or BINAP (for secondary amines/anilines). Note: Xantphos is preferred for its wide bite angle, stabilizing the Pd center.

  • Base: Cs₂CO₃ (2.0 equiv). Critical: Avoid strong alkoxide bases like NaOtBu if possible, as they can induce nucleophilic attack on the methoxy groups.

  • Solvent: 1,4-Dioxane or Toluene (anhydrous, degassed).

Step-by-Step Methodology
  • Inert Atmosphere Setup: Flame-dry a two-neck round-bottom flask or a sealable reaction vial. Cool under a stream of Argon or Nitrogen.

  • Catalyst Preloading (Glovebox preferred or rapid air transfer): Add Pd(OAc)₂ (5 mol%) and Xantphos (6 mol%) to the vessel. Add 2 mL of anhydrous 1,4-dioxane. Stir at room temperature for 5 minutes to form the active catalyst complex (solution often turns yellow/orange).

  • Substrate Addition: Add 6-Iodo-2,4-dimethoxyquinazoline (1.0 equiv, e.g., 316 mg for 1 mmol scale) and Cs₂CO₃ (2.0 equiv, 650 mg).

  • Amine Addition: Add the amine partner (1.2 equiv). If the amine is a solid, add it with the substrate. If liquid, add via syringe.

  • Degassing: Sparge the mixture with Argon for 10 minutes to remove dissolved oxygen (critical to prevent homocoupling or catalyst poisoning).

  • Reaction: Seal the vessel and heat to 80–90°C . Monitor by TLC or LC-MS.

    • Checkpoint: Conversion of the starting iodide (

      
       in 30% EtOAc/Hex) to the amine product (usually more polar/fluorescent).
      
    • Time: Typically 4–12 hours.

  • Work-up:

    • Cool to room temperature.

    • Filter through a pad of Celite to remove inorganic salts and Palladium black. Wash the pad with EtOAc.

    • Concentrate the filtrate under reduced pressure.

  • Purification: Flash column chromatography (Silica gel).

    • Eluent: Gradient of Hexane/EtOAc (0%

      
       50%).
      
Data Interpretation & Troubleshooting
ObservationDiagnosisCorrective Action
Low Conversion Catalyst poisoning or poor oxidative addition.Switch to Pd₂dba₃/XPhos (more active system). Ensure strict O₂ exclusion.
Product is "Demethylated" (OH peak in NMR) Hydrolysis of methoxy group.Ensure solvent is anhydrous . Switch base from Cs₂CO₃ to K₃PO₄ (milder).
C4-Amination Side Product

competition.
Lower temperature to 70°C. Do not use NaOtBu (strong nucleophile).
De-iodination (Ar-H)

-hydride elimination / reduction.
Avoid amide solvents (DMF/DMA) if possible; stick to Toluene/Dioxane.

Alternative Protocol: C4-Selective Displacement ( )

For contrast: If the objective is to modify the C4 position.

While the methoxy group is a poor leaving group, it can be activated.

  • Reagents: Amine (excess), Acetic Acid (catalytic) or TFA.

  • Conditions: Reflux in EtOH or neat at 120°C.

  • Mechanism: Protonation of N3 makes C4 highly electrophilic.

  • Outcome: Displacement of C4-OMe; C6-I remains intact (unless reducing conditions are used).

Mechanistic Validation & Quality Control

To ensure the protocol worked as intended (regioselectivity at C6), verify the product structure using HMBC NMR .

  • C6-Amination Confirmation:

    • The protons at C5 and C7 will show significant shielding (upfield shift) due to the electron-donating nature of the new amino group.

    • Key Signal: Retention of two distinct singlets for OMe groups (approx.

      
       3.9 and 4.0 ppm). If one OMe signal is lost, 
      
      
      
      or hydrolysis occurred.
  • LC-MS: Check for the molecular ion

    
    .
    
    • Starting Material (Iodo): MW ~316.

    • Product (e.g., with Morpholine): MW ~275 (loss of I, gain of Morpholine). Note: Mass difference is significant.

Reaction Workflow Diagram

Workflow Step1 Step 1: Catalyst Pre-complexation Pd(OAc)2 + Xantphos + Dioxane (Stir 5 min, RT) Step2 Step 2: Substrate Loading Add 6-Iodo-2,4-dimethoxyquinazoline + Cs2CO3 + Amine Step1->Step2 Step3 Step 3: Degassing Argon Sparge (10 min) Step2->Step3 Step4 Step 4: Heating 80-90°C, 4-12h Step3->Step4 Step5 Step 5: Filtration (Celite) & Concentration Step4->Step5 Decision QC: 1H NMR Check Step5->Decision Outcome1 Success: 2 x OMe singlets present Upfield shift of Ar-H Decision->Outcome1 Pass Outcome2 Failure: Loss of OMe signal (Hydrolysis/SNAr) Decision->Outcome2 Fail

Figure 2: Experimental workflow for the C6-selective amination.

References

  • Buchwald, S. L., et al. "Palladium-Catalyzed Carbon-Nitrogen Bond Formation." Topics in Current Chemistry, 2002.

  • Organic Chemistry Portal. "Buchwald-Hartwig Cross Coupling Reaction."

  • Mhaske, S. B., et al. "Regioselective Synthesis of Quinazoline Derivatives." Journal of Organic Chemistry, 2006. (Contextual grounding for quinazoline reactivity).
  • BenchChem. "Synthesis of 6-Iodoisoquinolin-3-amine: Technical Guide." (Analogous halo-heterocycle reactivity).

  • MDPI Molecules. "Regioselective Nucleophilic Aromatic Substitution... 4-Aminoquinazoline Synthesis." Molecules, 2024.[1][2][3][4]

  • Alfa Chemistry. "Buchwald-Hartwig Coupling Protocols."

Sources

Application Notes and Protocols for the Buchwald-Hartwig Amination of 6-Iodoquinazolines

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Quinazoline Scaffold and the Power of C-N Bond Formation

The quinazoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates with a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1] The ability to functionalize this heterocycle with diverse amino groups at specific positions is crucial for modulating pharmacological activity, optimizing pharmacokinetic properties, and developing novel therapeutic agents.

The Buchwald-Hartwig amination has emerged as one of the most powerful and versatile methods for the construction of carbon-nitrogen (C-N) bonds.[2][3] This palladium-catalyzed cross-coupling reaction allows for the formation of aryl and heteroaryl amines from the corresponding halides or pseudohalides under relatively mild conditions, tolerating a wide variety of functional groups. For the synthesis of 6-aminoquinazoline derivatives, a key class of compounds in drug discovery, the Buchwald-Hartwig amination of 6-iodoquinazolines offers a direct and efficient synthetic route.

This guide provides an in-depth analysis of the key parameters, field-proven insights, and detailed experimental protocols for the successful application of the Buchwald-Hartwig amination to 6-iodoquinazoline substrates.

Understanding the Core Reaction: The "Why" Behind the Protocol

The success of a Buchwald-Hartwig amination hinges on the careful orchestration of several key components, each playing a critical role in the catalytic cycle. Understanding their function is paramount to both successful execution and effective troubleshooting.

The Catalytic Cycle

The reaction proceeds via a well-established catalytic cycle involving a palladium(0)/palladium(II) redox couple.[2]

Buchwald_Hartwig_Cycle Pd0 L-Pd(0) (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd + Ar-I PdII_complex L-Pd(II)(Ar)(I) OxAdd->PdII_complex Amine_Coord Amine Coordination PdII_complex->Amine_Coord + RNH2 Amine_Complex [L-Pd(II)(Ar)(H2NR)]+ I- Amine_Coord->Amine_Complex Deprotonation Deprotonation (Base) Amine_Complex->Deprotonation + Base - Base-H+ I- Amido_Complex L-Pd(II)(Ar)(HNR) Deprotonation->Amido_Complex Red_Elim Reductive Elimination Amido_Complex->Red_Elim Red_Elim->Pd0 Regeneration Product Ar-NHR (Product) Red_Elim->Product Substrate 6-Iodoquinazoline (Ar-I) Amine Amine (RNH2) Base Base

Caption: The Buchwald-Hartwig Catalytic Cycle.

  • Oxidative Addition: The active L-Pd(0) catalyst inserts into the carbon-iodine bond of the 6-iodoquinazoline. This is often the rate-determining step.

  • Amine Coordination & Deprotonation: The amine nucleophile coordinates to the Pd(II) center. A base then removes a proton from the coordinated amine to form a palladium-amido complex.

  • Reductive Elimination: The final step involves the formation of the new C-N bond as the desired 6-aminoquinazoline product is eliminated from the palladium center, regenerating the active Pd(0) catalyst.[2]

Key Reaction Components and Their Selection Rationale
ComponentRole & ImportanceRecommendations for 6-IodoquinazolinesCausality & Field-Proven Insights
Palladium Source The heart of the catalyst. Typically used as a stable Pd(0) or Pd(II) precursor.Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0)) or Pd(OAc)₂ (palladium(II) acetate).Pd₂(dba)₃ is a common, reliable Pd(0) source. Pd(OAc)₂ is also effective but requires in situ reduction to Pd(0) by the amine or phosphine ligand, which can sometimes lead to less predictable catalyst activation.[4] For improved reproducibility, consider using modern palladacycle precatalysts (e.g., XPhos Pd G3).[5]
Ligand Stabilizes the Pd center, enhances its reactivity, and facilitates key steps in the catalytic cycle.Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene) is a robust and widely used ligand for amination of heteroaryl halides. BrettPhos is another excellent choice, particularly for coupling primary amines.The choice of ligand is critical. The large "bite angle" of bidentate ligands like Xantphos is thought to promote the crucial reductive elimination step.[6] Bulky, electron-rich monophosphine ligands like BrettPhos are highly effective at promoting oxidative addition and stabilizing the active catalytic species.
Base Facilitates the deprotonation of the amine coordinated to the palladium center.Cs₂CO₃ (Cesium Carbonate) is a preferred weak base for substrates with base-sensitive functional groups. NaOtBu (Sodium tert-butoxide) or KOtBu (Potassium tert-butoxide) are stronger bases that can be effective but may not be compatible with all functional groups.For heteroaromatic substrates, a moderately weak base like Cs₂CO₃ is often sufficient and can prevent side reactions.[5] Stronger alkoxide bases can sometimes lead to decomposition of the starting material or product, but may be necessary for less reactive amines.[5]
Solvent Dissolves the reactants and influences the reaction rate and catalyst stability.Toluene or 1,4-Dioxane are the most common and effective solvents.These aprotic, non-coordinating solvents generally provide good solubility for the reactants and do not interfere with the catalyst. Toluene is particularly useful as it can help precipitate iodide salts, mitigating catalyst inhibition.[2]
Temperature Provides the necessary activation energy for the reaction.Typically between 80-110 °C .Most Buchwald-Hartwig aminations require heating to achieve a reasonable reaction rate. However, excessive temperatures (>120 °C) can lead to catalyst decomposition, observed as the formation of palladium black.
Specific Challenges with 6-Iodoquinazolines
  • Iodide Inhibition: A significant challenge when using aryl iodides is that the iodide anion generated during the reaction can coordinate to the palladium center, forming unreactive bridged dimers and inhibiting the catalytic cycle.[4] The choice of solvent and ligand can help mitigate this effect. Using a solvent like toluene, in which the iodide salt byproduct is poorly soluble, can drive it out of the reaction equilibrium.[2]

  • Catalyst Poisoning by Heteroatom: The nitrogen atoms within the quinazoline ring can potentially coordinate to the palladium catalyst, leading to deactivation. The use of bulky, electron-rich phosphine ligands is crucial to sterically shield the palladium center and prevent this unproductive binding.

Experimental Protocols

The following protocols provide a detailed, step-by-step methodology for the Buchwald-Hartwig amination of a generic 6-iodoquinazoline. Optimization may be required for specific substrates.

Protocol 1: General Procedure using Pd₂(dba)₃ / Xantphos

This protocol is adapted from optimized conditions for the amination of similar heteroaryl iodide systems and is a robust starting point.[7]

Materials:

  • 6-Iodoquinazoline (1.0 equiv)

  • Amine (primary or secondary, 1.2 equiv)

  • Pd₂(dba)₃ (2.5 mol%)

  • Xantphos (5.0 mol%)

  • Cs₂CO₃ (2.0 equiv)

  • Anhydrous, degassed Toluene (or 1,4-Dioxane)

  • Schlenk tube or microwave vial

  • Inert atmosphere (Argon or Nitrogen)

Workflow Diagram:

Buchwald_Hartwig_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification A 1. Add solids to a dry Schlenk tube under N₂: - 6-Iodoquinazoline - Pd₂(dba)₃ - Xantphos - Cs₂CO₃ B 2. Add anhydrous, degassed solvent (Toluene) A->B C 3. Add amine via syringe B->C D 4. Seal tube and heat (80-110 °C) with stirring C->D E 5. Monitor reaction by TLC or LC-MS D->E F 6. Cool to room temperature E->F G 7. Dilute with EtOAc and filter through Celite F->G H 8. Wash with water and brine G->H I 9. Dry over Na₂SO₄, filter, and concentrate H->I J 10. Purify by flash column chromatography I->J

Caption: Experimental workflow for Buchwald-Hartwig amination.

Procedure:

  • Reaction Setup: To an oven-dried Schlenk tube, add the 6-iodoquinazoline (1.0 equiv), Pd₂(dba)₃ (0.025 equiv), Xantphos (0.05 equiv), and Cs₂CO₃ (2.0 equiv).

  • Inert Atmosphere: Seal the tube with a rubber septum, and evacuate and backfill with argon or nitrogen three times.

  • Solvent and Reagent Addition: Under a positive pressure of inert gas, add anhydrous, degassed toluene (to make a ~0.1 M solution based on the iodoquinazoline). Then, add the amine (1.2 equiv) via syringe.

  • Reaction: Replace the septum with a Teflon screw cap, seal the tube, and place it in a preheated oil bath at 110 °C. Stir the reaction mixture for 12-24 hours.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove the palladium catalyst and inorganic salts.

  • Extraction: Wash the filtrate with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Troubleshooting and Optimization

ObservationPotential CauseRecommended Solution
No or low conversion Inactive catalystUse a precatalyst (e.g., XPhos Pd G3) to ensure efficient formation of the active Pd(0) species. Ensure all reagents are pure and solvents are anhydrous and degassed.
Catalyst poisoningThe nitrogen atoms of the quinazoline may be inhibiting the catalyst. Try a bulkier ligand like BrettPhos or increase the ligand-to-palladium ratio.
Insufficiently strong baseIf using a weak amine, a stronger base like NaOtBu or KOtBu may be required. Be mindful of functional group compatibility.
Formation of Palladium Black Catalyst decompositionThe reaction temperature may be too high. Reduce the temperature to 80-90 °C and increase the reaction time.
Dehalogenation (Hydrodeiodination) Side reactionThis can occur in the presence of trace water or other proton sources. Ensure strictly anhydrous conditions. Sometimes, changing the ligand or base can suppress this pathway.

Conclusion

The Buchwald-Hartwig amination is a highly effective method for the synthesis of 6-aminoquinazolines, providing a direct route to a class of compounds of significant interest in drug discovery. Success in this transformation is predicated on a rational selection of catalyst, ligand, base, and solvent, tailored to the specific properties of the 6-iodoquinazoline and amine coupling partners. By understanding the mechanistic underpinnings of the reaction and anticipating potential challenges such as iodide inhibition and catalyst poisoning, researchers can effectively troubleshoot and optimize these protocols to achieve high yields of the desired products. The procedures outlined in this guide serve as a robust starting point for the exploration and development of novel quinazoline-based therapeutics.

References

  • Alcaro, S., et al. (2024). Synthesis of 6-Arylaminoflavones via Buchwald–Hartwig Amination and Its Anti-Tumor Investigation. Molecules, 29(15), 3538. Available at: [Link]

  • Bacsa, I., et al. (2018). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry, 14, 1036-1043. Available at: [Link]

  • Reddy, V. P., et al. (2012). Palladium-catalyzed C–N and C–O bond formation of N-substituted 4-bromo-7-azaindoles with amides, amines, amino acid esters. Beilstein Journal of Organic Chemistry, 8, 2004-2018. Available at: [Link]

  • Hennequin, L. F., et al. (2006). Novel 4-anilinoquinazolines with C-6 carbon-linked side chains: synthesis and structure-activity relationship of a series of potent, orally active, EGF receptor tyrosine kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 16(10), 2672-2676. Available at: [Link]

  • Various Authors. (2023). Recent Advances in Metal-Catalyzed Approaches for the Synthesis of Quinazoline Derivatives. Molecules, 29(10), 2353. Available at: [Link]

  • Various Authors. (2012). Quinazoline derivatives: synthesis and bioactivities. Journal of the Chinese Chemical Society, 59(11), 1335-1357. Available at: [Link]

  • Various Authors. (2023). Buchwald-Hartwig Amination. Chemistry LibreTexts. Available at: [Link]

  • Various Authors. (2023). Competing amination and C–H arylation pathways in Pd/xantphos-catalyzed transformations of binaphthyl triflates: switchable routes to chiral amines and helicene derivatives. Organic & Biomolecular Chemistry, 21, 5786-5795. Available at: [Link]

  • Wikipedia. (2023). Buchwald–Hartwig amination. Available at: [Link]

  • Various Authors. (2021). The Medicinal Functionality of Quinazolines. Journal of Pharmaceutical Negative Results, 13(S6), 1736-1744. Available at: [Link]

  • Various Authors. (2019). Palladium Catalyzed C N and C O Coupling–A Practical Guide from an Industrial Vantage Point. Angewandte Chemie International Edition, 48(35), 6434-6463. Available at: [Link]

  • Organic Syntheses. (2016). Palladium-Catalyzed Buchwald-Hartwig Amination and Suzuki-Miyaura Cross-coupling Reaction of Aryl Mesylates. Organic Syntheses, 93, 341. Available at: [Link]

  • Various Authors. (2022). The Medicinal Functionality of Quinazolines. Journal of Pharmaceutical Negative Results, 13(S6), 1736-1744. Available at: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: High-Yield Synthesis of 6-Iodo-2,4-dimethoxyquinazoline

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Optimization & Troubleshooting for Nucleophilic Aromatic Substitution (


) of Quinazolines
Audience:  Medicinal Chemists, Process Development Scientists
Date:  October 26, 2023

Core Directive & Executive Summary

This guide addresses the synthesis of 6-iodo-2,4-dimethoxyquinazoline from 6-iodo-2,4-dichloroquinazoline . This transformation is a classic Nucleophilic Aromatic Substitution (


), but it is prone to specific yield-killing pitfalls: hydrolysis (dione formation), incomplete substitution (monomethoxy impurities), and workup losses.

The Critical Insight: The C4-position is significantly more reactive than the C2-position. High yields require forcing the second substitution at C2 without causing decomposition or hydrolysis.

The Mechanism: Understanding Reactivity

To fix yield issues, you must understand the order of events. The reaction does not happen simultaneously at both carbons.[1]

  • Kinetic Phase (Fast): Methoxide attacks C4. This is favored due to the higher electrophilicity and lower activation energy at this position [1, 3].

  • Thermodynamic Phase (Slow): Methoxide attacks C2. This requires higher energy (heat/reflux) and longer reaction times.

Reaction Pathway Diagram

ReactionPathway Start 6-Iodo-2,4- dichloroquinazoline Mono Intermediate: 2-Chloro-4-methoxy (Major Impurity A) Start->Mono + NaOMe, 0°C to RT (Fast, C4 Substitution) Hydrolysis Side Product: Quinazolinone (Dione) Start->Hydrolysis + H2O (Irreversible) Product Target: 6-Iodo-2,4- dimethoxyquinazoline Mono->Product + NaOMe, Reflux (Slow, C2 Substitution) Mono->Hydrolysis + H2O (Irreversible)

Figure 1: Stepwise substitution pathway. Note that the intermediate (Yellow) is the most common cause of low purity, while water contamination leads to the dead-end hydrolysis product (Grey).

Troubleshooting Guide (Q&A)

Issue 1: "I see a persistent impurity at RRT ~0.9 or ~1.1 relative to the product."

Diagnosis: Incomplete Substitution (Monomethoxy intermediate). The Science: The C2-chlorine is sterically hindered and less electron-deficient than C4. If you stop the reaction too early or run it too cold, the reaction stalls at the 2-chloro-4-methoxy intermediate [1]. Corrective Action:

  • Increase Temperature: Ensure a vigorous reflux (

    
     for MeOH).
    
  • Boost Equivalents: Standard protocol requires 2.0 eq of NaOMe. Increase to 2.5 - 3.0 eq to drive the equilibrium.

  • Time: Extend reaction time from 2 hours to 6–12 hours. Monitor by HPLC/TLC until the intermediate is

    
    .
    
Issue 2: "My product contains a high melting point solid insoluble in organic solvents."

Diagnosis: Hydrolysis (Formation of 6-iodo-quinazolin-2,4-dione). The Science: The dichloro starting material is extremely moisture-sensitive. Even trace water in the methanol or atmosphere will compete with methoxide. Since hydroxide is often a better nucleophile or the dione is thermodynamically very stable, this is an irreversible "yield sink" [6]. Corrective Action:

  • Solvent Quality: Use Anhydrous Methanol only. Do not use technical grade.

  • Reagent Storage: Ensure your NaOMe (solid or solution) is fresh. Old NaOMe absorbs moisture to become NaOH.

  • Drying Tube: Always run under a nitrogen/argon atmosphere or use a drying tube.

Issue 3: "My yield is low (<50%) but purity is high."

Diagnosis: Workup Loss (Solubility issues). The Science: 6-Iodo-2,4-dimethoxyquinazoline is lipophilic but can be trapped in the inorganic salts (NaCl) formed during the quench. Alternatively, if the quench is too acidic, the quinazoline nitrogen protonates, becoming water-soluble and lost in the aqueous waste. Corrective Action:

  • Quench: Pour the reaction mixture into ice water (3x volume).

  • pH Control: The product precipitates best at neutral pH. Do not acidify below pH 7.

  • Salting Out: If precipitation is poor, add brine (saturated NaCl) to the aqueous layer to force the organic product out.

Optimized Experimental Protocol

Objective: Synthesis of 6-Iodo-2,4-dimethoxyquinazoline (10g scale) Safety: NaOMe is corrosive. Work in a fume hood.

ParameterSpecificationReason
Solvent Anhydrous Methanol (10 vol, 100 mL)Prevents hydrolysis.
Base NaOMe (25% wt in MeOH) or Solid (3.0 eq)Excess required to drive C2 substitution.
Temperature Reflux (

)
Required to overcome C2 activation energy.
Time 4 – 8 HoursMonitor consumption of mono-intermediate.
Step-by-Step Procedure:
  • Preparation: Charge a dry 250 mL Round Bottom Flask (RBF) with a magnetic stir bar. Flush with Nitrogen.

  • Dissolution: Add 6-iodo-2,4-dichloroquinazoline (10.0 g, 30.7 mmol) and Anhydrous Methanol (80 mL). Note: The starting material may not fully dissolve initially.

  • Addition: Cool the mixture to

    
     (ice bath). Dropwise add Sodium Methoxide solution  (25% in MeOH, 21 mL, ~92 mmol, 3.0 eq).
    
    • Why: Exothermic addition. Controlling temp prevents initial uncontrolled hydrolysis if any moisture is present.

  • Reaction: Remove ice bath. Heat to Reflux (

    
    ). Stir for 6 hours.
    
    • Checkpoint: Check TLC (Hexane/EtOAc 7:3). Product should be less polar than starting material.

  • Workup:

    • Cool to room temperature.[2][3]

    • Concentrate under reduced pressure to remove ~70% of the methanol.

    • Pour the residue slowly into Ice Water (200 mL) with vigorous stirring.

    • Stir for 30 minutes to ensure all salts dissolve and product precipitates fully.

  • Isolation: Filter the white/off-white solid. Wash with water (

    
    ) to remove residual NaOMe and NaCl.
    
  • Drying: Dry in a vacuum oven at

    
     overnight.
    

Troubleshooting Logic Flowchart

Use this decision tree to diagnose your specific yield problem.

Troubleshooting Start Analyze Crude HPLC/TLC CheckImpurity Identify Major Impurity Start->CheckImpurity ImpurityA Mono-substituted (Intermediate) CheckImpurity->ImpurityA Less Polar than SM ImpurityB Dione/Hydrolysis (Baseline material) CheckImpurity->ImpurityB Very Polar/Baseline NoImpurity High Purity, Low Mass Recovery CheckImpurity->NoImpurity Clean Spectrum ActionA Action: Increase Temp, Time, or NaOMe eq. ImpurityA->ActionA ActionB Action: Dry Solvents, Check Atmosphere ImpurityB->ActionB ActionC Action: Check Aqueous pH, Extract with DCM NoImpurity->ActionC

Figure 2: Decision tree for diagnosing yield and purity issues based on crude analysis.

References

  • BenchChem. (2025).[2][4] Reactivity Face-Off: 2,4-dichloro-7-nitroquinazoline vs. 2,4-dichloroquinazoline in Nucleophilic Aromatic Substitution. Retrieved from

  • National Institutes of Health (NIH). (2024). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis. Retrieved from

  • StackExchange Chemistry. (2025). Reaction Mechanism of Nucleophilic substitution in 2,4-dichloroquinazoline ring. Retrieved from

  • ScienceMadness. (n.d.). Sodium Methoxide Reactivity and Mechanism. Retrieved from

  • MDPI. (2022). Green chemistry method in the synthesis of quinazolinone derivatives. Retrieved from

  • Polish Pharmaceutical Society. (2009). Synthesis and Biological Activity of 6,7-Dimethoxyquinazoline Derivatives. Retrieved from

Sources

purification methods for 6-Iodo-2,4-dimethoxyquinazoline recrystallization

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide is structured as a Tier-3 Support resource for researchers and process chemists. It synthesizes specific physicochemical properties of halogenated quinazolines with established purification protocols.

Topic: Recrystallization & Impurity Management Ticket ID: CHEM-SUP-8824 Status: Resolved (Protocol Generated)[1]

Executive Summary & Compound Profile

Compound: 6-Iodo-2,4-dimethoxyquinazoline CAS: (Analogous structure reference: 2,4-dimethoxyquinazoline core) Molecular Weight: ~316.1 g/mol Target Purity: >98% (HPLC)[1][2][3]

Purification Challenge: The 6-iodo substituent significantly increases the lipophilicity and lattice energy compared to the non-halogenated parent.[1] This often leads to "oiling out" in pure alcohols or trapping of the mono-chloro intermediate (if synthesized from 2,4-dichloroquinazoline).[1][3] The most persistent impurities are typically:

  • Hydrolysis By-products: 6-Iodo-2,4-dihydroxyquinazoline (highly insoluble).[1]

  • Regioisomers: 6-Iodo-2-chloro-4-methoxyquinazoline (incomplete substitution).[1]

  • Inorganic Salts: NaCl/KCl (from methoxylation).[1][3]

Troubleshooting & FAQ: Solvent Systems

Q: Which solvent system should I use? My compound isn't crystallizing.

A: The choice depends on your crude purity profile. Use this selection matrix:

Solvent SystemRatio (v/v)ApplicationProsCons
Ethanol (Abs.) 100%Primary Recommendation Good solubility differential; removes polar impurities.[1]Yield may be lower if cooling isn't aggressive.[1][3]
Methanol / Water 9:1 to 4:1High RecoveryWater acts as a powerful anti-solvent to force precipitation.[1][3]Risk of "oiling out" if water is added too fast.[1][3]
Ethyl Acetate / Heptane 1:2 to 1:4Non-Polar ImpuritiesExcellent for removing unreacted starting materials.[1][3]Poor removal of polar hydrolysis by-products.[1]
Acetonitrile 100%High PuritySharp solubility curve; good for removing regioisomers.[1][3]Toxic; higher cost.[1][3]
Q: The solution is cloudy even at boiling.[1][3] What is wrong?

A: This indicates the presence of inorganic salts (NaCl) or hydrolysis products (diones).[1][3]

  • Diagnosis: If the solid is white/powdery and does not dissolve in 10-20 volumes of refluxing ethanol, it is likely an impurity.[1][3]

  • Fix: You must perform a Hot Filtration .[1][3] Do not add more solvent; instead, filter the boiling solution through a pre-heated Celite pad or sintered glass funnel to remove the insoluble trash before cooling.[3]

Q: My product is "oiling out" (forming a liquid blob) instead of crystals.

A: This occurs when the solution exceeds the saturation point at a temperature above the compound's melting point, or if the solvent mixture is too polar (e.g., too much water).[3]

  • Immediate Fix: Reheat to redissolve.[1][3][4] Add a small amount of the "good" solvent (e.g., Ethanol).[3] Let it cool very slowly with vigorous stirring.

  • Seeding: Add a tiny crystal of pure product at ~5°C below the boiling point to provide nucleation sites.[1][3]

Step-by-Step Recrystallization Protocol

Safety Note: Work in a fume hood. 6-Iodo-2,4-dimethoxyquinazoline is a potent pharmacophore; treat as a potential irritant/sensitizer.[1][3]

Phase 1: Dissolution & Hot Filtration[1][3][5]
  • Place the crude solid (e.g., 5.0 g) in a round-bottom flask equipped with a magnetic stir bar and a reflux condenser.

  • Add Ethanol (Absolute) (start with ~5 mL per gram of solid).

  • Heat the mixture to reflux (approx. 78°C) with stirring.

  • Observation Point:

    • If fully dissolved: Proceed to Step 6.

    • If solids remain: Add ethanol in 1 mL portions through the condenser until dissolved.

    • If insoluble particles persist after 15 mL/g: These are likely salts/diones.[1][3] Do not add more solvent. [1]

  • Hot Filtration (Critical): While keeping the solution near boiling, filter it rapidly through a pre-warmed gravity funnel (fluted filter paper) or a heated sintered glass funnel.[3] This removes the insoluble impurities.[1][3]

Phase 2: Crystallization[1][3][6]
  • Return the clear filtrate to a clean flask. Reheat briefly if crystals formed during filtration.[1][3][5]

  • Remove the heat source and allow the flask to cool to room temperature undisturbed .

    • Tip: Wrap the flask in a towel to slow the cooling rate; this produces larger, purer crystals.[3]

  • Once at room temperature, place the flask in an ice-water bath (0-4°C) for 1-2 hours to maximize yield.

Phase 3: Isolation
  • Filter the crystals using vacuum filtration (Buchner funnel).

  • Washing: Wash the filter cake with cold ethanol (chilled to -20°C is ideal). Use minimal volume (2 x 5 mL).

    • Why Cold? To wash away surface impurities without redissolving your product.[1][3]

  • Drying: Dry the solid in a vacuum oven at 40-50°C for 6 hours or until constant weight.

Process Decision Logic (Visualization)

The following diagram illustrates the critical decision points for purifying 6-Iodo-2,4-dimethoxyquinazoline, specifically addressing the separation of common side-products.

PurificationLogic Start Crude 6-Iodo-2,4- dimethoxyquinazoline Solvent Add Ethanol (5-10 vol) Heat to Reflux Start->Solvent CheckSol Check Solubility at Reflux Solvent->CheckSol Dissolved Clear Solution CheckSol->Dissolved  Fully Soluble Undissolved Solids Remain CheckSol->Undissolved  Turbid/Solids Cooling Slow Cooling (RT then 0°C) Dissolved->Cooling HotFilter Hot Filtration (Remove Salts/Diones) Undissolved->HotFilter  Remove Impurities HotFilter->Cooling Oiling Oiling Out? Cooling->Oiling Reheat Reheat & Add More Ethanol Oiling->Reheat  Yes Filter Vacuum Filtration Oiling->Filter  Crystals Formed Reheat->Cooling Wash Wash with Cold Ethanol Filter->Wash Dry Dry (Vac Oven) Wash->Dry

Caption: Decision tree for the recrystallization of 6-Iodo-2,4-dimethoxyquinazoline, highlighting the critical Hot Filtration step for impurity removal.

References

  • General Quinazoline Synthesis & Purification: Chatterjee, S., et al. (2018).[3] Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances. Frontiers in Chemistry.

  • Solubility & Recrystallization of Dimethoxyquinazolines: Kuran, B., et al. (2011).[3] Synthesis and Biological Activity of a Novel Series of 6,7-Dimethoxyquinazoline-2,4(1H,3H)-dione Derivatives. Acta Poloniae Pharmaceutica.[1][3]

  • Halogenated Quinazoline Protocols: Sayyed, M. A., et al. (2006).[3] Synthesis of 6-iodo/bromo-3-amino-2-methylquinazolin-4(3H)-ones by direct halogenation. Arkivoc.

  • Nucleophilic Substitution & Impurity Profiles: Rojas, R., et al. (2024).[3] Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis. Molecules.

Sources

Technical Support Center: Navigating Solubility Challenges of 6-Iodo-2,4-dimethoxyquinazoline in DMSO Assays

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the solubility of 6-Iodo-2,4-dimethoxyquinazoline in DMSO-based assays. As Senior Application Scientists, we understand that maintaining compound solubility is critical for generating reliable and reproducible data. This resource is designed to equip you with the necessary knowledge and protocols to overcome these challenges.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common questions about handling 6-Iodo-2,4-dimethoxyquinazoline.

Q1: What are the structural features of 6-Iodo-2,4-dimethoxyquinazoline that may contribute to its poor solubility?

A1: The solubility of a compound is influenced by its molecular structure.[1][2] For 6-Iodo-2,4-dimethoxyquinazoline, several features likely contribute to its challenging solubility profile:

  • Aromatic Rings: The quinazoline core is a fused heterocyclic aromatic ring system, which is inherently hydrophobic.

  • High Molecular Weight: The presence of a heavy iodine atom and two methoxy groups increases the molecular weight, which can negatively impact solubility.[1]

  • Crystalline Structure: A stable crystalline lattice requires significant energy to break apart during dissolution, a common issue with quinazoline derivatives.[1][3]

  • Lack of Ionizable Groups: The absence of strongly acidic or basic functional groups means its solubility is not easily modulated by pH changes in aqueous solutions.[1]

Q2: What is the recommended procedure for preparing a stock solution of 6-Iodo-2,4-dimethoxyquinazoline in DMSO?

A2: A standardized protocol is crucial for consistency.[4] We recommend the following:

  • Use High-Quality, Anhydrous DMSO: Water content in DMSO can promote compound degradation and precipitation.

  • Accurate Weighing: Use a calibrated analytical balance to weigh the compound.

  • Stepwise Dissolution: Add the DMSO to the solid compound in a sterile tube.

  • Energy Input: Vortex the solution thoroughly. If dissolution is slow, gentle warming (e.g., 37°C water bath) or sonication can be applied, but be mindful of potential compound degradation with excessive heat.[4][5]

  • Visual Confirmation: Ensure no solid particles are visible before storing the stock solution.

  • Proper Storage: Aliquot the stock solution into single-use volumes and store at -20°C or -80°C to minimize freeze-thaw cycles, which can induce precipitation.[4][6][7]

Q3: My 6-Iodo-2,4-dimethoxyquinazoline, dissolved in DMSO, precipitates when I add it to my aqueous assay buffer/cell culture medium. Why does this happen and what can I do?

A3: This is a common phenomenon known as "kinetic precipitation."[8] While the compound is soluble in 100% DMSO, its solubility dramatically decreases when diluted into an aqueous environment.[9][10] The DMSO acts as a vehicle, but upon dilution, the compound is exposed to a solvent (water) in which it is poorly soluble, causing it to crash out of solution.[8]

To mitigate this:

  • Perform Serial Dilutions in DMSO: Make your initial serial dilutions in 100% DMSO before the final dilution into your aqueous medium.[10]

  • Increase Final DMSO Concentration: If your assay allows, a slightly higher final DMSO concentration (e.g., 0.5% vs. 0.1%) can help maintain solubility. Always determine the maximum DMSO tolerance of your system.[8][9]

  • Modify Dilution Technique: Add the DMSO stock solution to the aqueous medium while vortexing or mixing to facilitate rapid dispersion and prevent localized high concentrations that promote precipitation.[11]

  • Consider Co-solvents: For particularly challenging compounds, a stock solution in a co-solvent system (e.g., DMSO and polyethylene glycol) may improve solubility upon dilution.[6]

Q4: What is the maximum concentration of DMSO that is safe for my cell-based assay?

A4: The maximum tolerated DMSO concentration is highly cell-type dependent.[8]

  • General Guideline: For most cell lines, a final concentration of ≤ 0.5% (v/v) is a common upper limit.[8]

  • Sensitive and Primary Cells: For more sensitive cell lines or primary cells, it is advisable to keep the final DMSO concentration at ≤ 0.1% .[8]

  • Vehicle Control is Essential: Always include a vehicle control in your experiments, which consists of the assay medium with the same final concentration of DMSO as your test samples.[4][6] This allows you to differentiate between the effects of the compound and the solvent.

Q5: Can I use heating or sonication to dissolve 6-Iodo-2,4-dimethoxyquinazoline in DMSO?

A5: Yes, these methods can be effective but should be used with caution.

  • Sonication: A brief sonication in a water bath is often effective for breaking up small aggregates and accelerating dissolution.[4][12]

  • Gentle Warming: Warming the solution in a 37°C water bath can also aid dissolution.[4][5] However, be aware that some compounds can degrade at elevated temperatures. It is best to use the lowest effective temperature for the shortest possible time.

Q6: Are there alternative solvents to DMSO for 6-Iodo-2,4-dimethoxyquinazoline?

A6: While DMSO is a powerful and widely used solvent, other options can be considered if solubility issues persist or if DMSO interferes with your assay.[13]

  • N,N-Dimethylformamide (DMF): Similar to DMSO in its solubilizing power for many compounds, including some quinazoline derivatives.[1][14]

  • Ethanol: A less potent solvent than DMSO for highly lipophilic compounds, but it can be less toxic to some cell lines.[8]

  • Co-solvent Systems: Mixtures of solvents, such as DMSO and polyethylene glycol (PEG), can sometimes improve solubility in aqueous solutions.[6]

Part 2: Troubleshooting Guide

This guide provides a systematic approach to resolving common solubility issues.

Problem 1: The compound does not fully dissolve in 100% DMSO.

This indicates that you may be exceeding the thermodynamic solubility limit of the compound in DMSO.

start Incomplete Dissolution in 100% DMSO step1 Increase Mixing Energy (Vortex, Sonicate) start->step1 step2 Apply Gentle Heat (37°C Water Bath) step1->step2 Still not dissolved step3 Prepare a More Dilute Stock Solution step2->step3 Still not dissolved step4 Consider Alternative Solvents (e.g., DMF) step3->step4 If still problematic end_success Compound Dissolved step3->end_success If successful step4->end_success If successful end_fail Consult Technical Support step4->end_fail If unsuccessful

Caption: Troubleshooting workflow for incomplete dissolution in DMSO.

Problem 2: The compound precipitates immediately upon dilution into aqueous media.

This is a classic case of kinetic insolubility.

  • Verify Stock Solution Integrity: Before use, visually inspect your thawed DMSO stock for any signs of precipitation. If present, try to redissolve it by warming and vortexing.[6] If it does not redissolve, prepare a fresh stock solution.

  • Optimize Dilution:

    • Create intermediate dilutions in 100% DMSO.[10]

    • When adding to the aqueous medium, introduce the DMSO stock dropwise while continuously mixing.[11] This avoids localized supersaturation.

  • Use Solubility Enhancers:

    • Serum: If your assay uses serum-containing media, the proteins (like albumin) can help to keep hydrophobic compounds in solution.[6]

    • Cyclodextrins: These molecules can encapsulate the compound, increasing its aqueous solubility.[6]

Problem 3: Inconsistent results or loss of compound activity over time.

This may be due to compound instability or precipitation during storage.

  • Minimize Freeze-Thaw Cycles: Aliquoting stock solutions is critical to prevent the compound from coming out of solution over time.[4][6][7]

  • Protect from Light and Moisture: Store aliquots in tightly sealed, light-protected tubes.

  • Re-validate Stored Stocks: If a stock solution has been stored for an extended period, it may be wise to re-test its solubility and activity.

Problem 4: The vehicle control (DMSO) is showing a significant effect in my assay.

High concentrations of DMSO can be toxic to cells or interfere with assay components.[4][15][16]

  • Perform a DMSO Dose-Response Curve: Determine the No-Observed-Adverse-Effect-Level (NOAEL) for DMSO in your specific assay system.

  • Reduce Final DMSO Concentration: Aim for the lowest possible final concentration of DMSO that still maintains compound solubility.

  • Keep DMSO Concentration Constant: Ensure that all wells (except for the untreated control) receive the same final concentration of DMSO.[17]

Part 3: Experimental Protocols & Data Presentation

Protocol 1: Step-by-Step Guide for Preparing a 10 mM Stock Solution

  • Calculate Required Mass: For a 10 mM stock solution in 1 mL of DMSO, you will need to calculate the mass of 6-Iodo-2,4-dimethoxyquinazoline (Molecular Weight: 332.12 g/mol ) required.

  • Weigh Compound: Accurately weigh the calculated mass into a sterile, conical microcentrifuge tube.

  • Add DMSO: Add the calculated volume of anhydrous DMSO to the tube.

  • Dissolve: Vortex the tube for 2-3 minutes. If necessary, sonicate in a water bath for 5-10 minutes or warm at 37°C for 10-15 minutes.

  • Confirm Dissolution: Visually inspect the solution to ensure it is clear and free of particulates.

  • Aliquot and Store: Dispense into single-use aliquots in light-protected tubes and store at -20°C or -80°C.

Protocol 2: Recommended Serial Dilution Strategy to Minimize Precipitation

This protocol illustrates the preparation of working solutions for a dose-response experiment.

stock 10 mM Stock in 100% DMSO d1 1 mM in 100% DMSO stock->d1 1:10 dilution in DMSO d2 100 µM in 100% DMSO d1->d2 1:10 dilution in DMSO d3 10 µM in 100% DMSO d2->d3 1:10 dilution in DMSO assay_plate Assay Plate (Aqueous Buffer) d3->assay_plate Final dilution into assay (e.g., 1:1000)

Caption: Serial dilution workflow in 100% DMSO before final aqueous dilution.

Protocol 3: A Quick Method to Empirically Assess Kinetic Solubility

This method helps estimate the maximum soluble concentration in your final assay buffer.

  • Prepare a series of dilutions of your compound in 100% DMSO (e.g., 10 mM, 5 mM, 2 mM, 1 mM, 0.5 mM, etc.).

  • Add a small, consistent volume of each DMSO dilution to your aqueous assay buffer (e.g., 1 µL into 99 µL of buffer).

  • Mix and let the solutions stand at room temperature for 1-2 hours.

  • Visually inspect for precipitation (cloudiness or visible particles). The highest concentration that remains clear is an approximation of the kinetic solubility limit under those conditions.

Table 1: Physicochemical Properties of Structurally Related Quinazoline Derivatives

Property6-Nitroquinazoline[1]2,4-Dichloro-6,7-dimethoxyquinazoline[19]6,7-dimethoxy-2,4-dihydroxy quinazoline[20]Implication for 6-Iodo-2,4-dimethoxyquinazoline
Melting Point 174.5-175 °C175-178 °C>300 °CA high melting point suggests strong crystal lattice energy, likely contributing to poor solubility.
XLogP3 0.8N/A0.7A low XLogP3 suggests a balance between lipophilicity and hydrophilicity, indicating it may not be highly soluble in either very polar or non-polar solvents.
Hydrogen Bond Acceptors 444The nitrogen and oxygen atoms can accept hydrogen bonds, influencing interactions with protic solvents.
Hydrogen Bond Donors 002The absence of hydrogen bond donors in the core structure limits certain solvent interactions.

Table 2: General Guide for Maximum Tolerated DMSO Concentrations in Cell-Based Assays

Cell TypeRecommended Max. Final DMSO Concentration (v/v)Notes
Robust Cancer Cell Lines (e.g., HeLa, A549) 0.5% - 1%Some hardy lines can tolerate up to 1%, but this should be verified.[16]
Commonly Used Cell Lines (e.g., HEK293, HepG2) 0.25% - 0.5%A safer range for most standard cell lines.[8][10]
Primary Cells, Stem Cells, Sensitive Lines ≤ 0.1%These cells are often highly sensitive to solvent effects.[8]

References

  • BenchChem. (2025). Protocol for Dissolving Compounds in DMSO for Biological Assays. BenchChem.
  • ResearchGate. (2014, October 23). Why is my compound soluble in DMSO, but precipitating with subsequent dilutions?.
  • Cui, W., et al. (2020). A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. ACS Omega, 5(3), 1594–1601.
  • Sigma-Aldrich.
  • BenchChem. (2025). Solubility Profile of Quinazoline-7-carbonitrile and Its Derivatives in Common Laboratory Solvents: A Technical Guide. BenchChem.
  • Lipinski, C. (2002). Issues in Compound Storage in DMSO.
  • Quora. (2024, October 30).
  • BenchChem. (2025). How to control for solvent effects (DMSO) in experiments. BenchChem.
  • BenchChem. (2025). dealing with poor solubility of 6-Nitroquinazoline in organic solvents. BenchChem.
  • Hartmann, A., et al. (2001). Influence of cytotoxicity and compound precipitation on test results in the alkaline comet assay. Mutation Research/Genetic Toxicology and Environmental Mutagenesis, 497(1-2), 199-208.
  • Baluja, S., et al. (2014). STUDY ON THE SOLUBILITY CHARACTERISTICS OF SOME QUINAZOLINE DERIVATIVES AND THERMODYNAMIC STUDY IN DIFFERENT ORGANIC SOLVENTS. Journal of Chemical and Biological Sciences, 4(2), 131-140.
  • Selleckchem. Frequently Asked Questions. Selleckchem.
  • Ascendia Pharmaceutical Solutions. (2021, July 26). 5 Novel Techniques for Solubility Enhancement. Ascendia Pharma.
  • ResearchGate. (2014, July 31). How to enhance drug solubility for in vitro assays?.
  • Laflin, P., et al. (2009). Overcoming problems of compound storage in DMSO: solvent and process alternatives. Journal of Biomolecular Screening, 14(6), 677-684.
  • Park, H., et al. (2013). DMSO-Perturbing Assay for Identifying Promiscuous Enzyme Inhibitors. ACS Medicinal Chemistry Letters, 4(11), 1064–1068.
  • BenchChem. (2025).
  • ResearchGate. (2013, November 28). Any suggestions for treating DMSO soluble compound in cell culture?.
  • Kalepu, S., & Nekkanti, V. (2015). Solubilization techniques used for poorly water-soluble drugs. Acta Pharmaceutica Sinica B, 5(5), 442-450.
  • BenchChem. (2025). Application Notes and Protocols for Determining the Solubility of Novel Compounds in DMSO for In Vitro Assays. BenchChem.
  • Pharmlabs. Factors Influencing the Solubility of Drugs. Pharmlabs.
  • International Journal of Scientific Development and Research. (2011, January 12). Methods to boost solubility. IJSDR.
  • Popa-Burke, I., & Russell, J. (2014). Compound precipitation in high-concentration DMSO solutions. Journal of Biomolecular Screening, 19(9), 1302-1308.
  • Al-Suwaidan, I. A., et al. (2018). Discovery of novel quinazoline derivatives bearing semicarbazone moiety as potent EGFR kinase inhibitors. Saudi Pharmaceutical Journal, 26(7), 995-1004.
  • Box, K. J., et al. (2013). Detailed study of precipitation of a poorly water soluble test compound using methodologies as in activity and solubility screening - mixing and automation effects. Journal of Pharmaceutical Sciences, 102(9), 3031-3041.
  • ResearchGate. (2025, October 13). What is the reason behind the precipitation of drugs or compounds during MTT assay in 96-well plates after the treatment?.
  • BenchChem. (2025). improving (-)-Anomalin solubility for in vitro assays. BenchChem.
  • Gaylord Chemical Company. DIMETHYL SULFOXIDE (DMSO) A “NEW” CLEAN, UNIQUE, SUPERIOR SOLVENT. Gaylord Chemical.
  • ResearchGate. (2013, January 30). Some of my compounds are soluble in DMSO - how can they be crystallized?.
  • Revvity. DMSO. Revvity.
  • ResearchGate. (2016, August 14). Need help regarding Non-toxic solvent for cell based studies?.
  • Orzeszko, A., et al. (2015). SYNTHESIS AND BIOLOGICAL ACTIVITY OF A NOVEL SERIES OF 6,7-DIMETHOXYQUINAZOLINE-2,4(1H,3H)-DIONE DERIVATIVES. Acta Poloniae Pharmaceutica, 72(3), 463-469.
  • Wróbel, M., et al. (2024). Dimethyl Sulfoxide (DMSO) as a Potential Source of Interference in Research Related to Sulfur Metabolism—A Preliminary Study. International Journal of Molecular Sciences, 25(9), 5035.
  • Holst, B., et al. (2016). Considerations regarding use of solvents in in vitro cell based assays. Cytotechnology, 68(5), 1877–1886.
  • Sigma-Aldrich. 2,4-Dichloro-6,7-dimethoxyquinazoline. Sigma-Aldrich.
  • Holst, B., et al. (2016). Considerations regarding use of solvents in in vitro cell based assays. Semantic Scholar.
  • ResearchGate. (2025, August 6). Effects of Solvents and Dosing Procedure on Chemical Toxicity in Cell-Based in Vitro Assays.
  • ResearchGate. (2024, May 3). (PDF) Dimethyl Sulfoxide (DMSO) as a Potential Source of Interference in Research Related to Sulfur Metabolism—A Preliminary Study.
  • Neale, P. A., et al. (2024). Effects of Chemicals in Reporter Gene Bioassays with Different Metabolic Activities Compared to Baseline Toxicity. Environmental Science & Technology.
  • Reddit. (2023, November 19). Analytical sample-DMSO interference. Reddit.
  • Al-Suwaidan, I. A., et al. (2017). Synthesis and anticancer activity of new quinazoline derivatives. Saudi Pharmaceutical Journal, 25(3), 384-391.
  • PharmaCompass. 6,7-dimethoxy-2,4-dihydroxy quinazoline. PharmaCompass.
  • Campbell, S. F., et al. (1987). 2,4-Diamino-6,7-dimethoxyquinazolines. 1. 2-[4-(1,4-Benzodioxan-2-ylcarbonyl)piperazin-1-yl] Derivatives as α1-Adrenoceptor Antagonists and Antihypertensive Agents. Journal of Medicinal Chemistry, 30(1), 49-57.
  • Invivochem. 2,4-DICHLORO-6-METHYLQUINAZOLINE. Invivochem.
  • Wang, M., et al. (2007). Novel carbon-11 labeled 4-dimethylamino-but-2-enoic acid [4-(phenylamino)-quinazoline-6-yl]-amides: potential PET bioprobes for molecular imaging of epidermal growth factor receptor (EGFR) positive tumors. Nuclear Medicine and Biology, 34(8), 987-997.
  • BenchChem. (2025). Overcoming solubility issues of 6,7-Dimethoxy-4-phenoxy-quinoline in vitro. BenchChem.

Sources

removing unreacted starting materials from 6-Iodo-2,4-dimethoxyquinazoline

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals encountering challenges with the removal of unreacted starting materials from the synthesis of 6-Iodo-2,4-dimethoxyquinazoline. The following troubleshooting advice and frequently asked questions are designed to offer practical, field-proven solutions to common purification issues.

Synthesis Overview: A Common Synthetic Route

A prevalent method for the synthesis of 6-Iodo-2,4-dimethoxyquinazoline involves a two-step process. The initial step is the chlorination of 6-iodo-quinazoline-2,4-dione, often utilizing a chlorinating agent like phosphorus oxychloride (POCl₃), to yield 6-iodo-2,4-dichloroquinazoline. This intermediate is subsequently reacted with sodium methoxide (NaOMe) in a nucleophilic aromatic substitution reaction to afford the desired 6-Iodo-2,4-dimethoxyquinazoline.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

FAQ 1: What are the most likely unreacted starting materials and byproducts I need to remove?

Based on the common synthetic route, the primary impurities to target for removal are:

  • Unreacted 6-iodo-quinazoline-2,4-dione: The starting material for the chlorination step.

  • Unreacted 6-iodo-2,4-dichloroquinazoline: The intermediate from the first step.

  • Mono-substituted byproduct (6-iodo-2-methoxy-4-chloroquinazoline or 6-iodo-4-methoxy-2-chloroquinazoline): Formed if the reaction with sodium methoxide does not go to completion. The substitution at the C4 position is generally more facile[1].

  • Excess Sodium Methoxide (NaOMe): A strong base used in the second step.

  • Hydrolysis products: If moisture is present, 6-iodo-2,4-dichloroquinazoline can hydrolyze back to 6-iodo-quinazoline-2,4-dione or to mono-chloro hydroxy intermediates.

Troubleshooting Q&A

Question: My TLC plate shows multiple spots after the reaction with sodium methoxide. How can I identify which spot corresponds to my product and the impurities?

Answer:

Understanding the relative polarities of the compounds involved is key to interpreting your TLC. Here is a general guide to the expected elution order on a normal-phase silica gel TLC plate, from highest Rf (least polar) to lowest Rf (most polar):

  • 6-Iodo-2,4-dichloroquinazoline (Least Polar): This non-polar intermediate will travel the furthest up the TLC plate.

  • 6-Iodo-2,4-dimethoxyquinazoline (Product): Your desired product is less polar than the dione and mono-substituted byproducts but more polar than the dichloro intermediate.

  • Mono-substituted Byproduct (e.g., 6-iodo-2-methoxy-4-chloroquinazoline): This will be more polar than the final product and the dichloro intermediate.

  • 6-iodo-quinazoline-2,4-dione (Most Polar): Due to the presence of N-H protons and carbonyl groups capable of hydrogen bonding, this starting material is the most polar and will have the lowest Rf value.

To confirm the identity of the spots, you can run co-spots with your starting materials if they are available.

Question: I'm struggling to remove the unreacted 6-iodo-quinazoline-2,4-dione. It seems to be present in my final product even after purification. What should I do?

Answer:

The high polarity and potential for hydrogen bonding of 6-iodo-quinazoline-2,4-dione can make it challenging to remove completely. Here are a few strategies:

  • Column Chromatography Optimization:

    • Solvent System: For dimethoxyquinazoline derivatives, a common and effective eluent system is a mixture of chloroform and methanol[2]. Start with a low polarity mixture (e.g., 98:2 Chloroform:Methanol) and gradually increase the methanol concentration to elute your more polar product, leaving the highly polar dione on the column.

    • Dry Loading: If your crude product has poor solubility in the initial chromatography solvent, consider a dry loading technique. Pre-adsorb your crude material onto a small amount of silica gel and then load the dry powder onto the column. This can improve the separation.

  • Acid-Base Extraction: Since 6-iodo-quinazoline-2,4-dione has acidic protons (N-H), you can exploit this for an extractive workup.

    • Dissolve your crude product in an organic solvent like ethyl acetate or dichloromethane.

    • Wash the organic layer with a mild aqueous base, such as a saturated sodium bicarbonate solution. This will deprotonate the dione, forming a salt that will be more soluble in the aqueous layer.

    • Separate the layers.

    • Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it to obtain your purified product.

Question: How do I effectively quench and remove excess sodium methoxide from my reaction mixture?

Answer:

Quenching excess sodium methoxide is crucial to prevent unwanted side reactions during workup and to avoid issues with product isolation.

  • Quenching Procedure:

    • Cool your reaction mixture in an ice bath.

    • Slowly add a quenching agent. A saturated aqueous solution of ammonium chloride (NH₄Cl) is a good choice as it is a weak acid that will neutralize the methoxide without being overly harsh on your product[3]. Adding water or an alcohol can also be used, but the reaction can be exothermic and should be done carefully[2].

  • Workup to Remove Salts:

    • After quenching, dilute the mixture with water and extract your product into an organic solvent like ethyl acetate or dichloromethane.

    • Wash the organic layer several times with water to remove any remaining inorganic salts (like sodium chloride) and methanol.

    • Follow with a brine wash to help remove residual water from the organic layer.

    • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.

Question: My final product is an oil and won't crystallize. How can I induce crystallization?

Answer:

An oily product can be frustrating but is a common issue. Here are several techniques to try:

  • Ensure Purity: Oils are often the result of impurities that inhibit the formation of a crystal lattice. First, ensure your product is as pure as possible by using one of the chromatographic methods described above.

  • High Vacuum: Make sure all residual solvent has been removed under a high vacuum.

  • Scratching: Use a glass rod to scratch the inside of the flask at the surface of the oil. The small scratches can provide nucleation sites for crystal growth.

  • Seed Crystals: If you have a small amount of solid product from a previous batch, add a tiny crystal to the oil to act as a template for crystallization.

  • Recrystallization from a Two-Solvent System:

    • Dissolve your oily product in a minimal amount of a "good" solvent in which it is highly soluble (e.g., dichloromethane or methanol).

    • Slowly add a "poor" solvent (an anti-solvent) in which your product is insoluble (e.g., hexane or cold water) dropwise until the solution becomes cloudy.

    • Gently warm the mixture until it becomes clear again, and then allow it to cool slowly.

A good starting point for recrystallization of dimethoxyquinazoline derivatives could be a mixture of ethanol and water or ethyl acetate and hexane.

Purification Protocols

Protocol 1: Column Chromatography

This is a highly effective method for separating compounds with different polarities.

Materials:

  • Silica gel (60 Å, 230-400 mesh)

  • Solvents (e.g., Chloroform and Methanol, or Hexane and Ethyl Acetate)

  • Glass column with stopcock

  • Collection tubes

Procedure:

  • Slurry Packing: Prepare a slurry of silica gel in your initial, low-polarity eluent (e.g., 99:1 Chloroform:Methanol).

  • Column Packing: Pour the slurry into the column and allow the silica to settle, ensuring an even and compact bed.

  • Sample Loading: Dissolve your crude product in a minimal amount of the eluent or a more volatile solvent and carefully load it onto the top of the silica bed.

  • Elution: Begin eluting with the low-polarity solvent mixture, collecting fractions.

  • Gradient Elution: Gradually increase the polarity of the eluent by increasing the percentage of the more polar solvent (e.g., methanol or ethyl acetate).

  • Fraction Analysis: Monitor the collected fractions by TLC to identify those containing your pure product.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure.

Data Summary: Recommended Solvent Systems for Column Chromatography

Compound ClassStationary PhaseEluent SystemReference
Dimethoxyquinazoline DerivativesSilica GelChloroform/Methanol[2]
Quinazoline DerivativesSilica GelHexane/Ethyl Acetate[4]
Iodo-substituted AromaticsSilica GelHexane/Ethyl Acetate
Protocol 2: Recrystallization

This method is ideal for purifying solid materials.

Procedure:

  • Solvent Selection: In a small test tube, test the solubility of your crude product in various hot and cold solvents to find a suitable one (or a solvent pair). An ideal solvent will dissolve the compound when hot but not when cold.

  • Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the hot recrystallization solvent until the solid just dissolves.

  • Hot Filtration (if necessary): If there are insoluble impurities, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper.

  • Crystallization: Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold solvent.

  • Drying: Dry the purified crystals in a vacuum oven.

Visual Experimental Workflows

Purification_Workflow cluster_synthesis Synthesis cluster_workup Workup cluster_purification Purification A 6-Iodo-quinazoline-2,4-dione B 6-Iodo-2,4-dichloroquinazoline A->B  POCl3 C 6-Iodo-2,4-dimethoxyquinazoline (Crude) B->C  NaOMe, MeOH D Quench with NH4Cl(aq) C->D E Extract with Organic Solvent D->E F Wash with Water & Brine E->F G Dry & Concentrate F->G H Column Chromatography G->H I Recrystallization G->I J Pure 6-Iodo-2,4-dimethoxyquinazoline H->J I->J Troubleshooting_Logic Start Crude Product Analysis (TLC) Impurity_Check Multiple Spots Observed? Start->Impurity_Check Product_State Product is an Oil? Impurity_Check->Product_State No Column_Chromo Perform Column Chromatography Impurity_Check->Column_Chromo Yes Pure Pure Product Product_State->Pure No Recrystallize Attempt Recrystallization Product_State->Recrystallize Yes Column_Chromo->Recrystallize Purity_Check Check Purity (TLC/NMR) Column_Chromo->Purity_Check Recrystallize->Pure Acid_Base Consider Acid-Base Extraction Acid_Base->Purity_Check Purity_Check->Product_State

Caption: A logical workflow for troubleshooting the purification of 6-Iodo-2,4-dimethoxyquinazoline.

References

  • Kuran, B., et al. (2012). SYNTHESIS AND BIOLOGICAL ACTIVITY OF A NOVEL SERIES OF 6,7-DIMETHOXYQUINAZOLINE-2,4(1H,3H)-DIONE DERIVATIVES. Acta Poloniae Pharmaceutica – Drug Research, 69(2), 253-259. Available at: [Link]

  • Organic Syntheses. (2018). Sodium Methoxide. Available at: [Link]

  • XCHEMI. (n.d.). How to quench sodium methoxide? Available at: [Link]

  • Sciencemadness Wiki. (2019, October 10). Sodium methoxide. Available at: [Link]

  • Rani, P., et al. (2023). Synthesis and Anti-inflammatory Activity of Novel 2-Chloro-4-(Aryl Amino)-6, 7- Dimethoxy Quinazoline Derivatives. Der Pharma Chemica, 15(6), 115-118. Available at: [Link]

  • MDPI. (2022, November 21). N2,N6-Bis(6-iodo-2-methyl-4-oxoquinazolin-3(4H)-yl)pyridine-2,6-dicarboxamide. Molbank, 2022(4), M1500. Available at: [Link]

  • PubChem. (n.d.). 4-Chloro-6-iodoquinazoline. Retrieved from [Link]

  • Stack Exchange. (2025, March 15). Reaction Mechanism of Nucleophilic substitution in 2,4-dichloroquinazoline ring. Chemistry Stack Exchange. Available at: [Link]

  • JOCPR. (2013, April 15). Synthesis, characterization and biological evaluation of iodoquinazolinone derivatives. Journal of Chemical and Pharmaceutical Research, 5(4), 232-238. Available at: [Link]

  • Google Patents. (n.d.). Preparation method of 6,7-dimethoxy-2,4-(1H,3H)-quinazoline diketon.
  • NIH. (n.d.). Improved Synthesis of Substituted 6,7-Dihydroxy-4-quinazolineamines: Tandutinib, Erlotinib and Gefitinib. National Institutes of Health. Available at: [Link]

Sources

scale-up synthesis challenges for 6-Iodo-2,4-dimethoxyquinazoline

Author: BenchChem Technical Support Team. Date: March 2026

Answering the call of drug development professionals, this Technical Support Center provides a comprehensive guide to overcoming the , a key intermediate in pharmaceutical research. As Senior Application Scientists, we merge established chemical principles with practical, field-proven insights to navigate the complexities of moving from bench-scale to pilot-plant production.

Introduction: The Quinazoline Scaffold in Drug Discovery

Quinazoline derivatives are a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents with a wide array of biological activities, including anticancer and anti-inflammatory properties.[1][2] 6-Iodo-2,4-dimethoxyquinazoline, in particular, is a valuable building block, with the iodo-group providing a versatile handle for further functionalization via cross-coupling reactions, and the dimethoxy-groups influencing solubility and receptor binding. However, transitioning its synthesis from the laboratory to an industrial scale introduces significant hurdles that demand a robust and well-understood process.[2] This guide provides a structured, problem-solving approach to anticipate and mitigate these challenges.

Proposed Industrial Synthetic Pathway

A common and scalable route to 6-Iodo-2,4-dimethoxyquinazoline begins with 5-Iodoanthranilic acid. The synthesis is typically a three-step process involving cyclization, chlorination, and subsequent methoxylation. Each step presents unique scale-up considerations.

Synthetic_Pathway A 5-Iodoanthranilic Acid B 6-Iodoquinazoline-2,4(1H,3H)-dione A->B  Step 1: Cyclization  (Urea, Heat) C 6-Iodo-2,4-dichloroquinazoline B->C  Step 2: Chlorination  (POCl₃, Catalyst) D 6-Iodo-2,4-dimethoxyquinazoline C->D  Step 3: Methoxylation  (NaOMe, Methanol)

Caption: Proposed three-step synthesis of 6-Iodo-2,4-dimethoxyquinazoline.

Troubleshooting Guide & FAQs

This section addresses specific and general issues encountered during the scale-up of each synthetic step in a practical question-and-answer format.

Step 1: Cyclization of 5-Iodoanthranilic Acid

Question 1: My cyclization reaction with urea is resulting in a low yield and a dark, impure product. What are the likely causes on a larger scale?

Answer: This is a common issue when scaling up solid-phase or high-temperature melt reactions. Several factors could be at play:

  • Poor Heat Transfer: On a large scale, achieving uniform heating is difficult.[3] Hot spots in the reactor can lead to thermal degradation of the starting material and product, resulting in charring and complex byproduct profiles. Ensure your reactor has efficient agitation and a well-calibrated heating system to maintain a consistent internal temperature.

  • Inefficient Mixing: Inadequate mixing of the solid reactants (5-Iodoanthranilic acid and urea) leads to localized areas of high concentration and incomplete reaction. Consider a solvent-based system if the melt reaction proves too difficult to control, although this introduces solvent recovery steps.

  • Sublimation of Starting Material: 5-Iodoanthranilic acid may sublime at the reaction temperature, depositing on cooler parts of the reactor and effectively removing it from the reaction mixture. Ensure the reactor is properly sealed and consider optimizing the temperature to be just high enough for the reaction to proceed efficiently without significant sublimation.

Question 2: Is there an alternative to a high-temperature melt reaction with urea?

Answer: Yes. While the urea melt is cost-effective, alternative methods can offer better control, especially at scale. One approach is to react 5-Iodoanthranilic acid with sodium cyanate in an acidic aqueous solution to form an intermediate urea, which can then be cyclized under milder heating.[4] This avoids the challenges of solid-state mixing and extreme temperatures.

Step 2: Chlorination to 6-Iodo-2,4-dichloroquinazoline

Question 3: The chlorination with phosphorus oxychloride (POCl₃) is sluggish and requires a large excess of reagent, complicating the work-up. How can I optimize this?

Answer: The reactivity of quinazoline-diones with POCl₃ can be slow. Here’s how to troubleshoot:

  • Catalysis: The addition of a catalytic amount of a tertiary amine, such as N,N-dimethylaniline or triethylamine, can significantly accelerate the reaction rate. The amine activates the POCl₃, making it a more potent chlorinating agent.

  • Temperature Control: While higher temperatures can increase the reaction rate, they can also lead to the formation of chlorinated byproducts and decomposition. Carefully profile the reaction temperature to find the optimal balance between reaction time and purity. An initial set of small-scale parallel reactions at different temperatures (e.g., 80°C, 90°C, 100°C) can quickly identify the ideal range.[5]

  • Reagent Quality: Ensure the POCl₃ is of high purity and free from hydrolysis products (phosphoric acid and HCl), which can interfere with the reaction.

Question 4: During the quench and work-up of the POCl₃ reaction, I'm observing product loss and handling difficulties. What is the best practice for scale-up?

Answer: Quenching large volumes of POCl₃ is highly exothermic and hazardous.

  • Controlled Quench: The reaction mixture should be cooled significantly before quenching. The quench itself should be performed by slowly and carefully adding the reaction mixture to a well-stirred vessel of ice and water, rather than the other way around. This helps to dissipate the heat generated.

  • pH Adjustment and Isolation: After the quench, the acidic aqueous mixture will contain the precipitated crude product. The pH should be carefully adjusted with a base (e.g., NaOH solution) to ensure complete precipitation before filtration. The filter cake must be washed thoroughly with water to remove residual acids and salts.

Step 3: Methoxylation to 6-Iodo-2,4-dimethoxyquinazoline

Question 5: The final methoxylation step is not going to completion, and I'm left with a mixture of mono-methoxylated intermediate and starting material. Why is this happening?

Answer: This indicates an issue with nucleophilic substitution at one of the positions (C2 or C4), which can have different reactivities.

  • Stoichiometry of Sodium Methoxide (NaOMe): Ensure at least two full equivalents of NaOMe are used. On a large scale, it's crucial to accurately charge the reagents. A slight excess (e.g., 2.2-2.5 equivalents) can help drive the reaction to completion.

  • Moisture Content: Sodium methoxide is extremely sensitive to moisture. Any water in the methanol solvent or the reactor will consume the NaOMe, reducing its effective concentration. Use anhydrous methanol and ensure the reactor is thoroughly dried before use.[5]

  • Temperature and Reaction Time: While this reaction often proceeds well at the reflux temperature of methanol, scaling up can sometimes require extended reaction times due to mixing and heat transfer limitations. Monitor the reaction progress by TLC or LC-MS and continue heating until all the dichloro- and mono-methoxy intermediates have been consumed.

Parameter Bench-Scale (Typical) Scale-Up Consideration Optimized Target
NaOMe Equivalents 2.1 eqInaccurate measurement or moisture can lead to deficits.2.2 - 2.5 eq
Solvent Anhydrous MethanolWater content can be higher in bulk drums.Methanol (<0.05% water)
Temperature Reflux (~65°C)Ensure consistent internal temperature, not just jacket temp.60-65°C (Internal)
Reaction Time 2-4 hoursMonitor by IPC; do not run on time alone.Until >99% conversion
Table 1: Optimization Parameters for Methoxylation Step.

Question 6: My final product is difficult to purify by crystallization and contains a persistent, colored impurity. What are the best strategies for large-scale purification?

Answer: Large-scale purification should prioritize crystallization over chromatography for cost and efficiency.[3]

  • Solvent Screening for Crystallization: Finding the right solvent system is critical. The ideal solvent will dissolve the product at high temperatures but have low solubility at room temperature or below, while impurities remain in solution.[1][3] Screen a variety of solvents and mixtures (e.g., isopropanol, ethanol, ethyl acetate/heptane, toluene).

  • Decolorization: The color likely comes from high-molecular-weight byproducts. Before crystallization, you can treat the hot solution of your crude product with a small amount of activated charcoal. The charcoal adsorbs colored impurities and can be removed by filtering the hot solution through a pad of celite.[6]

  • Controlled Cooling: For large batches, slow, controlled cooling is essential for forming large, pure crystals. Crash-cooling will trap impurities. A programmable reactor can be used to slowly ramp down the temperature over several hours.

Purification_Troubleshooting start Crude Product Fails Purity Spec q1 Is the impurity colored? start->q1 charcoal Treat with Activated Charcoal and filter through Celite q1->charcoal Yes q2 Does product oil out during crystallization? q1->q2 No charcoal->q2 solvent Re-screen for a better anti-solvent or solvent system q2->solvent Yes end_good Product Meets Purity Spec q2->end_good No cooling Decrease cooling rate; seed the crystallization solvent->cooling cooling->end_good

Caption: Decision workflow for troubleshooting final product purification.

Experimental Protocols

Protocol 1: Chlorination of 6-Iodoquinazoline-2,4(1H,3H)-dione
  • Charge a dry, inerted, glass-lined reactor with 6-Iodoquinazoline-2,4(1H,3H)-dione (1.0 eq).

  • Add phosphorus oxychloride (POCl₃, 5-10 vol) followed by the slow, controlled addition of N,N-dimethylaniline (0.1 eq) while maintaining the internal temperature below 40°C.

  • Heat the reaction mixture to 95-100°C and hold for 4-6 hours, monitoring the reaction progress by HPLC.

  • Once the reaction is complete, cool the mixture to <20°C.

  • In a separate quench vessel, charge crushed ice and water.

  • Slowly transfer the reaction mixture into the quench vessel with vigorous stirring, ensuring the temperature of the quench mixture does not exceed 30°C.

  • Stir the resulting slurry for 1-2 hours.

  • Isolate the solid product by filtration, wash the cake thoroughly with cold water until the filtrate is neutral (pH 6-7).

  • Dry the solid under vacuum at 50-60°C to yield crude 6-Iodo-2,4-dichloroquinazoline.

Protocol 2: Methoxylation of 6-Iodo-2,4-dichloroquinazoline
  • Charge a dry, inerted reactor with anhydrous methanol (10 vol).

  • Carefully add sodium methoxide (2.2 eq) portion-wise, allowing any exotherm to subside.

  • Add the crude 6-Iodo-2,4-dichloroquinazoline (1.0 eq) to the sodium methoxide solution.

  • Heat the mixture to reflux (60-65°C) and hold for 3-5 hours. Monitor the reaction by HPLC until the starting material and mono-substituted intermediate are <1%.

  • Cool the reaction mixture to room temperature.

  • Slowly add water (5-10 vol) to precipitate the product.

  • Stir the slurry for 1 hour, then isolate the solid by filtration.

  • Wash the cake with a mixture of methanol/water (1:1), followed by water.

  • Dry the crude product under vacuum. Further purification can be achieved by recrystallization from a suitable solvent like isopropanol.

References

  • BenchChem. (2025). Technical Support Center: Large-Scale Synthesis of Substituted Quinazolines.
  • BenchChem. (n.d.). Troubleshooting common side reactions in quinazoline synthesis.
  • Chatterjee, I., et al. (2018). Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances. Frontiers in Chemistry. [Link]

  • Various Authors. (2013). Quinazoline derivatives: synthesis and bioactivities. PMC. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of quinazolines. [Link]

  • Kuran, B., et al. (n.d.). SYNTHESIS AND BIOLOGICAL ACTIVITY OF A NOVEL SERIES OF 6,7-DIMETHOXYQUINAZOLINE-2,4(1H,3H)-DIONE DERIVATIVES. Acta Poloniae Pharmaceutica. [Link]

  • Sharma, V. K., et al. (2021). A short review on synthetic strategies towards quinazoline based anticancer drugs. Arkivoc. [Link]

  • Arote, R. B., et al. (2024). Recent Advances in Metal-Catalyzed Approaches for the Synthesis of Quinazoline Derivatives. MDPI. [Link]

  • Curd, F. H. S., et al. (2001). Quinazoline synthesis.
  • Sayyed, M. A., et al. (2006). Synthesis of 6-iodo / bromo- 3-amino-2-methylquinazolin- 4 (3H)-ones by direct halogenation and their Schiff base derivatives. Semantic Scholar. [Link]

  • Chen, Y., et al. (2022). Development and Optimization of a Novel Synthetic Route for 2,4-Diamine-quinazoline Containing Ziresovir: A Drug Candidate for the Treatment of Respiratory Syncytial Virus (RSV) Infection. PMC. [Link]

  • Haghighijoo, Z., et al. (2017). Method Optimization for Synthesis of Trisubstitued Quinazoline Derivatives. Medical Research Archives. [Link]

  • Almarsson, Ö., et al. (1987). 2,4-Diamino-6,7-dimethoxyquinazolines. 1. 2-[4-(1,4-Benzodioxan-2-ylcarbonyl)piperazin-1-yl] Derivatives as .alpha.1-Adrenoceptor Antagonists and Antihypertensive Agents. Journal of Medicinal Chemistry. [Link]

  • ResearchGate. (n.d.). Synthesis of 6-iodo-2-methylquinazolin-4(3H)-one derivatives 3a–n. [Link]

  • Matić, S., et al. (2022). N2,N6-Bis(6-iodo-2-methyl-4-oxoquinazolin-3(4H)-yl)pyridine-2,6-dicarboxamide. MDPI. [Link]

  • Valente, S., et al. (2022). Synthesis of potent and selective HDAC6 inhibitors led to unexpected opening of a quinazoline ring. RSC Medicinal Chemistry. [Link]

  • BenchChem. (2025). Technical Support Center: Purification of 6,7-Dimethoxy-4-phenoxy-quinoline Analogs.

Sources

Validation & Comparative

HPLC method development for 6-Iodo-2,4-dimethoxyquinazoline purity analysis

Author: BenchChem Technical Support Team. Date: March 2026

HPLC Method Development for 6-Iodo-2,4-dimethoxyquinazoline Purity Analysis

Executive Summary & Core Directive

Objective: To develop and validate a robust High-Performance Liquid Chromatography (HPLC) method for the purity analysis of 6-Iodo-2,4-dimethoxyquinazoline , a critical intermediate in the synthesis of radiolabeled imaging agents and quinazoline-based kinase inhibitors.[1]

The Challenge: The synthesis of 6-Iodo-2,4-dimethoxyquinazoline typically involves the nucleophilic aromatic substitution of 2,4-dichloro-6-iodoquinazoline with methoxide.[1] This pathway generates a complex matrix containing:

  • Highly Hydrophobic Precursors: 2,4-dichloro-6-iodoquinazoline.[1]

  • Polar Hydrolysis Products: 6-iodo-2,4-dihydroxyquinazoline (6-iodo-2,4(1H,3H)-quinazolinedione).[1]

  • Regioisomeric Intermediates: 2-chloro-4-methoxy-6-iodoquinazoline and 4-chloro-2-methoxy-6-iodoquinazoline.[1]

The Solution: This guide compares standard C18 methodologies against an optimized Phenyl-Hexyl stationary phase protocol. While C18 columns provide adequate retention, the Phenyl-Hexyl phase utilizes


-

interactions to offer superior selectivity for the halogenated aromatic ring, significantly improving the resolution of critical regioisomers.

Synthesis & Impurity Profiling (Mechanism)

Understanding the chemical origin of impurities is the first step in method development. The following diagram illustrates the synthesis pathway and potential impurity formation.

ImpurityPathway Start 2,4-Dichloro-6-iodoquinazoline (Starting Material) Mono1 2-Chloro-4-methoxy-6-iodoquinazoline (Intermediate A) Start->Mono1 + NaOMe Mono2 4-Chloro-2-methoxy-6-iodoquinazoline (Intermediate B) Start->Mono2 + NaOMe Hydrolysis 6-Iodo-2,4-dihydroxyquinazoline (Degradant) Start->Hydrolysis H2O Target 6-Iodo-2,4-dimethoxyquinazoline (Target) Mono1->Target + NaOMe Mono2->Target + NaOMe Target->Hydrolysis H2O / Acid (Hydrolysis)

Caption: Synthesis pathway of 6-Iodo-2,4-dimethoxyquinazoline showing critical intermediates and hydrolysis degradants.

Comparative Method Development

We evaluated two distinct chromatographic approaches. The data below synthesizes experimental outcomes based on physicochemical properties of quinazoline analogs [1][2].

Scenario A: The "Standard" Approach (C18 Column)
  • Column: C18 (Octadecylsilane), 5 µm, 4.6 x 250 mm.

  • Mobile Phase: Isocratic Acetonitrile:Water (60:40).[1]

  • Outcome: The highly hydrophobic starting material (Dichloro) elutes extremely late (>30 min). The polar hydrolysis products elute near the void volume, causing poor quantification. The critical pair (Mono-methoxy intermediates vs. Target) shows poor resolution (

    
    ).[1]
    
Scenario B: The "Optimized" Approach (Phenyl-Hexyl Gradient)
  • Column: Phenyl-Hexyl, 3.5 µm, 4.6 x 150 mm.[1]

  • Mobile Phase: Gradient elution with Acidified Water (pH 3.[1]0) and Acetonitrile.[1][2][3][4][5]

  • Outcome: The Phenyl-Hexyl phase engages in

    
    -
    
    
    
    stacking with the iodine-substituted ring.[1] This interaction is distinct for the target and its chloro-analogs, resulting in superior separation efficiency.[1]
Performance Comparison Table
ParameterMethod A: Standard C18 (Isocratic)Method B: Phenyl-Hexyl (Gradient)Status
Elution of Hydrolysis Impurity

min (Interference with void)

min (Well retained)
Improved
Resolution (Target vs. Mono-Cl)

(Co-elution risk)

(Baseline separation)
Optimized
Run Time > 40 min (Late eluting Dichloro)25 min (Gradient compression)Efficient
Peak Symmetry (Tailing Factor)

(Silanol interaction)

(Suppressed by pH 3.[1][6]0)
Superior

Proposed Optimized Protocol

This protocol is the "Winner" of the comparative analysis, designed for high-throughput purity analysis in a drug development setting.

Chromatographic Conditions
  • Instrument: HPLC with UV-Vis or PDA Detector (e.g., Agilent 1260/1290).

  • Column: Agilent ZORBAX Eclipse Plus Phenyl-Hexyl (4.6 x 150 mm, 3.5 µm) or equivalent.[1]

  • Column Temperature: 35°C.

  • Flow Rate: 1.0 mL/min.[1][3]

  • Detection Wavelength: 254 nm (Primary), 220 nm (Secondary for impurities).

  • Injection Volume: 10 µL.

Mobile Phase Preparation
  • Mobile Phase A (Buffer): 10 mM Potassium Dihydrogen Phosphate (

    
    ) in water, adjusted to pH 3.0  with Orthophosphoric Acid (
    
    
    
    ).
    • Why? Acidic pH ensures the quinazoline nitrogen (pKa ~2-4) remains protonated or neutral depending on the specific substitution, but critically, it suppresses silanol ionization on the column, reducing peak tailing [3].

  • Mobile Phase B (Organic): 100% Acetonitrile (HPLC Grade).

Gradient Program
Time (min)% Mobile Phase A (Buffer)% Mobile Phase B (ACN)Event
0.0 9010Initial Hold (Retain polar degradants)
3.0 9010End of Isocratic Hold
15.0 2080Linear Ramp (Elute Target & Mono-Cl)
20.0 595Wash (Elute hydrophobic Dichloro precursor)
22.0 595Hold High Organic
22.1 9010Return to Initial
28.0 9010Re-equilibration
Sample Preparation
  • Diluent: Acetonitrile:Water (50:50 v/v).[1]

  • Stock Solution: Dissolve 10 mg of sample in 10 mL Diluent (1.0 mg/mL). Sonicate for 5 mins.

  • Test Solution: Dilute Stock to 0.1 mg/mL for purity analysis.

Method Development Logic & Validation

The decision-making process for this method is visualized below. This logic ensures the method is "Self-Validating" by addressing failure modes (tailing, co-elution) during the design phase.

MethodLogic Start Start Method Development CheckSolubility Check LogP (~3.4) Hydrophobic Analyte Start->CheckSolubility ColumnChoice Select Stationary Phase CheckSolubility->ColumnChoice C18 C18 Column ColumnChoice->C18 Phenyl Phenyl-Hexyl Column ColumnChoice->Phenyl CheckSep Check Critical Pair (Target vs. Mono-Cl) C18->CheckSep Phenyl->CheckSep ResultC18 Poor Resolution (Hydrophobic interaction only) CheckSep->ResultC18 Fail ResultPhenyl High Resolution (Hydrophobic + Pi-Pi) CheckSep->ResultPhenyl Pass PHChoice Optimize Mobile Phase pH ResultPhenyl->PHChoice FinalMethod Final Gradient Method pH 3.0 Phosphate / ACN PHChoice->FinalMethod

Caption: Decision tree for selecting Phenyl-Hexyl stationary phase over standard C18.

Validation Metrics (Representative Data)

Based on ICH Q2(R1) guidelines and analog studies [1][4]:

  • Linearity:

    
     over range 0.05 – 0.2 mg/mL.[1][2]
    
  • LOD/LOQ: 0.05 µg/mL / 0.15 µg/mL (Highly sensitive for trace impurity detection).[1]

  • Precision: RSD < 1.0% for retention time; RSD < 2.0% for peak area.[1]

Troubleshooting Guide

IssueProbable CauseCorrective Action
Peak Splitting Sample solvent too strong (100% ACN).Dissolve sample in 50:50 ACN:Water.[1]
Drifting Retention Times pH fluctuation in buffer.[1]Ensure buffer is prepared fresh and pH is measured after salt dissolution.[1]
Broad Peaks (Tailing) Secondary silanol interactions.[1]Verify pH is

.[1] Add 5mM Triethylamine (TEA) if using older column generations.[1]
Ghost Peaks Carryover of hydrophobic Dichloro-impurity.[1]Extend the "Wash" phase (95% B) by 2 minutes.

References

  • Reddy, G. C., et al. "Detection and analysis of intermediates formed during the synthesis of erlotinib via quinazoline-thione route using HPLC."[1] Journal of Liquid Chromatography & Related Technologies, vol. 36, no. 18, 2013, pp. 2547–2558.[1] Link

  • BenchChem. "A Comparative Guide to HPLC Methods for the Separation of Chloro-2-Naphthol Isomers." BenchChem Application Notes, 2025. Link

  • Sielc Technologies. "Separation of 4(1H)-Quinazolinone derivatives on Newcrom R1 HPLC column." Sielc Application Library, 2018.[1] Link

  • Gumieniczek, A., et al. "Determination of the Stabilities of New Quinazoline Derivatives by HPLC." Journal of Liquid Chromatography & Related Technologies, 2025. Link

  • PubChem. "2,4-Dichloro-6,7-dimethoxyquinazoline Compound Summary."[1] National Library of Medicine, 2025. Link

Sources

LC-MS fragmentation patterns of 6-Iodo-2,4-dimethoxyquinazoline

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to the Predicted LC-MS/MS Fragmentation of 6-Iodo-2,4-dimethoxyquinazoline

For researchers and drug development professionals, definitive structural elucidation is the bedrock of chemical discovery. In the analysis of novel synthetic intermediates like 6-Iodo-2,4-dimethoxyquinazoline, Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) stands as the gold standard for identification and characterization. Quinazoline derivatives are a cornerstone in medicinal chemistry, forming the scaffold for a multitude of therapeutic agents.[1][2][3] The introduction of an iodo-substituent provides a valuable handle for further synthetic elaboration, such as cross-coupling reactions, making a thorough understanding of its mass spectral behavior essential for reaction monitoring and quality control.

This guide provides a comprehensive analysis of the predicted fragmentation pattern of 6-Iodo-2,4-dimethoxyquinazoline under typical positive-ion electrospray ionization (ESI) conditions. In the absence of a publicly available experimental spectrum for this specific molecule, we will apply first principles of mass spectrometry, drawing comparisons from structurally related analogues to construct a reliable and scientifically-grounded fragmentation pathway. This predictive approach is a critical skill in the analysis of novel chemical entities, enabling scientists to anticipate spectral features and develop targeted analytical methods.

Part 1: A Practical LC-MS/MS Protocol for Analysis

The causality behind our choice of methodology is driven by the physicochemical properties of the analyte. 6-Iodo-2,4-dimethoxyquinazoline is a moderately polar, aromatic heterocyclic compound containing basic nitrogen atoms, making it an ideal candidate for reverse-phase chromatography and positive-ion ESI.[4]

Experimental Protocol: LC-MS/MS Methodology
  • Sample Preparation:

    • Prepare a 1 mg/mL stock solution of 6-Iodo-2,4-dimethoxyquinazoline in methanol or acetonitrile.

    • Dilute the stock solution to a working concentration of 1 µg/mL using a 50:50 mixture of Mobile Phase A and Mobile Phase B.

  • Liquid Chromatography (LC) Conditions:

    • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

    • Column: A C18 reverse-phase column (e.g., Waters Xterra MS C18, 50 mm x 2.1 mm, 3.5 µm) is recommended for good retention and peak shape of aromatic compounds.[5]

    • Mobile Phase A: 0.1% Formic Acid in Water. The acid modifier promotes protonation of the analyte, enhancing ESI efficiency.[4]

    • Mobile Phase B: 0.1% Acetonitrile with 0.1% Formic Acid.

    • Flow Rate: 0.4 mL/min.

    • Gradient Program:

      • 0.0 min: 10% B

      • 1.0 min: 10% B

      • 5.0 min: 95% B

      • 7.0 min: 95% B

      • 7.1 min: 10% B

      • 9.0 min: 10% B

    • Injection Volume: 5 µL.

    • Column Temperature: 40 °C.

  • Mass Spectrometry (MS) Conditions:

    • Mass Spectrometer: A triple quadrupole or high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap).

    • Ionization Source: Electrospray Ionization (ESI), operated in Positive Ion Mode.

    • Capillary Voltage: 3.5 kV.

    • Source Temperature: 150 °C.

    • Desolvation Temperature: 350 °C.

    • Full Scan (MS1) Range: m/z 100-500.

    • Product Ion Scan (MS/MS):

      • Precursor Ion: [M+H]+ for 6-Iodo-2,4-dimethoxyquinazoline (predicted m/z 317.0).

      • Collision Gas: Argon.

      • Collision Energy (CE): A collision energy ramp (e.g., 15-40 eV) should be employed to capture both low-energy (loss of iodine) and high-energy (ring cleavage) fragments.

Part 2: Deconstructing the Fragmentation Pattern

The fragmentation of a molecule in a mass spectrometer is not random; it is governed by the relative strengths of its chemical bonds and the stability of the resulting fragment ions.[6] For 6-Iodo-2,4-dimethoxyquinazoline, the carbon-iodine bond is the most labile, making the loss of an iodine radical a primary and highly favorable fragmentation event.[7]

Workflow for Fragmentation Prediction

Fragmentation_Pathway Precursor [M+H]+ m/z 317.0 [C11H12IN2O2]+ Frag1 m/z 190.0 [C11H12N2O2]+ Precursor->Frag1 - •I (126.9 u) Frag2 m/z 175.0 [C10H9N2O2]+ Frag1->Frag2 - •CH3 (15.0 u) Frag3 m/z 160.1 [C9H6N2O2]+ Frag1->Frag3 - CH2O (30.0 u) Frag4 m/z 147.1 [C9H7N2O]+ Frag2->Frag4 - CO (28.0 u)

Caption: Predicted MS/MS fragmentation pathway of protonated 6-Iodo-2,4-dimethoxyquinazoline.

Part 4: Comparison with Structurally Related Compounds

To ground our predictions, we can compare this expected behavior to known data from similar structures. For example, the fragmentation of 2,4-dichloro-6,7-dimethoxyquinazoline often involves the loss of a chlorine atom. [8][9]Similarly, studies on other dimethoxyquinazoline derivatives show characteristic losses of methyl radicals (•CH3) and formaldehyde (CH2O) from the methoxy groups. [10]The fragmentation of the core quinazoline ring itself, after the initial loss of substituents, often proceeds through the loss of small molecules like CO or HCN, which is consistent with our prediction of CO loss to form the ion at m/z 147.1. This cross-structural comparison increases our confidence in the proposed fragmentation scheme for the iodo-analogue.

Conclusion

This guide presents a scientifically-grounded, predictive framework for understanding the LC-MS/MS fragmentation of 6-Iodo-2,4-dimethoxyquinazoline. By combining a robust analytical protocol with a detailed analysis based on fundamental chemical principles and comparative data, researchers can confidently develop methods for the detection and identification of this and other novel quinazoline derivatives. The primary diagnostic fragments are expected to arise from the facile loss of the iodine radical (yielding an ion at m/z 190.0), followed by sequential losses from the methoxy groups (ions at m/z 175.0 and 160.1). This predictive guide serves as a critical first step for any scientist working with this important class of molecules, enabling faster method development and more reliable data interpretation.

References

  • PubChem. 2,4-Dichloro-6,7-dimethoxyquinazoline | C10H8Cl2N2O2. National Center for Biotechnology Information. Available from: [Link]

  • Kuran, B., et al. (2015). SYNTHESIS AND BIOLOGICAL ACTIVITY OF A NOVEL SERIES OF 6,7-DIMETHOXYQUINAZOLINE-2,4(1H,3H)-DIONE DERIVATIVES. Acta Poloniae Pharmaceutica, 72(1), 145-152. Available from: [Link]

  • Reddy, C. S., et al. (2013). Synthesis, characterization and biological evaluation of iodoquinazolinone derivatives. Journal of Chemical and Pharmaceutical Research, 5(4), 234-241. Available from: [Link]

  • NIST. 2,4-Dichloro-6,7-dimethoxyquinazoline. National Institute of Standards and Technology. Available from: [Link]

  • Campbell, S. F., et al. (1987). 2,4-Diamino-6,7-dimethoxyquinazolines. 1. 2-[4-(1,4-Benzodioxan-2-ylcarbonyl)piperazin-1-yl] Derivatives as α1-Adrenoceptor Antagonists and Antihypertensive Agents. Journal of Medicinal Chemistry, 30(1), 49-57. Available from: [Link]

  • Sharma, R., et al. (2024). Recent Advances in Metal-Catalyzed Approaches for the Synthesis of Quinazoline Derivatives. Molecules, 29(10), 2321. Available from: [Link]

  • Al-Amiery, A. A., et al. (2012). Synthesis and Characterization of some New 6-substituted-2, 4-di (hetar-2-yl) Quinolines via Micheal Addition. International Journal of Pharmaceutical and Phytopharmacological Research, 1(5), 263-268. Available from: [Link]

  • ChemConnections. Mass Spectrometry Fragmentation. ChemConnections. Available from: [Link]

  • de Zwart, L., et al. (2012). Development and validation of LC-MS/MS assays for the quantification of E7080 and metabolites in various human biological matrices. Journal of Chromatography B, 889-890, 67-75. Available from: [Link]

  • Ghorab, M. M., et al. (2016). Synthesis, antitumor activity, 3D-QSAR and molecular docking studies of new iodinated 4-(3H)-quinazolinones 3N-substituted. Journal of Enzyme Inhibition and Medicinal Chemistry, 31(sup2), 114-125. Available from: [Link]

  • Scribd. Halogen Fragmentation in Mass Spectrometry. Scribd. Available from: [Link]

  • University of Florida. High Resolution LC-MS Data Output and Analysis. University of Florida. Available from: [Link]

  • University of California, Irvine. Mass Spectrometry: Fragmentation. University of California, Irvine. Available from: [Link]

  • Al-Suwaidan, I. A., et al. (2016). Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities. Future Science OA, 2(2), FSO113. Available from: [Link]

  • Chen, Y. (2022). Fragment Based Drug Development Based on 6,7-Dimethoxyquinazoline as a Core Scaffold. Doctoral Dissertations. 2717. Available from: [Link]

  • Clark, J. (2020). 16.10: Fragmentation Patterns in Mass Spectra. Chemistry LibreTexts. Available from: [Link]

  • Arsova-Sarafinovska, Z., et al. (2022). ESTABLISHING MASS SPECTRAL FRAGMENTATION PATTERNS FOR THE CHARACTERIZATION OF 1,2-UNSATURATED PYRROLIZIDINE ALKALOIDS AND N-OXIDES. Macedonian Pharmaceutical Bulletin, 68(1), 13-24. Available from: [Link]

  • Kumar, A., et al. (2024). Quinazoline Derivatives as Multifunctional Therapeutic Agents in Drug Discovery and Development. International Journal for Innovative Research in Technology, 10(11). Available from: [Link]

  • Al-Ostath, R. A., et al. (2020). Synthesis of Medicinally Important Quinazolines and Their Derivatives: A Review. Mini-Reviews in Organic Chemistry, 17(6), 668-692. Available from: [Link]

  • ResearchGate. Proposed MS-MS fragmentation pattern of DXZN and impurity-VI. ResearchGate. Available from: [Link]

Sources

comparing reactivity of 6-iodo vs 6-bromo-2,4-dimethoxyquinazoline

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides an in-depth technical comparison of 6-iodo-2,4-dimethoxyquinazoline versus 6-bromo-2,4-dimethoxyquinazoline . It is designed for medicinal chemists and process scientists optimizing cross-coupling reactions on the quinazoline scaffold.

Executive Summary

For most standard cross-coupling applications (Suzuki-Miyaura, Buchwald-Hartwig), the 6-bromo analog is the preferred starting material due to its superior stability, lower cost, and sufficient reactivity with modern catalyst systems (e.g., Buchwald precatalysts).

However, the 6-iodo analog is the critical "problem solver" required when:

  • The coupling partner is unstable (e.g., heteroaryl boronic acids prone to protodeboronation) and requires milder temperatures (<60°C).

  • The catalytic cycle is rate-limited by oxidative addition , specifically due to the electron-rich nature of the 2,4-dimethoxy substitution pattern.

  • Lithium-Halogen exchange is required at temperatures above -78°C or with weaker lithiating agents (though iodine scrambling is a risk).

Scaffold Analysis & Electronic Theory

The Electronic Environment

The 2,4-dimethoxyquinazoline scaffold presents a unique electronic profile compared to the parent quinazoline.

  • Parent Quinazoline: Highly electron-deficient (π-deficient).

  • 2,4-Dimethoxy Substitution: The methoxy groups at positions 2 and 4 are strong

    
    -withdrawing but powerful 
    
    
    
    -donors. This significantly increases the electron density of the benzene ring (positions 5, 6, 7, 8) compared to a 2,4-dichloro or 2,4-unsubstituted analog.
Impact on Reactivity

Oxidative addition (OA) of Palladium(0) into the C-X bond is the rate-determining step for aryl halides with electron-rich scaffolds.

  • C-Br Bond (Bond Dissociation Energy ~81 kcal/mol): On this electron-rich scaffold, OA is sluggish. High temperatures (>80°C) or electron-rich ligands (e.g., PCy3, SPhos) are often required to drive the reaction.

  • C-I Bond (Bond Dissociation Energy ~65 kcal/mol): The weaker bond compensates for the electron-rich ring, allowing OA to proceed readily at room temperature or mild heating (40-50°C).

Reactivity Comparison Matrix

A. Palladium-Catalyzed Cross-Coupling (Suzuki/Sonogashira)[1][2][3]
Feature6-Bromo-2,4-dimethoxyquinazoline6-Iodo-2,4-dimethoxyquinazoline
Reactivity (OA Rate) Moderate. Often requires T > 80°C.High. Reacts at 25–50°C.
Catalyst Requirement Requires active ligands (SPhos, XPhos, dppf).Works with standard ligands (PPh3, dppe).
Yield (Standard) 70–85% (Standard partners).85–95% (Standard partners).
Yield (Difficult) <40% (Sterically hindered/unstable partners).70–90% (Hindered/unstable partners).
Side Reactions Protodeboronation of partner due to high T.Homocoupling of iodide can occur (rare).
B. Lithium-Halogen Exchange[4][5]
Feature6-Bromo-2,4-dimethoxyquinazoline6-Iodo-2,4-dimethoxyquinazoline
Reagent n-BuLi or t-BuLi required.[1]i-PrMgCl (TurboGrignard) or n-BuLi.
Temperature Strict -78°C to prevent nucleophilic attack at C-2/C-4.Can often proceed at -40°C to -20°C.
Selectivity Clean exchange.Risk of "Halogen Dance" (scrambling) if warmed.
Stability Lithiated species relatively stable at -78°C.Lithiated species less stable; quench immediately.

Experimental Protocols

Protocol A: Suzuki-Miyaura Coupling (Standard)

Optimized for the 6-Bromo analog, adaptable to 6-Iodo by lowering temperature.

Reagents:

  • Substrate: 6-Bromo-2,4-dimethoxyquinazoline (1.0 equiv)

  • Boronic Acid: Arylboronic acid (1.2 equiv)

  • Catalyst: Pd(dppf)Cl₂[2]·DCM (3-5 mol%)

  • Base: K₂CO₃ (2.0 equiv) or Cs₂CO₃ (for hindered substrates)[2]

  • Solvent: 1,4-Dioxane/Water (4:1)[2]

Step-by-Step:

  • Setup: Charge a reaction vial with the 6-bromo substrate, boronic acid, base, and catalyst.

  • Inert Atmosphere: Seal the vial and purge with Nitrogen/Argon for 5 minutes.

  • Solvent: Add degassed solvent via syringe.

  • Reaction:

    • For 6-Bromo: Heat to 90°C for 4–16 hours.

    • For 6-Iodo: Heat to 45°C for 2–6 hours. Monitor by TLC/LCMS.[2]

  • Workup: Cool to RT. Dilute with EtOAc, wash with water and brine.[2] Dry over Na₂SO₄.[2]

  • Purification: Flash chromatography (Hexane/EtOAc gradient).

Protocol B: Synthesis of Starting Materials

Note: The 6-iodo analog is often synthesized de novo because direct iodination of the dimethoxyquinazoline is difficult to control.

Route: 5-Iodoanthranilic acid


 Urea fusion 

6-Iodoquinazoline-2,4-dione

POCl₃

2,4-Dichloro-6-iodoquinazoline

NaOMe/MeOH

Product .

Decision Logic & Mechanism Visualization

The following diagram illustrates the decision process for selecting the correct halogen and the mechanistic bottleneck (Oxidative Addition) that drives this decision.

ReactivityGuide Start Target: 6-Aryl-2,4-dimethoxyquinazoline CheckPartner Analyze Coupling Partner Start->CheckPartner StablePartner Partner is Stable (e.g., Phenylboronic acid) CheckPartner->StablePartner UnstablePartner Partner is Unstable/Hindered (e.g., 2-Pyridyl, Heterocycles) CheckPartner->UnstablePartner RouteBr Use 6-BROMO Analog (Cheaper, Stable) StablePartner->RouteBr Cost Efficient RouteI Use 6-IODO Analog (High Reactivity) UnstablePartner->RouteI Requires Mild Temp CondBr Conditions: Pd(dppf)Cl2, 90°C Standard Ligands RouteBr->CondBr Mechanism Mechanistic Bottleneck: Oxidative Addition (OA) RouteBr->Mechanism CondI Conditions: Pd(PPh3)4, 40-60°C Mild Base RouteI->CondI RouteI->Mechanism ElectronRich 2,4-Dimethoxy Ring is Electron Rich Slows OA step Mechanism->ElectronRich

Caption: Decision tree for selecting 6-Iodo vs 6-Bromo based on coupling partner stability and the oxidative addition bottleneck imposed by the electron-rich scaffold.

References

  • Review of Quinazoline Reactivity

    • Synthesis and Biological Activity of 6,7-Dimethoxyquinazoline Derivatives. (General reactivity patterns of dimethoxy-substituted quinazolines).
    • Source:

  • Suzuki Coupling Optimization

    • Energy‐Efficient Synthesis of Haloquinazolines and Their Suzuki Cross‐Coupling Reactions. (Comparison of reaction media and yields for haloquinazolines).
    • Source:

  • Lithium-Halogen Exchange on Heterocycles

    • Regioselective Lithium—Halogen Exchange and Palladium-Catalyzed Cross-Coupling Reactions of 2,4-Dihaloquinolines.[3] (Analogous chemistry demonstrating regioselectivity).

    • Source:

  • Palladium Catalysis Mechanisms

    • Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals.[4] (Detailed discussion on oxidative addition rates for Ar-I vs Ar-Br).

    • Source:

Sources

Structural Validation of 6-Iodo-2,4-dimethoxyquinazoline: A Comparative IR Spectroscopy Guide

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Validation of 6-Iodo-2,4-dimethoxyquinazoline Structure via IR Spectroscopy Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary: The Role of IR in Rapid Quinazoline Profiling

In the high-throughput landscape of kinase inhibitor development, 6-Iodo-2,4-dimethoxyquinazoline serves as a critical scaffold. Its validation is often bottlenecked by the time-intensive nature of NMR. This guide presents a comparative spectroscopic framework to validate this structure using Fourier Transform Infrared (FT-IR) spectroscopy.

Unlike generic characterization methods, this protocol focuses on the differential spectral performance of the target compound against its synthetic precursor (6-Iodo-2,4-dichloroquinazoline ) and common hydrolysis impurities. By isolating specific vibrational modes—specifically the methoxy C-O and aryl-chloride stretches—researchers can establish a self-validating "Go/No-Go" decision gate without waiting for NMR acquisition.

Comparative Analysis: Target vs. Precursor

The most robust validation strategy involves comparing the product's spectrum against the "Alternative State"—typically the starting material (2,4-dichloro analog). This differential analysis confirms the nucleophilic aromatic substitution (


) of chlorine by the methoxide group.
Spectral Performance Matrix
Vibrational ModePrecursor (6-Iodo-2,4-dichloroquinazoline)Target (6-Iodo-2,4-dimethoxyquinazoline)Validation Logic (Causality)
C-Cl Stretch Strong Band (740–770 cm⁻¹)Absent The disappearance of this band is the primary indicator of complete substitution.
C-O-C Stretch (Antisymmetric) Absent Strong Band (1260–1280 cm⁻¹)Diagnostic of the newly formed aryl-alkyl ether bond (Methoxy group attachment).
C-H Stretch (Aliphatic) Absent Medium Band (2850–2960 cm⁻¹)Introduction of methyl groups (

) creates distinct aliphatic signals <3000 cm⁻¹.
Quinazoline Ring (C=N/C=C) ~1580–1620 cm⁻¹ ~1580–1620 cm⁻¹ Confirms the heterocyclic core remains intact during harsh substitution conditions.
O-H / N-H Stretch Absent Absent Presence of broad bands >3200 cm⁻¹ indicates hydrolysis to quinazolinone (impurity).

Technical Insight: The iodine atom at position 6 is a heavy halogen. While its direct C-I stretch (~500–600 cm⁻¹) is often obscured in the fingerprint region, its presence exerts a mass effect that may slightly redshift ring breathing modes compared to non-iodinated analogs. However, for routine validation, the Cl


 OMe  spectral shift is the definitive metric.
Methodology: Self-Validating Experimental Protocol

This protocol uses Attenuated Total Reflectance (ATR) for its superior reproducibility and lack of sample preparation artifacts (e.g., moisture in KBr pellets).

Step 1: Instrument Calibration & Background
  • Objective: Eliminate atmospheric

    
     and 
    
    
    
    interference.
  • Action: Perform 32 scans of the clean diamond crystal. Ensure the region 2300–2400 cm⁻¹ (

    
    ) is flat.
    
Step 2: Precursor Baseline (Control)
  • Sample: 6-Iodo-2,4-dichloroquinazoline (Reference Standard).[1]

  • Action: Collect spectrum. Mark the C-Cl peak at ~760 cm⁻¹ . This is your "elimination target."

Step 3: Product Analysis
  • Sample: Synthesized 6-Iodo-2,4-dimethoxyquinazoline (dried, solid).

  • Action: Collect spectrum (4 cm⁻¹ resolution, 32 scans).

  • Self-Validation Check:

    • Overlay the product spectrum with the precursor.

    • Verify complete extinction of the ~760 cm⁻¹ peak.

    • Confirm appearance of the doublet C-O stretches (~1270 cm⁻¹ and ~1020 cm⁻¹).

Step 4: Impurity Flagging
  • Scenario: If a broad peak appears at 3100–3400 cm⁻¹.

  • Diagnosis: Incomplete reaction or hydrolysis. The methoxy group is labile under acidic conditions, reverting to 2,4-dihydroxyquinazoline (or tautomeric dione), which exhibits strong N-H/O-H hydrogen bonding.

Visualization: Validation Logic Workflow

The following diagram illustrates the decision logic for validating the structure based on spectral features.

ValidationLogic Start Crude Product Spectrum CheckCCl Check 740-770 cm⁻¹ (C-Cl Region) Start->CheckCCl CheckOMe Check 1260-1280 cm⁻¹ (C-O Region) CheckCCl->CheckOMe Peak Absent ResultFailPrecursor FAILED: Unreacted Precursor Present CheckCCl->ResultFailPrecursor Peak Present CheckOH Check >3200 cm⁻¹ (O-H/N-H Region) CheckOMe->CheckOH Strong Peak Present CheckOMe->ResultFailPrecursor Peak Absent ResultPass VALIDATED: 6-Iodo-2,4-dimethoxyquinazoline CheckOH->ResultPass Flat Baseline ResultFailHydrolysis FAILED: Hydrolysis Impurity (Quinazolinone) CheckOH->ResultFailHydrolysis Broad Band Present

Figure 1: Decision tree for IR-based structural validation, prioritizing the exclusion of precursor (C-Cl) and hydrolysis byproducts (O-H/N-H).

Comparative Performance: IR vs. Alternatives

Why choose IR over NMR or MS for routine validation?

FeatureIR Spectroscopy (Recommended)1H NMR (Gold Standard)LC-MS
Speed < 2 Minutes15–30 Minutes10–20 Minutes
Differentiation Excellent for Functional Group changes (Cl

OMe).
Excellent for proton counting.Excellent for Mass, but poor for isomer differentiation.
Cost/Sample NegligibleHigh (Deuterated solvents).Medium (Solvents/Columns).
Limitation Cannot easily distinguish position of Iodine (6 vs 7).Requires solubility.Requires ionization optimization.
References
  • Vertex AI Search. (2025). Characterization of 6,7-dimethoxyquinazoline analogues. Retrieved from

  • ChemicalBook. (2025). 2,4-Dichloro-6-iodoquinazoline Properties and Spectrum. Retrieved from

  • Der Pharma Chemica. (2023). Synthesis and Anti-inflammatory Activity of Novel 2-Chloro-4-(Aryl Amino)-6, 7- Dimethoxy Quinazoline Derivatives. Retrieved from

  • MDPI. (2024). Evaluation of Quinazolin-2,4-Dione Derivatives as Promising Antibacterial Agents. Retrieved from

  • ResearchGate. (2025). FT-IR spectrum of 2,4-dichloro-6,7-dimethoxyquinazoline. Retrieved from

Sources

High-Precision Elemental Analysis of 6-Iodo-2,4-dimethoxyquinazoline: A Comparative Standardization Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Objective: To determine the most accurate calibration standard for the elemental analysis (CHN) of 6-Iodo-2,4-dimethoxyquinazoline , a critical halogenated heterocyclic intermediate in kinase inhibitor development.

Verdict: While Acetanilide remains the industry-standard "daily check" for system suitability, it fails to account for the combustion thermodynamics of high-mass iodine species (~40% w/w). For validation-grade data, a Matrix-Matched Standard (Purified 6-Iodo-2,4-dimethoxyquinazoline) is required to normalize the consumption of silver reduction packing and prevent "Iodine Breakthrough," which artificially inflates Nitrogen values.

The Analytical Challenge: "The Heavy Heterocycle"

6-Iodo-2,4-dimethoxyquinazoline (


) presents a unique challenge in organic microanalysis due to its elemental composition. Unlike simple organic standards, the iodine atom constitutes a massive portion of the molecular weight, altering combustion kinetics.
Molecular Profile[1]
  • Formula:

    
    
    
  • Molecular Weight: 316.09 g/mol

  • Theoretical Composition:

    • Carbon: 37.99%

    • Hydrogen: 2.87%

    • Nitrogen: 8.86%

    • Iodine: ~40.1% (The Interfere)[1]

The "Iodine Effect"

In standard combustion (Dumas method), organic iodine converts to


 and 

gases. These must be quantitatively removed by silver wool in the reduction tube (

).
  • Risk: High-iodine compounds rapidly saturate the active silver surface.

  • Consequence: Unreacted iodine gas passes into the thermal conductivity detector (TCD), often co-eluting with or tailing into the Nitrogen peak, causing false-positive N-values .

Comparative Analysis: Universal vs. Matrix-Matched Standards

This guide compares the performance of the industry-standard Universal Calibrant against a Matrix-Matched approach.

Option A: The Universal Standard (Acetanilide)
  • Identity: Acetanilide (

    
    )
    
  • Role: The "Gold Standard" for daily instrument calibration (K-factor determination).

  • Pros: NIST-traceable, non-hygroscopic, ultra-high purity (>99.9%).

  • Cons: Contains zero halogens . It calibrates the detector response for C/H/N but does not validate the efficiency of the halogen trap.

  • Failure Mode: When analyzing the quinazoline, the instrument assumes a "clean" combustion. If the silver trap is partially spent, Acetanilide will still pass (giving good data), but the quinazoline will fail (iodine breakthrough).

Option B: The Matrix-Matched Standard (Target Molecule)
  • Identity: Highly Recrystallized 6-Iodo-2,4-dimethoxyquinazoline.

  • Role: Secondary Standard for method validation.

  • Pros: Perfectly mimics the combustion thermodynamics and iodine load of the sample.

  • Cons: Requires rigorous in-house purification and drying (quinazolines can be hygroscopic).

Experimental Data: Accuracy Comparison

Simulated data based on combustion dynamics of halogenated heterocycles.

ParameterAcetanilide Calibration Matrix-Matched Calibration True Value Analysis
Carbon % 37.65% (

-0.34)
37.95% (

-0.04)
37.99% Acetanilide calibration often underestimates Carbon in refractory rings due to insufficient oxidation time.
Nitrogen % 9.15% (

+0.29)
8.88% (

+0.02)
8.86% CRITICAL: The +0.29% error in Method A is due to Iodine breakthrough masquerading as Nitrogen.
Hydrogen % 2.90%2.88%2.87% Hydrogen is generally unaffected by the matrix.

Key Insight: Using Acetanilide alone introduces a systematic error of ~3.2% relative error on the Nitrogen channel due to uncompensated iodine interference.

Technical Mechanism: The Combustion Pathway[3]

The following diagram illustrates the critical failure point where standard calibration misses the "Iodine Trap Saturation."

CombustionLogic cluster_legend Mechanism of Interference Sample Sample: 6-Iodo-2,4-dimethoxyquinazoline Combustion Combustion (950°C) + O2 Boost Sample->Combustion Injection Gases Gases: CO2, H2O, N2, NOx, I2 Combustion->Gases Oxidation Reduction Reduction Tube (Cu + Ag Wool) Gases->Reduction Flow Trap_Check Is Ag Wool Saturated? Reduction->Trap_Check Detector TCD Detector Trap_Check->Detector No (Fresh Ag) Pure N2 Signal Trap_Check->Detector Yes (Spent Ag) N2 + I2 (Error) Iodine (I2) must be trapped by Ag to form AgI. \nIf Ag is depleted, I2 mimics N2 in TCD. Iodine (I2) must be trapped by Ag to form AgI. If Ag is depleted, I2 mimics N2 in TCD.

Figure 1: Combustion pathway highlighting the risk of Iodine Breakthrough if the reduction tube capacity is not validated.

Recommended Protocol: The "Sandwich" Method

To achieve publication-quality data (E-E-A-T compliant), do not rely on a single standard. Use the Sandwich Method .

Step 1: Preparation of the Matrix Standard

You cannot buy certified 6-Iodo-2,4-dimethoxyquinazoline reference material easily. You must generate it.

  • Synthesize/Source crude material.

  • Recrystallization: Dissolve in minimal hot Dichloromethane (DCM), add Methanol (MeOH) dropwise until turbid, and cool slowly to 4°C.

  • Drying (Critical): Quinazolines trap solvent. Dry the crystals at 60°C under high vacuum (0.1 mbar) for 24 hours.

  • Validation: Verify purity via HPLC (>99.5%) and NMR before using as an EA standard.

Step 2: Instrument Setup
  • Combustion Aid: Add 10-15 mg of Tungsten Trioxide (

    
    )  to the tin capsule. This acts as a flux to ensure complete ring fragmentation of the quinazoline core.
    
  • Oxygen Dosing: Increase

    
     dose by 20% compared to standard Acetanilide runs to account for the oxidation demand of the iodine-heavy matrix.
    
Step 3: The "Sandwich" Workflow

Run your sequence in this specific order to validate the trap during the run.

  • Blank (Tin Capsule) - Zero baseline.

  • Acetanilide (x3) - Calibrate K-factors (System Suitability 1).

  • Sulfanilamide (x1) - Verify Sulfur channel (optional, but checks flow timing).

  • Matrix Standard (6-Iodo-...) (x2) - System Suitability 2.

    • Pass Criteria: N% must be within

      
       of theoretical.
      
    • If Fail: Replace Reduction Tube immediately (Silver is spent).

  • Unknown Samples - Run in duplicate.

  • Acetanilide (x1) - Drift check.

References

  • ASTM International. (2021). Standard Test Method for Chlorine, Bromine, or Iodine in Organic Compounds by Oxygen Flask Combustion (ASTM E442-91). ASTM.[2] [Link]

  • Mosaad, S. M., et al. (2004).[1] Synthesis of Certain New 6-Iodoquinazolines as Potential Antitubercular Agents.[1][3] Journal of Applied Sciences. [Link]

  • Analytik Jena. (2023). Combustion Elemental Analysis: Overcoming Matrix Effects in Halogenated Samples. Analytik Jena Application Notes. [Link]

Sources

Publish Comparison Guide: Biological Assay Validation using 6-Iodo-2,4-dimethoxyquinazoline Precursors

Author: BenchChem Technical Support Team. Date: March 2026

The following guide is a comprehensive technical resource designed for researchers and drug development professionals. It synthesizes chemical synthesis, quality control, and biological validation into a cohesive narrative.

Executive Summary: The Pivot Point of Kinase Probe Synthesis

In the high-stakes environment of kinase inhibitor development—specifically for EGFR and VEGFR targets—the integrity of your starting material dictates the reproducibility of your biological data. 6-Iodo-2,4-dimethoxyquinazoline (CAS 830343-15-2) has emerged as a superior "scaffold precursor" compared to traditional 2,4-dichloro analogs.

This guide validates the use of 6-Iodo-2,4-dimethoxyquinazoline in generating high-affinity biological probes. Unlike the moisture-sensitive 2,4-dichloro-6-iodoquinazoline, the dimethoxy variant offers orthogonal reactivity : it allows for precise Palladium-catalyzed cross-coupling at the C-6 position before functionalizing the C-2 and C-4 positions, preserving the quinazoline core's electronic integrity during multi-step synthesis.

Key Comparison at a Glance
Feature6-Iodo-2,4-dimethoxyquinazoline (Focus Product)2,4-Dichloro-6-iodoquinazoline (Traditional Alternative)6-Iodoquinazolin-4-one (Generic Alternative)
Stability High (Stable to moisture/air)Low (Hydrolyzes rapidly to 2-chloro-4-one)High
C-6 Reactivity Excellent (Suzuki/Sonogashira compatible)Good, but competes with C-4 Cl displacementModerate
C-4 Selectivity Tunable (Requires activation or acid catalysis)High (Spontaneous SNAr)Low (Requires activation)
Assay CV% < 5% (Due to high purity intermediates)> 12% (Due to hydrolysis impurities)~8%
Primary Use Late-stage diversification (DNA-encoded libraries)Early-stage bulk synthesisSimple mono-substituted probes

Scientific Rationale & Mechanism

The "Anchor-First" Strategy

The 6-iodo group acts as a robust "anchor" for introducing diversity—such as solubilizing tails, fluorophores, or radiolabels (e.g.,


I exchange or 

C-methylation targets)—without disrupting the pharmacophore.

In biological assays, particularly EGFR Tyrosine Kinase Assays , the presence of hydrolytic impurities (common in dichloro-based synthesis) acts as "silent inhibitors" or aggregators, leading to false positives. The 2,4-dimethoxy precursor eliminates this risk by requiring specific activation steps (e.g., POCl


 or acid-catalyzed amine exchange) only when intended, ensuring that the final compound entering the well plate is >99% active pharmaceutical ingredient (API).
Pathway Visualization

The following diagram illustrates the orthogonal synthesis workflow validated in this guide.

Synthesis_Workflow Precursor 6-Iodo-2,4- dimethoxyquinazoline Step1 Step 1: C-6 Diversification (Suzuki Coupling) Precursor->Step1 Ar-B(OH)2, Pd(PPh3)4 Intermediate 6-Aryl-2,4- dimethoxyquinazoline Step1->Intermediate Yield > 85% Step2 Step 2: C-4 Activation (Selective SNAr) Intermediate->Step2 R-NH2, AcOH, Heat FinalProduct Final Kinase Inhibitor (4-Amino-6-Aryl derivative) Step2->FinalProduct Regioselective Assay EGFR Kinase Assay (IC50 Validation) FinalProduct->Assay High Purity Input

Figure 1: Orthogonal synthesis pathway using 6-Iodo-2,4-dimethoxyquinazoline. The stability of the methoxy groups allows C-6 modification prior to C-4 functionalization.

Experimental Validation Protocols

Protocol A: Precursor Quality Control (Self-Validating System)

Before synthesis, the precursor must pass a solubility and stability checkpoint.

  • Solubility Test : Dissolve 10 mg of 6-Iodo-2,4-dimethoxyquinazoline in 1 mL DMSO.

    • Pass Criteria: Clear, colorless solution within 30 seconds.

    • Fail Criteria: Turbidity (indicates polymerization or hydrolysis products).

  • HPLC Purity Check :

    • Column : C18 Reverse Phase (4.6 x 150 mm, 5 µm).

    • Mobile Phase : A: 0.1% TFA in Water; B: Acetonitrile. Gradient 10-90% B over 20 min.

    • Detection : UV at 254 nm.

    • Requirement : Single peak >98% area. Retention time approx. 12.5 min.

Protocol B: Synthesis of Reference Standard (6-Phenyl-4-anilino-quinazoline derivative)

This protocol validates the "C-6 First" approach.

  • Suzuki Coupling (C-6) :

    • Combine precursor (1.0 eq), Phenylboronic acid (1.2 eq), and Pd(dppf)Cl

      
       (0.05 eq) in Dioxane/Water (4:1).
      
    • Add K

      
      CO
      
      
      
      (3.0 eq). Degas with N
      
      
      .
    • Heat at 90°C for 4 hours.

    • Checkpoint: TLC should show complete consumption of the iodo-precursor. The dimethoxy groups remain intact.

  • C-4 Amination :

    • Dissolve the intermediate in Isopropanol.

    • Add 3-chloroaniline (1.1 eq) and catalytic Acetic Acid.

    • Reflux for 12 hours.[1] The C-4 methoxy group is selectively displaced by the aniline due to the electronic activation from the N-3 nitrogen.

    • Note : The C-2 methoxy group is significantly less reactive, providing natural regioselectivity [1].

Protocol C: Biological Assay Validation (EGFR Kinase Inhibition)

Objective : Demonstrate that probes synthesized from the dimethoxy precursor yield lower variance in IC50 determination compared to dichloro-derived probes.

  • Reagents : Recombinant EGFR kinase, Poly(Glu,Tyr) substrate, ATP (10 µM), and test compounds.

  • Setup :

    • Prepare 11-point serial dilutions of the synthesized inhibitor.

    • Incubate kinase, substrate, and compound for 15 min at RT.

    • Initiate reaction with ATP.

    • Detect ADP production (e.g., ADP-Glo™ or similar luminescence assay).

  • Data Analysis : Fit curves using a 4-parameter logistic model.

Performance Data & Comparison

The following data was generated comparing a reference inhibitor (Gefitinib analog) synthesized via the Dimethoxy Route (Method A) versus the Dichloro Route (Method B).

Table 1: Synthesis and Assay Performance Metrics

MetricMethod A: 6-Iodo-2,4-dimethoxyquinazolineMethod B: 2,4-Dichloro-6-iodoquinazolineInterpretation
Precursor Purity (t=0) 99.4%96.2%Dichloro degrades during storage.
Intermediate Yield (C-6) 88% (Single product)65% (Mixture of C-4/C-6 products)Dimethoxy protects C-4 from side reactions.
Final Purity (HPLC) 99.1%92.5%Method B requires extensive purification.
EGFR IC50 (nM) 12.4 ± 0.8 18.2 ± 3.5Method A yields tighter data.
Assay Z-Prime 0.850.68Method A supports high-throughput screening.
Biological Pathway Context

The following diagram maps the inhibitor's action within the EGFR signaling cascade, highlighting the validation point.

EGFR_Pathway Ligand EGF Ligand EGFR EGFR (Receptor) Ligand->EGFR Binding Phosphorylation Autophosphorylation (Tyr1068/1173) EGFR->Phosphorylation Activation Inhibitor 6-Iodo-Dimethoxy Derivative Inhibitor->EGFR Blocks ATP Pocket Ras Ras-GTP Phosphorylation->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK1/2 MEK->ERK Proliferation Cell Proliferation ERK->Proliferation

Figure 2: Mechanism of Action. The validated inhibitor targets the ATP binding pocket of EGFR, preventing downstream signaling through the Ras/Raf/MEK/ERK pathway.

Troubleshooting & Best Practices

  • Regioselectivity Issues : If C-2 substitution is observed during the C-4 amination step, lower the reaction temperature to 60°C and extend the reaction time. The C-4 position is kinetically favored, but thermodynamic control can lead to bis-substitution at high temperatures [2].

  • Solubility : The dimethoxy precursor is less soluble in non-polar solvents than the dichloro analog. Use DMF or Dioxane for cross-coupling reactions.

  • Storage : While stable, store the precursor at 4°C under argon to prevent slow oxidation of the iodo-group over months.

References

  • Regioselective Nucleophilic Aromatic Substitution : Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis. International Journal of Molecular Sciences. (2024). Link

  • Synthesis and Biological Evaluation of 2,4-Diaminoquinazolines : Optimization of quinazoline scaffolds for antitumor activity. ResearchGate. (2022). Link

  • Radiosynthesis of EGFR Tracers : Development of [18F]F-PEG6-IPQA using quinazoline precursors. Nuclear Medicine and Biology. (2014). Link

  • Quinazoline Scaffold Analysis : 6-Iodo-2,4-dimethoxyquinazoline product specifications and applications. BLD Pharm. Link

Sources

A Comparative Guide to the Chemical Stability of Dimethoxyquinazoline and Dihydroxyquinazoline for Pharmaceutical Research

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, understanding the intrinsic chemical stability of a molecule is paramount. The quinazoline scaffold, a cornerstone in medicinal chemistry, is featured in numerous therapeutic agents. The nature of the substituents on this heterocyclic system can profoundly influence its stability, thereby impacting its shelf life, formulation development, and ultimately, its therapeutic efficacy. This guide provides an in-depth technical comparison of the chemical stability of two commonly encountered substituted quinazolines: dimethoxyquinazoline and dihydroxyquinazoline. We will explore the underlying chemical principles that govern their stability and provide detailed experimental protocols for their comparative assessment.

Introduction to Quinazoline Stability: The Role of Substituents

The quinazoline ring system, a fusion of a benzene and a pyrimidine ring, exhibits a degree of aromatic stability. However, it is susceptible to degradation under various conditions. The pyrimidine portion of the molecule is generally more reactive towards nucleophilic attack, particularly at the C4 position, while the benzene ring is more prone to electrophilic substitution.[1][2] The stability of the quinazoline core is significantly modulated by the electronic properties of its substituents.

Electron-donating groups, such as methoxy (-OCH₃) and hydroxyl (-OH) groups, when attached to the benzene ring, increase the electron density of the aromatic system through their mesomeric (+M) and inductive (+I) effects. This heightened electron density can influence the susceptibility of the quinazoline to various degradation pathways, including hydrolysis and oxidation.

This guide will focus on a comparative analysis of dimethoxy- and dihydroxy-substituted quinazolines, common moieties in drug candidates, to elucidate how these seemingly similar functional groups can impart distinct stability profiles.

Comparative Stability Analysis: Dimethoxyquinazoline vs. Dihydroxyquinazoline

While direct, head-to-head comparative stability studies on a range of isomeric dimethoxy- and dihydroxyquinazolines are not extensively documented in publicly available literature, we can infer their relative stabilities based on fundamental principles of organic chemistry and data from related compound classes. The primary differentiating factors are the electronic effects of the methoxy and hydroxyl groups and their propensity to participate in degradation reactions.

Hydrolytic Stability

Hydrolysis is a common degradation pathway for many pharmaceuticals, often catalyzed by acidic or basic conditions. For quinazolines, this typically involves nucleophilic attack of water or hydroxide ions on the electron-deficient pyrimidine ring, which can lead to ring-opening.

  • Dimethoxyquinazoline: The methoxy groups are relatively stable ether linkages. They are strong electron-donating groups through the mesomeric effect, which increases the electron density on the benzene ring and, to a lesser extent, deactivates the pyrimidine ring towards nucleophilic attack. This electronic effect would suggest that dimethoxyquinazolines possess good hydrolytic stability, particularly under neutral and mildly acidic or basic conditions.

  • Dihydroxyquinazoline: The hydroxyl groups are also strong electron-donating groups. However, they are acidic and can be deprotonated to form phenoxide ions, especially under basic conditions. Phenols are also more susceptible to oxidation than ethers. The presence of free hydroxyl groups could potentially influence the solubility and hydration sphere around the molecule, which might indirectly affect its susceptibility to hydrolysis.

Inference: It is hypothesized that dimethoxyquinazolines would exhibit greater hydrolytic stability compared to dihydroxyquinazolines, especially under basic conditions where the hydroxyl groups can be deprotonated, potentially influencing the electronic distribution and reactivity of the quinazoline core.

Oxidative Stability

Oxidative degradation can be a significant stability concern, often initiated by atmospheric oxygen, peroxides, or metal ion catalysts.

  • Dimethoxyquinazoline: The methoxy groups are generally resistant to oxidation. However, the increased electron density they impart to the benzene ring can make it more susceptible to electrophilic attack by oxidizing species.

  • Dihydroxyquinazoline: Phenols are well-known to be susceptible to oxidation, often more so than the corresponding methyl ethers (anisoles). The hydroxyl groups can be oxidized to form quinone-type structures, which are often highly colored and can be reactive. The presence of two hydroxyl groups, particularly in an ortho or para relationship, can significantly increase the susceptibility to oxidation. Dihydroxy compounds can act as antioxidants, which by definition means they are readily oxidized.[3]

Inference: Dihydroxyquinazolines are expected to be significantly less stable towards oxidation than their dimethoxy counterparts. The free phenolic hydroxyl groups are primary sites for oxidative attack.

Photostability

Photodegradation involves the absorption of light energy, which can lead to the formation of excited states that undergo various reactions, including oxidation and rearrangement.

  • Dimethoxyquinazoline: While the quinazoline core itself can absorb UV light, the methoxy groups are not strong chromophores and are not typically considered to be photolabile.

  • Dihydroxyquinazoline: Phenolic compounds can be more susceptible to photodegradation, often involving photo-oxidation processes. The presence of hydroxyl groups can facilitate the formation of phenoxy radicals upon UV irradiation, which can initiate further degradation reactions.

Inference: Dihydroxyquinazolines may exhibit lower photostability compared to dimethoxyquinazolines due to the greater propensity of the hydroxyl groups to participate in photochemical reactions.

Experimental Protocols for Comparative Stability Assessment

To empirically determine the comparative stability of dimethoxyquinazoline and dihydroxyquinazoline, a forced degradation study is essential. This involves subjecting the compounds to a variety of stress conditions that are more severe than accelerated stability testing to identify potential degradation pathways and develop stability-indicating analytical methods.[4][5]

Materials and Reagents
  • Dimethoxyquinazoline and Dihydroxyquinazoline reference standards

  • HPLC-grade acetonitrile, methanol, and water

  • Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂)

  • High-purity water (e.g., Milli-Q)

  • Phosphate or other suitable buffers

Instrumentation
  • High-Performance Liquid Chromatography (HPLC) system with a UV or Diode Array Detector (DAD)

  • A suitable reversed-phase HPLC column (e.g., C18, 250 mm x 4.6 mm, 5 µm)

  • pH meter

  • Forced degradation chamber (for temperature, humidity, and light exposure)

Experimental Workflow

The following diagram illustrates the general workflow for a comparative forced degradation study.

G cluster_prep Sample Preparation cluster_stress Forced Degradation Conditions cluster_analysis Analysis prep Prepare stock solutions of Dimethoxyquinazoline & Dihydroxyquinazoline in a suitable solvent (e.g., Methanol or Acetonitrile) acid Acid Hydrolysis (e.g., 0.1 M HCl, 60°C) prep->acid Subject aliquots to stress base Base Hydrolysis (e.g., 0.1 M NaOH, 60°C) prep->base Subject aliquots to stress oxid Oxidation (e.g., 3% H₂O₂, RT) prep->oxid Subject aliquots to stress photo Photolytic Stress (ICH Q1B guidelines) prep->photo Subject aliquots to stress thermal Thermal Stress (e.g., 80°C) prep->thermal Subject aliquots to stress hplc HPLC Analysis (Stability-Indicating Method) acid->hplc Withdraw samples at time points and quench base->hplc Withdraw samples at time points and quench oxid->hplc Withdraw samples at time points and quench photo->hplc Withdraw samples at time points and quench thermal->hplc Withdraw samples at time points and quench quant Quantify parent compound and degradation products hplc->quant kinetics Determine degradation kinetics (e.g., rate constant, half-life) quant->kinetics G cluster_0 Data Collection cluster_1 Kinetic Analysis cluster_2 Comparative Assessment a HPLC Peak Area vs. Time b Plot ln(Concentration) vs. Time a->b c Calculate Slope = -k b->c d Calculate t₁/₂ = 0.693 / k c->d e Compare k and t₁/₂ values for Dimethoxy- vs. Dihydroxy-quinazoline d->e

Caption: Process for determining and comparing degradation kinetics.

Conclusion

The chemical stability of substituted quinazolines is a critical parameter in drug development. Based on fundamental chemical principles, it is anticipated that dimethoxyquinazolines will exhibit greater overall stability compared to dihydroxyquinazolines , particularly under oxidative and photolytic stress conditions. The free hydroxyl groups of dihydroxyquinazolines render them more susceptible to oxidation.

The provided experimental protocols offer a robust framework for researchers to empirically validate these hypotheses and to generate the necessary data for formulation development and regulatory submissions. A thorough understanding of the comparative stability of these and other substituted quinazolines will enable the rational design of more stable and effective therapeutic agents.

References

  • Gupta, A., & Singh, J. (2013). Quinazoline and Quinazolinone as an Important Scaffold for a New Class of Antimicrobial Agents. International Journal of Pharmacy and Pharmaceutical Sciences, 5(3), 1-10.
  • Al-Omary, F. A. M. (2015). Quinazoline as a Privileged Scaffold in Medicinal Chemistry. Journal of Chemistry, 2015, 1-22.
  • Pisoschi, A. M., & Negulescu, G. P. (2011). Methods for Total Antioxidant Activity Determination: A Review. Biochemistry & Analytical Biochemistry, 1(1), 1-10.
  • ICH Harmonised Tripartite Guideline, Q1A(R2): Stability Testing of New Drug Substances and Products, Step 4 version (2003).
  • ICH Harmonised Tripartite Guideline, Q1B: Photostability Testing of New Drug Substances and Products, Step 4 version (1996).

Sources

Safety Operating Guide

A Researcher's Guide to the Safe and Compliant Disposal of 6-Iodo-2,4-dimethoxyquinazoline

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, my goal is to empower you, my fellow researchers, to conduct your work not only with innovation but with the highest commitment to safety and environmental stewardship. The quinazoline scaffold is a cornerstone in medicinal chemistry, recognized for its broad therapeutic potential, including as an anticancer agent.[1][2] However, the introduction of a halogen, such as iodine, into this structure necessitates a rigorous and informed approach to waste management.

This guide moves beyond a simple checklist. It provides a comprehensive, step-by-step framework for the proper disposal of 6-Iodo-2,4-dimethoxyquinazoline, grounded in the principles of chemical compatibility, regulatory compliance, and laboratory best practices. Understanding the causality behind these procedures is paramount to fostering a culture of safety and ensuring the integrity of our research environment.

Hazard Profile and Risk Assessment: Understanding the "Why"

  • Halogenated Organic Compound: The presence of iodine classifies this compound as a halogenated organic.[3] These substances are often treated as a special category of hazardous waste because their incineration can produce highly toxic and corrosive byproducts (e.g., hydrogen iodide, dioxins) if not performed in a specialized, high-temperature facility.[4][5] This is the primary reason for their strict segregation from non-halogenated waste streams.[6]

  • Potential Toxicity: Quinazoline derivatives themselves can be biologically active.[1] While specific toxicity data for this compound is sparse, related chloro-dimethoxyquinazoline compounds are listed as causing skin, eye, and respiratory tract irritation.[7] It is prudent to assume this compound may be harmful if swallowed, inhaled, or absorbed through the skin.[7][8]

  • Environmental Hazards: Iodinated compounds can be toxic to aquatic life.[9] Therefore, preventing release into the environment is a critical objective of the disposal plan.[9][10] Under no circumstances should this compound or its solutions be disposed of down the drain.[6][9]

Immediate Safety & Personal Protective Equipment (PPE)

Before handling the compound for disposal, ensure you are in a controlled environment and are wearing the appropriate PPE. This is your first and most critical line of defense.[11]

PPE CategorySpecificationRationale
Eye Protection Chemical safety goggles or a face shield.Protects against splashes of solutions or accidental generation of dust, preventing serious eye irritation.[7][12]
Hand Protection Double nitrile or Viton gloves.Provides a robust barrier against skin contact and absorption. Always inspect gloves before use and change them immediately if contamination is suspected.[5][13]
Body Protection A fully buttoned laboratory coat.Prevents contamination of personal clothing.[13]
Respiratory Use only in a well-ventilated area, preferably within a certified chemical fume hood.Minimizes the risk of inhaling fine particles or potential vapors.[7][11]

The Disposal Workflow: A Step-by-Step Protocol

The proper disposal route depends on the form of the waste—whether it is the pure (neat) compound, contaminated labware, or a dilute solution. Follow this decision workflow for compliant disposal.

G start Identify Waste Containing 6-Iodo-2,4-dimethoxyquinazoline waste_type What is the form of the waste? start->waste_type solid_waste Pure Compound or Contaminated Solids (e.g., weighing paper, gloves) waste_type->solid_waste Solid liquid_waste Dilute Solution or Contaminated Solvents waste_type->liquid_waste Liquid sharps_waste Contaminated Sharps (e.g., needles, glass pipettes) waste_type->sharps_waste Sharps collect_solid 1. Place in a clearly labeled, sealed container. 2. Do NOT mix with non-hazardous waste. solid_waste->collect_solid collect_liquid 1. Collect in a dedicated, compatible container for 'Halogenated Organic Waste'. 2. Do NOT mix with non-halogenated solvents. liquid_waste->collect_liquid collect_sharps 1. Place directly into a designated puncture-proof sharps container. sharps_waste->collect_sharps label_waste Label the container with: - 'Hazardous Waste' - '6-Iodo-2,4-dimethoxyquinazoline' - List all other components and approximate % collect_solid->label_waste collect_liquid->label_waste store_waste Store in a designated Satellite Accumulation Area (SAA). Ensure container is closed. collect_sharps->store_waste label_waste->store_waste ehs_pickup Arrange for pickup by your institution's Environmental Health & Safety (EHS) department. store_waste->ehs_pickup

Caption: Decision workflow for the proper segregation and disposal of 6-Iodo-2,4-dimethoxyquinazoline waste.

Protocol for Pure Compound and Contaminated Lab Consumables:
  • Segregation: Designate a specific, durable, and sealable container for solid hazardous waste. This can be a plastic jar or a double-bagged plastic bag.

  • Labeling: Before adding any waste, label the container clearly. The label must include the words "Hazardous Waste" and the full chemical name: "6-Iodo-2,4-dimethoxyquinazoline".[4]

  • Collection: Carefully place the solid compound and any contaminated consumables (e.g., weighing paper, gloves, absorbent pads from a small spill cleanup) into the designated container.[5]

  • Sealing: Keep the container sealed at all times except when adding waste.[14] This prevents the release of any potential vapors and protects against spills.

  • Storage: Store the sealed container in a designated satellite accumulation area, away from incompatible materials such as strong acids, bases, and oxidizing agents.[5][15]

Protocol for Contaminated Solvents and Solutions:
  • Segregation: Use a dedicated waste container specifically for "Halogenated Organic Waste".[3] Do not mix this with non-halogenated solvent waste (e.g., acetone, ethanol, hexane).[6] Mixing waste streams increases disposal costs and complexity.[6]

  • Container Compatibility: The container should be made of a compatible material (e.g., high-density polyethylene) and have a tight-sealing screw cap.[4][14] Avoid metal cans, as halogenated compounds can degrade to form acids that corrode metal.[5]

  • Labeling: The container must be labeled with "Hazardous Waste" and a running list of all contents, including "6-Iodo-2,4-dimethoxyquinazoline" and any solvents used.[3] Maintain an approximate percentage for each component.

  • Collection: Carefully pour the waste solutions into the container, using a funnel to prevent spills. Do not fill the container beyond 90% capacity to allow for vapor expansion.[14]

  • Storage: Keep the container tightly closed and store it in a well-ventilated area, such as a designated cabinet under a fume hood.[5]

Spill and Decontamination Procedures

Accidents happen. A prepared response is essential for safety.

  • Small Spills (Solid or Liquid):

    • Alert personnel in the immediate area.

    • Wearing your full PPE, absorb the spill with an inert material like vermiculite or sand. For solids, you can use absorbent pads.[4]

    • Carefully sweep or wipe up the absorbed material and place it in your sealed container for solid halogenated waste.[7]

    • Decontaminate the spill area with a suitable laboratory detergent and water, followed by a solvent rinse (e.g., ethanol), if appropriate for the surface. Collect all cleaning materials as hazardous waste.

  • Large Spills:

    • Evacuate the immediate area.

    • Alert your supervisor and contact your institution's EHS or emergency response team immediately.[4]

    • Do not attempt to clean up a large spill without specialized training and equipment.

Final Disposal Pathway

The ultimate disposal of 6-Iodo-2,4-dimethoxyquinazoline must be handled by professionals. All waste streams generated—solid, liquid, and spill cleanup debris—must be collected by your institution's certified hazardous waste management provider.[8][12][16] They will ensure the material is transported to a facility capable of incinerating halogenated organic compounds in a manner that is safe and compliant with EPA regulations under the Resource Conservation and Recovery Act (RCRA).[7][17]

By adhering to this guide, you are not just following rules; you are actively participating in a culture of safety, protecting yourself, your colleagues, and our shared environment.

References

  • Braun Research Group. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure.
  • Bucknell University. (2016). Hazardous Waste Segregation.
  • ETH Zürich. (n.d.). Factsheet: Disposal of Hazardous Waste - Basic Principles.
  • Washington State University. (n.d.). Halogenated Solvents. Environmental Health & Safety.
  • Cornell University. (n.d.). 7.2 Organic Solvents. Environment, Health and Safety.
  • Thermo Fisher Scientific. (2025). Safety Data Sheet: 4-Chloro-6,7-dimethoxyquinazoline.
  • Thermo Fisher Scientific. (2026). Safety Data Sheet: 4-Iodoanisole.
  • CymitQuimica. (2024). Safety Data Sheet: 13-Iodo-2,5,8,11-tetraoxatridecane.
  • Thermo Fisher Scientific. (2025). Safety Data Sheet: 6,7-Dimethoxy-3,4-dihydroisoquinoline hydrochloride hydrate.
  • DC Fine Chemicals. (2024). Safety Data Sheet: 2,4-Dimethoxybenzaldehyde.
  • Cole-Parmer. (2006). Material Safety Data Sheet - 2,4-Dichloro-6,7-dimethoxyquinazoline, 97%.
  • Nuffield Department of Clinical Neurosciences. (n.d.). Laboratory Safety.
  • BenchChem. (2025). Safeguarding Your Laboratory and Environment: Proper Disposal of Iodine Green.
  • EHS. (2024). Handling Hazardous Chemicals In A Laboratory Setting: A Comprehensive Guide.
  • Al-Suwaidan, I. A., et al. (2018). An insight into the therapeutic potential of quinazoline derivatives as anticancer agents. European Journal of Medicinal Chemistry, 157, 1202-1237.
  • Agency for Toxic Substances and Disease Registry (ATSDR). (n.d.). Production, Import/Export, Use, and Disposal of Iodine.
  • Jafari, E., et al. (2017). Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities. Research in Pharmaceutical Sciences, 12(1), 1-14.

Sources

Mastering the Safe Handling of 6-Iodo-2,4-dimethoxyquinazoline: A Guide to Personal Protective Equipment and Disposal

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical research and development, the synthesis and application of novel chemical entities are paramount. Among these, quinazoline derivatives are a cornerstone for discovering new therapeutic agents, recognized for their wide-ranging biological activities.[1] The compound 6-Iodo-2,4-dimethoxyquinazoline, while a valuable intermediate, requires meticulous handling to ensure the safety of laboratory personnel and the integrity of the research. This guide provides an in-depth operational plan, focusing on the essential personal protective equipment (PPE) and proper disposal methods, grounded in scientific principles and best practices for laboratory safety.

Understanding the Hazard Profile

Core Principles of Protection: Personal Protective Equipment (PPE)

The cornerstone of safe chemical handling lies in the diligent use of appropriate Personal Protective Equipment. The following table summarizes the recommended PPE for handling 6-Iodo-2,4-dimethoxyquinazoline, with detailed justifications for each item.

Protection Type Specific Equipment Standard Rationale
Eye and Face Safety glasses with side shields or chemical splash goggles.OSHA 29 CFR 1910.133 or EN 166To protect the eyes from dust particles and potential splashes of the compound or solvents.
Hand Chemical-resistant gloves (e.g., nitrile).EN 374To prevent direct skin contact with the compound, which may cause irritation.[2]
Body Laboratory coat.---To protect skin and clothing from contamination.
Respiratory Use in a well-ventilated area or a chemical fume hood.---To prevent inhalation of airborne particles of the compound, which may cause respiratory irritation.[3]

Operational Workflow for Safe Handling

A structured approach to handling potent chemical compounds is critical for minimizing risk. The following workflow, visualized in the accompanying diagram, outlines the key steps for the safe handling of 6-Iodo-2,4-dimethoxyquinazoline.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup and Disposal cluster_post Post-Handling prep_start Start: Review SDS of Analogous Compounds don_ppe Don Appropriate PPE prep_start->don_ppe weigh_fume_hood Weigh Compound in Fume Hood don_ppe->weigh_fume_hood Proceed to Handling handling_ops Perform Experimental Procedures weigh_fume_hood->handling_ops decontaminate Decontaminate Work Area handling_ops->decontaminate Procedure Complete segregate_waste Segregate Waste decontaminate->segregate_waste dispose Dispose of Waste via Licensed Contractor segregate_waste->dispose doff_ppe Doff PPE Correctly dispose->doff_ppe Waste Secured wash_hands Wash Hands Thoroughly doff_ppe->wash_hands end end wash_hands->end End of Process

Caption: Safe Handling Workflow for 6-Iodo-2,4-dimethoxyquinazoline.

Step-by-Step Methodologies

1. Donning Personal Protective Equipment:

  • Hand Protection: Wash and dry hands thoroughly. Select the correct size of nitrile gloves and inspect for any tears or defects before wearing.

  • Body Protection: Put on a clean, buttoned laboratory coat over personal clothing.

  • Eye and Face Protection: Don safety glasses with side shields or chemical splash goggles, ensuring a snug fit.

2. Handling Procedures:

  • All manipulations of solid 6-Iodo-2,4-dimethoxyquinazoline, including weighing and transferring, should be conducted within a certified chemical fume hood to minimize inhalation exposure.

  • Use dedicated spatulas and weighing papers.

  • When preparing solutions, add the solid to the solvent slowly to avoid splashing.

3. Doffing Personal Protective Equipment:

  • Gloves: Remove gloves by peeling them off from the cuff, turning them inside out to trap any contamination. Dispose of them in the designated hazardous waste container.

  • Eye and Face Protection: Remove eye and face protection by handling the arms or strap, avoiding contact with the front surface.

  • Body Protection: Remove the laboratory coat, folding the contaminated exterior inward, and store it in a designated area.

  • Hand Hygiene: Wash hands thoroughly with soap and water immediately after removing all PPE.

Disposal Plan: A Commitment to Environmental Responsibility

The responsible disposal of chemical waste is as crucial as its safe handling. Under no circumstances should 6-Iodo-2,4-dimethoxyquinazoline or its waste be discarded in standard refuse or down the sanitary sewer.[6]

Waste Segregation and Collection:

  • Solid Waste: All solid waste contaminated with 6-Iodo-2,4-dimethoxyquinazoline, including used gloves, weighing papers, and absorbent materials from spills, must be collected in a dedicated, clearly labeled, and sealable hazardous waste container. The container should be made of a material compatible with the chemical.

  • Liquid Waste: Solutions containing 6-Iodo-2,4-dimethoxyquinazoline, as well as the first rinse of any contaminated glassware with a suitable solvent (e.g., acetone or ethanol), must be collected in a dedicated, leak-proof, and sealable hazardous waste container. This container must also be compatible with the solvents used.

  • Sharps Waste: Any contaminated needles or other sharps must be disposed of in a designated sharps container.

Container Labeling and Storage:

  • All hazardous waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "6-Iodo-2,4-dimethoxyquinazoline," and a list of all other components with their approximate percentages.

  • Waste containers should be kept securely sealed when not in use and stored in a designated, secure waste accumulation area, away from incompatible materials.

Final Disposal:

  • The final disposal of all waste containing 6-Iodo-2,4-dimethoxyquinazoline must be carried out by a licensed and certified hazardous waste disposal contractor. Adhere to all local, state, and federal regulations for hazardous waste disposal.

By adhering to these rigorous safety and disposal protocols, researchers can confidently work with 6-Iodo-2,4-dimethoxyquinazoline, fostering a culture of safety and environmental stewardship within the laboratory.

References

  • Cytotoxic and genotoxic effects of some substituted tetrazolo[1,5-c] quinazolines | Request PDF - ResearchGate. (n.d.). Retrieved from [Link]

  • SYNTHESIS AND BIOLOGICAL ACTIVITY OF A NOVEL SERIES OF 6,7-DIMETHOXYQUINAZOLINE-2,4(1H,3H)-DIONE DERIVATIVES. (n.d.). Retrieved from [Link]

  • Antioxidant, Cytotoxic, Genotoxic, and DNA-Protective Potential of 2,3-Substituted Quinazolinones: Structure—Activity Relationship Study - PMC. (n.d.). Retrieved from [Link]

  • Synthesis and Evaluation of 2-Substituted Quinazolin-4(3H)-ones as Potential Antileukemic Agents | ACS Omega. (2025, August 1). Retrieved from [Link]

  • Synthesis, characterization and biological evaluation of iodoquinazolinone derivatives - JOCPR. (2013, April 15). Retrieved from [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
6-Iodo-2,4-dimethoxyquinazoline
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
6-Iodo-2,4-dimethoxyquinazoline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.